2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-phenyl-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZUNOXEDDALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502653-18-1 | |
| Record name | 2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide delves into the underlying chemical principles, offers a detailed step-by-step synthesis protocol, and addresses critical aspects of reaction optimization and product characterization. By explaining the causality behind experimental choices and grounding the protocol in established chemical literature, this guide aims to provide a robust and reproducible methodology.
Introduction and Significance
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The piperazine nucleus offers a versatile platform for structural modification, enabling the fine-tuning of pharmacological properties. 2-Phenyl-1-(piperazin-1-yl)ethanone, in particular, serves as a crucial building block for the synthesis of various therapeutic agents, including those with antihistaminic, anticancer, and antimicrobial properties.[1][2] Its hydrochloride salt form often provides improved stability and handling characteristics, making it a preferred intermediate in multi-step synthetic routes.
The synthesis of this compound typically involves the nucleophilic substitution reaction between an α-haloketone and piperazine. Understanding the reactivity of α-haloketones and the nucleophilic nature of amines is paramount to achieving a high-yield, high-purity synthesis.[3][4] This guide will focus on a well-established and reliable method utilizing 2-bromo-1-phenylethanone and piperazine.
Mechanistic Insights: The Chemistry of α-Haloketone Alkylation
The core of this synthesis is a nucleophilic substitution reaction. Specifically, it is the N-alkylation of piperazine with an α-haloketone, 2-bromo-1-phenylethanone (also known as phenacyl bromide).
Reactivity of α-Haloketones
α-Haloketones are potent alkylating agents due to the presence of two electron-withdrawing groups: the carbonyl group and the halogen atom.[5] The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This increased reactivity is a key factor in the successful alkylation of amines like piperazine.
Nucleophilic Attack by Piperazine
Piperazine, a cyclic diamine, acts as the nucleophile in this reaction. The lone pair of electrons on one of the nitrogen atoms attacks the electron-deficient α-carbon of 2-bromo-1-phenylethanone. This attack proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the bond formation between the nitrogen and the carbon occurs simultaneously with the cleavage of the carbon-bromine bond.[6]
Reaction Pathway Diagram
The following diagram illustrates the nucleophilic substitution reaction between 2-bromo-1-phenylethanone and piperazine to form the free base of the target compound.
Caption: Nucleophilic substitution pathway.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Bromo-1-phenylethanone | 199.04 | 10.0 g | 0.0502 | Purity ≥ 98% |
| Piperazine (anhydrous) | 86.14 | 21.6 g | 0.251 | Use a significant excess to minimize bis-alkylation.[7] |
| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous, reaction solvent. |
| Triethylamine (TEA) | 101.19 | 7.0 mL | 0.0502 | Acts as a base to neutralize HBr. |
| Hydrochloric Acid (HCl) | - | As needed | - | For hydrochloride salt formation. |
| Diethyl Ether | - | As needed | - | For precipitation of the hydrochloride salt. |
| Sodium Sulfate (anhydrous) | - | As needed | - | For drying the organic phase. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (21.6 g, 0.251 mol) in anhydrous dichloromethane (150 mL). Stir the mixture until the piperazine is fully dissolved.
-
Addition of Reactant: In a separate beaker, dissolve 2-bromo-1-phenylethanone (10.0 g, 0.0502 mol) in anhydrous dichloromethane (50 mL).
-
Initiation of Reaction: Slowly add the 2-bromo-1-phenylethanone solution to the stirring piperazine solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.
-
Addition of Base: After the addition is complete, add triethylamine (7.0 mL, 0.0502 mol) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromo-1-phenylethanone) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrobromide salt that has precipitated.
-
Wash the filtrate with water (2 x 100 mL) in a separatory funnel to remove excess piperazine and its salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 2-phenyl-1-(piperazin-1-yl)ethanone as an oil or a semi-solid.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction is monitored by TLC and allowed to proceed to completion. Increase reflux time if necessary. |
| Loss of product during work-up. | Ensure complete extraction into the organic phase. Minimize the amount of solvent used for recrystallization. | |
| Formation of Bis-Alkylated Impurity | Insufficient excess of piperazine. | A significant side reaction is the formation of 1,4-bis(phenacyl)piperazine. To minimize this, a large molar excess (at least 4-5 equivalents) of piperazine should be used.[7] |
| Product is an Oil and Difficult to Solidify | Residual solvent or impurities. | Ensure the crude product is thoroughly dried under vacuum. Purify the free base by column chromatography before salt formation if necessary. |
| Discolored Product | Impurities from starting materials or side reactions. | Use high-purity starting materials. Consider recrystallization of the final product from a suitable solvent system (e.g., ethanol/ether). |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for structural elucidation. The spectra should be consistent with the expected chemical shifts and splitting patterns for the target compound.[8][9]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the correct mass for the protonated molecule.[8]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl group (C=O) and N-H stretches (from the hydrochloride salt).
-
Melting Point (MP): A sharp melting point range indicates high purity.
Conclusion
The synthesis of this compound via the nucleophilic substitution of 2-bromo-1-phenylethanone with piperazine is a robust and efficient method. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, particularly the molar ratio of the reactants, researchers can achieve high yields of the desired product. Proper work-up and purification are crucial for obtaining a high-purity compound suitable for further use in drug discovery and development. This guide provides the necessary technical details and theoretical background to enable researchers to successfully perform this synthesis.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride (HCl), a piperazine derivative of interest to researchers and professionals in drug development. Due to a notable scarcity of experimentally determined data for the hydrochloride salt in publicly accessible literature, this guide adopts a multi-faceted approach. It combines available information on the free base, 2-Phenyl-1-(piperazin-1-yl)ethanone, with established principles of salt formation and physicochemical property prediction. Furthermore, it furnishes detailed, field-proven experimental protocols to empower researchers to determine these properties in their own laboratories. This document is structured to serve as a practical and scientifically grounded resource, emphasizing causality behind experimental choices and ensuring the trustworthiness of the presented methodologies.
Introduction and Chemical Identity
2-Phenyl-1-(piperazin-1-yl)ethanone and its hydrochloride salt are members of the broader class of piperazine derivatives. Piperazine-containing compounds are of significant interest in medicinal chemistry due to their versatile biological activities, which include but are not limited to anthelmintic, anti-inflammatory, antimicrobial, and anticonvulsant properties. The piperazine moiety is a common pharmacophore in drug design, valued for its ability to improve the aqueous solubility and bioavailability of drug candidates.
The hydrochloride salt of 2-Phenyl-1-(piperazin-1-yl)ethanone is often the preferred form for pharmaceutical development due to its potential for improved stability, crystallinity, and solubility compared to the free base. This guide will focus on the physicochemical characteristics of this salt, providing a foundational understanding for its handling, formulation, and analysis.
Chemical Structure:
Figure 1: Chemical Identity of 2-Phenyl-1-(piperazin-1-yl)ethanone HCl.
Synthesis and Salt Formation
A robust understanding of the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone and its subsequent conversion to the hydrochloride salt is crucial for ensuring the purity and quality of the material.
Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone (Free Base)
The synthesis of the free base typically involves the nucleophilic substitution reaction between a 2-haloacetophenone (e.g., 2-bromoacetophenone or 2-chloroacetophenone) and piperazine.
Figure 2: General Synthesis Scheme for the Free Base.
Experimental Protocol: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone
This protocol is a generalized procedure based on common synthetic routes for similar compounds. Optimization may be required.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Dissolve piperazine (a molar excess is often used to minimize bis-alkylation) in a suitable aprotic polar solvent such as dichloromethane (DCM) or acetonitrile.[1]
-
Addition: Slowly add a solution of 2-haloacetophenone in the same solvent to the piperazine solution at room temperature. The reaction is typically exothermic.
-
Reaction: Stir the mixture at a controlled temperature, generally between 25-60°C, until the reaction is complete (monitored by TLC or LC-MS).[1]
-
Work-up:
-
Filter the reaction mixture to remove the piperazine dihydrohalide byproduct.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent.
Figure 3: Hydrochloride Salt Formation Workflow.
Experimental Protocol: Preparation of 2-Phenyl-1-(piperazin-1-yl)ethanone HCl
-
Dissolution: Dissolve the purified free base in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or a compatible one, like ethanolic HCl) to the free base solution with stirring. The addition is typically done at room temperature or slightly below.
-
Precipitation: The hydrochloride salt will usually precipitate out of the solution. The mixture can be cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold solvent to remove any residual impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 2-Phenyl-1-(piperazin-1-yl)ethanone and its hydrochloride salt. It is important to note that properties for the HCl salt are largely predicted and should be experimentally verified.
| Property | 2-Phenyl-1-(piperazin-1-yl)ethanone (Free Base) | 2-Phenyl-1-(piperazin-1-yl)ethanone HCl |
| Physical State | Solid (Predicted) | Solid (Predicted) |
| Melting Point | Not reported | Not reported (predicted to be higher than the free base) |
| Boiling Point | Not reported | Not applicable (decomposes) |
| Solubility | Soluble in organic solvents like DCM, acetonitrile.[1] | Freely soluble in water (predicted based on piperazine's properties) |
| pKa | Not reported | Predicted pKa of the protonated piperazine nitrogen is ~8-9 (based on similar structures) |
| LogP | Not reported | Predicted to be lower than the free base |
Note on Predicted Values: The predicted values are derived from computational models and the properties of analogous compounds. These are provided for guidance and should be confirmed through experimental determination. Software such as ACD/PhysChem Suite or similar platforms can be used for in-silico prediction of these properties.[2][3][]
Experimental Determination of Physicochemical Properties
The following protocols outline standard methods for the experimental determination of key physicochemical properties.
Melting Point Determination
Protocol:
-
Sample Preparation: Finely powder the dry crystalline sample.
-
Capillary Loading: Pack a small amount of the powder into a capillary tube to a depth of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Solubility Determination
Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
pKa Determination
Protocol (Potentiometric Titration):
-
Solution Preparation: Prepare a solution of the compound in water or a co-solvent system at a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the pH at the half-equivalence point. For piperazine derivatives, two pKa values may be observed.[5]
Analytical Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and structure of 2-Phenyl-1-(piperazin-1-yl)ethanone HCl.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like the target molecule.
Protocol (General HPLC-UV Method):
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
-
Detection: The phenyl and ketone moieties should provide sufficient UV absorbance for detection (e.g., at 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities.
Note: For trace analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity, especially for the piperazine moiety itself.[6][7][8]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the phenyl protons, the methylene protons adjacent to the ketone and the piperazine ring, and the protons on the piperazine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ketone, C-N stretching of the amine, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Stability
The chemical stability of piperazine derivatives is a critical parameter, influencing storage conditions and shelf-life. Potential degradation pathways include hydrolysis and oxidation.
General Stability Considerations:
-
Hydrolysis: The amide bond in the ethanone moiety could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The piperazine ring can be susceptible to oxidation.
-
Storage: It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[9]
Safety and Handling
Based on the general safety data for piperazine and its derivatives, 2-Phenyl-1-(piperazin-1-yl)ethanone HCl should be handled with care.
-
Hazards: Piperazine compounds can cause skin and eye irritation or burns, and may cause allergic skin or respiratory reactions.[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
While specific, experimentally-derived physicochemical data for 2-Phenyl-1-(piperazin-1-yl)ethanone HCl is limited, this guide provides a robust framework for researchers and drug development professionals. By combining information on the free base, predictive methods, and detailed experimental protocols, this document serves as a comprehensive resource for the synthesis, characterization, and handling of this compound. The provided methodologies are designed to be self-validating, ensuring scientific integrity and empowering researchers to generate the necessary data for their specific applications.
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- ResearchGate. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
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2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride CAS number 502653-18-1
An In-depth Technical Guide to 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride (CAS 502653-18-1)
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and medicinal chemistry, the exploration of novel molecular scaffolds is paramount. Among these, the piperazine moiety stands out as a privileged structure, integral to a wide array of clinically significant therapeutics.[1][2] This guide provides a detailed technical overview of this compound (CAS No. 502653-18-1), a compound of interest for its potential as a versatile building block in the synthesis of complex bioactive molecules. While the toxicological and detailed physicochemical properties of this specific compound have not been exhaustively investigated, this document synthesizes the available information and provides expert insights into its handling, characterization, and potential applications.[3]
Compound Identity and Physicochemical Properties
This compound is a fragment molecule that serves as a foundational scaffold for molecular linking, expansion, and modification in drug discovery and synthesis.[4] Its chemical structure features a phenyl group attached to an ethanone core, which is in turn linked to a piperazine ring. The hydrochloride salt form generally enhances solubility in aqueous media, a desirable characteristic for many experimental and developmental applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 502653-18-1 | [4] |
| Molecular Formula | C12H17ClN2O | [4] |
| Molecular Weight | 240.73 g/mol | [4] |
| Appearance | Solid | [4] |
| Number of Heavy Atoms | 16 | [5] |
| Number of Aromatic Heavy Atoms | 6 | [5] |
| Fraction Csp3 | 0.42 | [5] |
| Number of Rotatable Bonds | 3 | [5] |
| Number of H-bond Acceptors | 2 | [5] |
| Number of H-bond Donors | 2 | |
| Molar Refractivity | 65.68 ± 0.3 cm³ | |
| Polarizability | 25.0 ± 0.5 10-24cm³ |
Synthesis and Purification: A Mechanistic Perspective
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, a rational and efficient synthesis can be devised based on established principles of organic chemistry. The most logical approach involves the acylation of piperazine with a suitable phenylacetyl derivative.
Proposed Synthetic Pathway
A plausible and commonly employed method for the synthesis of the free base, 2-Phenyl-1-(piperazin-1-yl)ethanone, is the Schotten-Baumann reaction between piperazine and phenylacetyl chloride.[6] The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.
Causality of Experimental Choices:
-
Choice of Reactants: Phenylacetyl chloride is a readily available and highly reactive acylating agent. Piperazine, with its two secondary amine groups, serves as the nucleophile. A large excess of piperazine can be used to favor mono-acylation and minimize the formation of the di-acylated byproduct.
-
Solvent Selection: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to prevent side reactions with the solvent.
-
Temperature Control: The reaction is typically carried out at a low temperature (0 °C) to control the exothermicity of the acylation and to minimize side reactions.
-
Purification Strategy: Purification of the free base can be achieved through column chromatography on silica gel. The final hydrochloride salt is then precipitated by the addition of ethereal HCl or by bubbling HCl gas through a solution of the free base.
Step-by-Step Experimental Protocol (Representative)
-
Reaction Setup: A solution of piperazine (4 equivalents) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Acylation: Phenylacetyl chloride (1 equivalent) dissolved in anhydrous DCM is added dropwise to the cooled piperazine solution over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the phenylacetyl chloride is consumed.
-
Workup: The reaction mixture is washed with water to remove excess piperazine and piperazine hydrochloride. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).
-
Salt Formation: The purified free base is dissolved in a minimal amount of anhydrous diethyl ether, and a solution of HCl in diethyl ether is added dropwise until precipitation is complete.
-
Isolation: The resulting white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Analytical Characterization for Quality Assurance
To ensure the identity, purity, and integrity of the synthesized compound, a battery of analytical techniques should be employed.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the phenyl protons, the methylene protons adjacent to the carbonyl and the phenyl ring, and the protons of the piperazine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, such as the carbonyl (C=O) stretch of the amide and the N-H stretch of the piperazinium hydrochloride.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a common starting point.
Detailed Protocol: HPLC Purity Assessment
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A 1 mg/mL solution of the compound in the initial mobile phase composition.
Analytical Workflow Diagram
Caption: Workflow for analytical characterization and quality control.
Potential Applications and Future Research Directions
The true value of this compound lies in its potential as a precursor for more complex molecules. The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antihistaminic properties.[1][7]
A Scaffold for Drug Discovery
This compound provides a structural basis and a research tool for the design and screening of novel drug candidates.[4] The secondary amine of the piperazine ring offers a reactive handle for further functionalization, allowing for the exploration of a vast chemical space. For instance, it can be a key intermediate in the synthesis of compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Signaling Pathway Hypothesis
Given the prevalence of the piperazine moiety in centrally acting agents, it is plausible that derivatives of this compound could be designed to interact with neurotransmitter systems. For example, modifications to the phenyl ring and the piperazine nitrogen could lead to compounds with affinity for dopamine or serotonin receptors.
Caption: Hypothetical interaction of a derivative with a GPCR signaling pathway.
Safety and Handling
As the toxicological properties of this compound have not been fully investigated, it should be handled with the standard precautions for a research chemical.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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The N-Acyl Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals
The N-acyl piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1][2][3] Its unique physicochemical properties, including structural rigidity, potential for hydrogen bonding, and the ability to modulate polarity, contribute to favorable pharmacokinetic profiles like enhanced aqueous solubility and oral bioavailability.[2][3] This guide provides a comprehensive exploration of the diverse mechanisms of action exhibited by N-acyl piperazine derivatives, offering field-proven insights for professionals engaged in drug discovery and development.
Introduction to the N-Acyl Piperazine Core
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, serves as a versatile scaffold.[4][5] Acylation of one of the nitrogen atoms introduces a carbonyl group, creating the N-acyl piperazine structure. This modification is not merely a synthetic handle; it fundamentally influences the molecule's conformational behavior and its interaction with biological targets. The hindered rotation around the amide bond can lead to the existence of distinct rotamers, a factor that can be critical for receptor binding and subsequent biological activity.[1] The second nitrogen atom provides a point for further substitution, allowing for the creation of extensive libraries of compounds with diverse pharmacological profiles.[5][6]
Diverse Mechanisms of Action: A Target-Based Exploration
N-acyl piperazine derivatives have demonstrated a remarkable ability to interact with a wide range of biological targets, leading to their development as therapeutics for various diseases. This section will delve into the specific mechanisms of action for key classes of these compounds.
Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[7][8] Inhibition of FAAH elevates the levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects.[7][9]
Certain N-acyl piperazine derivatives, particularly those incorporating a urea functionality, act as potent and selective covalent inhibitors of FAAH.[7][8][10]
Mechanism of Covalent Modification:
The inhibitory mechanism involves the covalent carbamylation of the catalytic serine residue (Ser241) within the FAAH active site.[8][9][10] The catalytic triad of FAAH, composed of Ser241, Ser217, and Lys142, facilitates this process.[7][8]
-
Binding and Conformational Change: The inhibitor binds to the FAAH active site, with the heterocyclic piperazine or piperidine moiety occupying the acyl chain binding channel.[7] This binding is thought to induce a conformational change in the urea group of the inhibitor, which decreases its hydrolytic stability.[8]
-
Nucleophilic Attack: The activated Ser241 nucleophile attacks the carbonyl carbon of the urea.
-
Covalent Adduct Formation: This attack leads to the formation of a stable carbamoyl-enzyme intermediate, effectively inactivating the enzyme.[7][8] The leaving group, often an aromatic amine, is subsequently released.[11]
Experimental Protocol: Determining FAAH Inhibition (kinact/Ki)
A continuous enzyme-coupled assay is a robust method to determine the potency of irreversible inhibitors.
Materials:
-
Purified recombinant human FAAH
-
FAAH substrate (e.g., arachidonoyl-p-nitroanilide)
-
Coupling enzyme (e.g., p-nitrophenol-specific phosphatase)
-
N-acyl piperazine inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% Triton X-100)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the N-acyl piperazine inhibitor in assay buffer.
-
Add a fixed concentration of FAAH to each well of a 96-well plate.
-
Add the inhibitor dilutions to the wells and pre-incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the FAAH substrate and the coupling enzyme.
-
Monitor the increase in absorbance at the appropriate wavelength for the product of the coupled reaction in real-time.
-
Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time to determine the pseudo-first-order rate constant (kobs) for each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration. The slope of this line represents the second-order rate constant (kinact/Ki), a measure of the inhibitor's potency.[10]
| Compound | Target | kinact/Ki (M-1s-1) | Selectivity |
| PF-3845 | hFAAH | ~18,000 | Highly selective over other serine hydrolases |
| PF-750 | hFAAH | ~900 | Highly selective over other serine hydrolases[8] |
Modulation of Cannabinoid Receptors (CB1 and CB2)
The endocannabinoid system, primarily composed of the CB1 and CB2 receptors, is a key regulator of numerous physiological processes. N-acyl piperazine derivatives have been developed as both antagonists and allosteric modulators of these receptors.
CB1 Receptor Antagonism:
CB1 receptor antagonists have been explored for the treatment of obesity and related metabolic disorders.[12] Certain N-acyl piperazine derivatives, particularly those with a 1-benzhydrylpiperazine scaffold, have shown potent CB1 receptor binding affinity.[12]
Mechanism of Action: These compounds act as competitive antagonists or inverse agonists at the CB1 receptor. They bind to the orthosteric site, the same site as the endogenous ligand anandamide, but do not activate the receptor. In the case of inverse agonists, they can also reduce the basal signaling activity of the receptor.[13] This blockade of CB1 signaling in the central nervous system and peripheral tissues can lead to reduced food intake and weight loss.
Allosteric Modulation of CB1 Receptors:
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. They can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of the orthosteric ligand.[14] This approach offers the potential for a more nuanced modulation of receptor activity with a potentially improved side-effect profile.[14] Some N-acyl piperazine-related structures have been investigated for their allosteric modulatory effects on the CB1 receptor.[13]
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor Affinity
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor
-
Radiolabeled CB1 antagonist (e.g., [³H]SR141716A)
-
N-acyl piperazine test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the N-acyl piperazine test compound.
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist at a concentration near its Kd, and the test compound dilutions.
-
Incubate the mixture at 30°C for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known CB1 ligand.
-
Calculate the specific binding at each test compound concentration and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
| Compound Class | Target Receptor | Typical Ki Range |
| Benzhydryl Piperazine Ureas | CB1 | < 100 nM[12] |
| 2,4,6-Trisubstituted 1,3,5-Triazines | CB2 | Variable, dependent on substituents[15] |
Antipsychotic Activity through Dopamine and Serotonin Receptor Modulation
Many atypical antipsychotic drugs owe their efficacy to a complex pharmacology that involves the modulation of multiple neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[16][17][18] The N-arylpiperazine moiety is a common structural feature in many of these agents.[19][20][21]
Mechanism of Action:
Atypical antipsychotics typically exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism.[18] Many also possess 5-HT1A receptor partial agonism.
-
D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia (e.g., hallucinations, delusions).
-
5-HT2A Receptor Antagonism: This action is thought to mitigate the extrapyramidal side effects associated with D2 blockade and may also contribute to efficacy against negative symptoms and cognitive deficits.[18]
-
5-HT1A Receptor Partial Agonism: This can also contribute to a lower risk of extrapyramidal symptoms and may have anxiolytic and antidepressant effects.[17]
The precise balance of these receptor activities is crucial for achieving an optimal therapeutic profile with minimal side effects.[16]
Emerging Mechanisms and Future Directions
The versatility of the N-acyl piperazine scaffold continues to be explored, with research uncovering novel mechanisms of action.
-
Anticancer Activity: N-arylpiperazine derivatives are being investigated as anticancer agents, with some compounds showing the ability to induce cell cycle arrest and apoptosis in cancer cells.[2][19] Mechanisms include the inhibition of tubulin polymerization and modulation of key signaling pathways like PI3K/Akt.[2][19]
-
Antimicrobial Activity: Various N-substituted piperazine derivatives have demonstrated significant antibacterial activity against a range of pathogens.[22][23]
-
Excitatory Amino Acid Transporter (EAAT) Inhibition: N-acyl-N-phenylpiperazines have been identified as inhibitors of EAATs, which could have therapeutic potential in neurological disorders characterized by excitotoxicity.[24]
Conclusion
The N-acyl piperazine core is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded a rich and diverse pharmacology, from the covalent inactivation of enzymes like FAAH to the nuanced modulation of G-protein coupled receptors central to neuropsychiatric disorders. The continued exploration of this versatile scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to deliver the next generation of innovative therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of N-acyl piperazine derivatives in addressing unmet medical needs.
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Solubility Profile of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride in Organic Solvents: A Methodological Framework
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride, a piperazine derivative of significant interest, in a range of common organic solvents. We move beyond a simple recitation of protocols to deliver an in-depth analysis of the underlying thermodynamic principles and a justification for a structured, multi-tiered experimental approach. This document is designed for researchers, chemists, and formulation scientists, providing them with the necessary theoretical grounding and practical, step-by-step methodologies to generate reliable and reproducible solubility data.
Introduction: The Central Role of Organic Solvent Solubility
In pharmaceutical development, the hydrochloride salt form of a basic API like 2-Phenyl-1-(piperazin-1-yl)ethanone is often selected to enhance aqueous solubility and improve bioavailability.[1] However, its solubility in non-aqueous, organic media remains a pivotal factor for several upstream and downstream processes:
-
Crystallization and Purification: The selection of an appropriate solvent system is fundamental for developing robust crystallization processes.[2] A solvent in which the API exhibits moderate solubility, with a strong temperature-dependent gradient, is often ideal for achieving high purity and yield.
-
Chemical Synthesis: As a synthetic intermediate or final product, its solubility dictates the choice of reaction media, influencing reaction kinetics and impurity profiles.[3]
-
Formulation Development: For non-aqueous formulations, such as certain injectables or topical preparations, understanding the API's solubility limit in various excipients is essential to prevent precipitation and ensure product stability.[4]
-
Analytical Method Development: The choice of diluent for analytical techniques like High-Performance Liquid Chromatography (HPLC) depends on the ability to fully dissolve the API at the desired concentrations.
This guide provides a systematic approach to characterizing the solubility of this compound, enabling scientists to make informed decisions throughout the development cascade.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state.[5] This equilibrium is governed by the Gibbs free energy of dissolution, which is influenced by the interplay of several factors related to the molecular structure of both the solute and the solvent.
2.1. Physicochemical Profile of this compound
The structure of the target molecule (Figure 1) offers key insights into its expected solubility behavior.
-
Piperazine Ring: A basic, polar heterocyclic moiety capable of hydrogen bonding.[6]
-
Phenyl Group: A large, nonpolar, hydrophobic region.
-
Ethanone Linker: An amide group, which is polar and can act as both a hydrogen bond donor and acceptor.
-
Hydrochloride Salt: The presence of the HCl salt dramatically increases the polarity of the molecule. In solution, it exists as a piperazinium cation and a chloride anion. The dissolution process in organic solvents involves breaking both the crystal lattice energy and the ionic interactions.
The molecule is therefore amphiphilic, possessing both significant polar (piperazinium chloride, amide) and nonpolar (phenyl) characteristics. This duality suggests that its solubility will be highly dependent on the nature of the organic solvent.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₇ClN₂O, Molecular Weight: 240.73 g/mol .[7]
2.2. The Principle of "Like Dissolves Like"
Solubility is maximized when the intermolecular forces between the solvent molecules are similar to the intermolecular forces within the solute. For our target compound, this means:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding and ion-dipole interactions with the piperazinium cation, chloride anion, and the amide group. The alkyl chains of the alcohols can also interact favorably with the phenyl ring. High solubility is generally expected in these solvents.[6]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents have large dipole moments and can solvate the ions effectively through dipole-ion interactions. However, they lack the ability to donate hydrogen bonds, which may result in slightly lower solubility compared to protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weak van der Waals forces. They will be poor solvents for the highly polar hydrochloride salt, as they cannot overcome the strong ionic and hydrogen bonding forces within the crystal lattice. Very low solubility is expected.
A Structured Experimental Workflow
A tiered approach is recommended to efficiently determine the solubility profile, starting with a rapid screening phase before moving to precise quantitative measurements. This strategy conserves valuable API while providing a broad overview of its behavior.
Caption: Tiered workflow for solubility determination.
Detailed Experimental Protocols
The following protocols describe validated methods for determining solubility. It is crucial to use a consistent, well-characterized batch of this compound for all experiments, as different polymorphic forms can exhibit different solubilities.
4.1. Protocol 1: Rapid Solubility Screening (Qualitative)
Objective: To quickly estimate the solubility of the API in a broad range of solvents and categorize it (e.g., very soluble, soluble, sparingly soluble, insoluble).
Materials:
-
This compound
-
Set of selected organic solvents (see Table 1)
-
Calibrated analytical balance
-
Vortex mixer
-
Small glass vials (e.g., 2 mL) with screw caps
Procedure:
-
Weigh approximately 5 mg of the API into a tared glass vial.
-
Add 100 µL of the selected solvent. This corresponds to a concentration of ~50 mg/mL.
-
Cap the vial securely and vortex for 1-2 minutes at room temperature.
-
Visually inspect the vial against a contrasting background.
-
If the solid is completely dissolved, the API is considered soluble at ≥50 mg/mL.
-
If the solid is not completely dissolved, proceed to the next step.
-
-
Add an additional 400 µL of solvent (total volume 500 µL). This corresponds to a concentration of ~10 mg/mL.
-
Vortex for 1-2 minutes and visually inspect.
-
If the solid is completely dissolved, the API is considered soluble in the range of 10-50 mg/mL.
-
-
Continue with serial additions of the solvent to reach target concentrations (e.g., 1 mg/mL, 0.1 mg/mL) until complete dissolution is observed.
-
Record the approximate solubility range for each solvent.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding and solvating ions. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO | Capable of strong dipole interactions. |
| Ester | Ethyl Acetate | Moderate polarity, common in synthesis and chromatography. |
| Chlorinated | Dichloromethane | Can dissolve a range of polarities, but less effective for salts. |
| Aromatic | Toluene | Nonpolar, tests solubility based on van der Waals interactions with the phenyl ring. |
| Aliphatic | Heptane | Highly nonpolar, expected to be a very poor solvent (antisolvent). |
4.2. Protocol 2: Equilibrium Solubility Determination (Quantitative)
Objective: To accurately measure the thermodynamic solubility of the API in selected solvents at a controlled temperature. This method involves creating a saturated solution in equilibrium with the solid phase.[8][9]
Caption: Workflow for quantitative equilibrium solubility.
Materials & Apparatus:
-
Calibrated analytical balance
-
Thermostatically controlled shaker or rotating wheel set to 25 °C (or desired temperature).
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps.
-
Calibrated positive displacement pipette or gas-tight syringe.
-
Syringe filters (e.g., 0.22 µm PTFE, selected for solvent compatibility and low API binding).
-
Validated HPLC method with a calibration curve for 2-Phenyl-1-(piperazin-1-yl)ethanone.
Procedure:
-
Preparation: Add an excess amount of the API to a vial (e.g., 20-30 mg). The amount should be sufficient to ensure a solid phase remains after equilibration.[2]
-
Solvent Addition: Add a known volume of the solvent (e.g., 1.0 mL).
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8][9] The time required should be determined by taking measurements at different time points (e.g., 24, 48, 72h) in a preliminary experiment to confirm that the concentration has plateaued.
-
Sampling: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for ~30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette or syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved solid particles.[2] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
Analysis: Accurately dilute a known volume or weight of the filtrate with a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the API in the filtrate using the established calibration curve.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents.
Table 2: Template for Reporting Equilibrium Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | TBD | TBD | Clear, colorless solution. |
| Ethanol | 25 | TBD | TBD | |
| Acetonitrile | 25 | TBD | TBD | |
| Ethyl Acetate | 25 | TBD | TBD | |
| Toluene | 25 | TBD | TBD | |
| ...additional solvents... | ||||
| TBD: To Be Determined experimentally. |
The results from this table will directly inform process development. For instance, a solvent showing high solubility (e.g., Methanol) might be a good choice for a reaction medium or as a strong solvent in a crystallization anti-solvent pair. A solvent with moderate, temperature-sensitive solubility might be an excellent candidate for a cooling crystallization process.[2]
Conclusion
Determining the organic solvent solubility of this compound is a foundational step in its development as a pharmaceutical candidate. A structured approach, beginning with a theoretical assessment of its molecular properties and progressing through systematic qualitative and quantitative experimental phases, is essential for generating robust and reliable data. The protocols and logical framework presented in this guide provide the necessary tools for scientists to comprehensively characterize the solubility profile of this molecule, thereby accelerating informed decision-making in synthesis, purification, and formulation development.
References
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-
Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(4), 1375–1381. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Musial, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5110-5119. Retrieved from [Link]
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Musial, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]
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ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]
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Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]
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Walker, A. M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(6), 6508-6551. Retrieved from [Link]
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PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]
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-
Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, M2097. Retrieved from [Link]
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- Lviv Polytechnic National University. (n.d.). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)-5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS.
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structural analogues of 2-Phenyl-1-(piperazin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the , a key exemplar of this chemical class. We will dissect the core structure, analyze the impact of molecular modifications on pharmacological activity, and provide detailed, field-proven experimental protocols for synthesis and evaluation. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction: The Phenylpiperazine Core and Its Significance
The 2-Phenyl-1-(piperazin-1-yl)ethanone core structure represents a versatile and highly adaptable scaffold in drug discovery. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties, including aqueous solubility and the ability to modulate bioavailability.[1][2] Its conformational flexibility allows for optimal interactions with a wide array of biological targets.[2][3]
Phenylpiperazine derivatives have been successfully developed into drugs for a range of therapeutic areas, including psychiatry (antidepressants, anxiolytics, antipsychotics), oncology, and infectious diseases.[2][3][4] Their mechanism of action often involves modulation of central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[3][4] This guide will focus on the systematic exploration of to elucidate structure-activity relationships (SAR) and guide the rational design of new chemical entities.
The Core Scaffold: A Structural and Conformational Analysis
The foundational molecule, 2-Phenyl-1-(piperazin-1-yl)ethanone (CAS No: 88372-33-2), possesses a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol .[5] A critical aspect of the piperazine ring is its conformational preference. Computational and crystallographic studies have shown that the chair conformation is strongly favored in most biological and crystalline states, with twisted boat and boat conformations being less common.[2][3] This conformational rigidity of the chair form provides a stable platform for substituent presentation to biological targets.
The core scaffold can be deconstructed into three key regions for modification, each offering a unique opportunity to modulate the compound's pharmacological profile:
-
The Phenyl Ring: amenable to substitution at the ortho, meta, and para positions.
-
The Piperazine Ring: modifications can be made at the N4 nitrogen.
-
The Ethanone Linker: the carbonyl group and the adjacent methylene bridge can be altered.
Synthetic Strategies and Methodologies
The synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone and its analogues is typically achieved through straightforward and robust chemical reactions.
General Synthesis of the Core Scaffold
A common and effective method for synthesizing the parent compound involves the nucleophilic substitution of a 2-haloacetophenone with piperazine.
Protocol 1: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone [6]
-
Reactants:
-
2-Bromoacetophenone (1.0 eq)
-
Piperazine (1.2 eq, slight excess to minimize bis-alkylation)
-
Triethylamine or Potassium Carbonate (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve piperazine and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromoacetophenone in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the hydrohalide salt of the base.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
-
Troubleshooting:
Synthesis of Structural Analogues
The modular nature of this synthesis allows for the straightforward creation of a diverse library of analogues.
-
Phenyl Ring Analogues: Utilize substituted 2-haloacetophenones as starting materials.
-
Piperazine N4-Substituted Analogues: Start with the appropriate N-monosubstituted piperazine.
-
Ethanone Linker Modifications: More complex synthetic routes are required for these changes, potentially involving different coupling chemistries.
Structure-Activity Relationships (SAR) and Biological Targets
The biological activity of phenylpiperazine derivatives is highly dependent on the nature and position of substituents.
Key Biological Targets
Arylpiperazine derivatives are known to interact with a variety of biological targets, with a significant number showing activity at:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT1A receptor.[7]
-
Dopamine (D) Receptors: Including D2 and D3 subtypes.[3]
-
Adrenergic Receptors: Such as the alpha-1 receptor.[7]
-
Enzymes: Including α-amylase, which is relevant for anti-diabetic applications.[8]
-
Other Targets: Phenylpiperazines have also been investigated for their potential as anticancer and antimicrobial agents.[4][9][10][11]
SAR Insights
Systematic studies have revealed key trends in the SAR of this class of compounds:
| Modification Site | Substituent Type | Observed Effect on Biological Activity | Reference |
| Phenyl Ring | Electron-withdrawing groups (e.g., Cl, CF3) | Often enhances potency, particularly in anticancer and antimycobacterial analogues.[9][10] | [9][10] |
| Electron-donating groups | Can modulate receptor selectivity. | ||
| Ortho-substitution | Favorable for affinity to both 5-HT1A and alpha-1 receptors.[7] | [7] | |
| Meta-substitution | Appears to be important for 5-HT1A/alpha-1 selectivity.[7] | [7] | |
| Para-substitution | Steric bulk is generally not well-tolerated at this position for 5-HT1A and alpha-1 receptor binding.[7] | [7] | |
| Piperazine N4 | Aromatic or heteroaromatic groups | Crucial for defining the pharmacological profile, often directing the compound to specific CNS receptors. | |
| Alkyl chains | Can be used to tune lipophilicity and pharmacokinetic properties. | ||
| Ethanone Linker | Replacement with other linkers | Can alter the spatial relationship between the phenyl and piperazine moieties, impacting receptor fit. |
Experimental Workflows for Compound Evaluation
A robust and logical progression of experiments is crucial for characterizing novel analogues.
In Vitro Evaluation Workflow
Caption: In Vitro Evaluation Workflow for Phenylpiperazine Analogues.
Protocol 2: Radioligand Binding Assay (General Protocol)
This protocol provides a framework for assessing the affinity of test compounds for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A).
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.
-
Incubate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding and the percentage inhibition by the test compounds.
-
Determine the Ki (inhibitory constant) from the IC50 values using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold continues to be a rich source of novel therapeutic agents. A systematic approach to analogue synthesis, guided by a deep understanding of SAR and coupled with a robust experimental evaluation cascade, is essential for unlocking the full potential of this chemical class. Future research will likely focus on fine-tuning selectivity for specific receptor subtypes, optimizing pharmacokinetic profiles to enhance drug-like properties, and exploring novel therapeutic applications beyond the traditional CNS and oncology fields.
References
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). National Institutes of Health. Retrieved from [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 17). American Chemical Society. Retrieved from [Link]
-
Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025, May 9). Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ACS Publications. Retrieved from [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 6). MDPI. Retrieved from [Link]
-
Synthesis of 2-phenyl piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 25). Molbank. Retrieved from [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (1997, May 23). PubMed. Retrieved from [Link]
-
Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (n.d.). MDPI. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]
-
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023, February 21). ACS Publications. Retrieved from [Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020, October 7). PubMed. Retrieved from [Link]
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biological activity screening of novel piperazine compounds
An In-Depth Technical Guide to the Biological Activity Screening of Novel Piperazine Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs with diverse therapeutic applications, from oncology to neuropsychiatry. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bond interactions, make it a versatile building block for creating potent and selective modulators of biological targets. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel piperazine-containing compounds. We will move beyond a simple recitation of protocols to explore the strategic rationale behind assay selection, the design of robust screening funnels, and the interpretation of complex biological data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the full therapeutic potential of their novel piperazine derivatives.
Introduction: The Piperazine Scaffold - A Cornerstone of Modern Drug Discovery
The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its prevalence in clinically successful drugs stems from its remarkable versatility. The two nitrogen atoms provide handles for facile chemical modification, allowing for the creation of large, diverse compound libraries. Furthermore, the pKa of the piperazine nitrogens (typically around 9.8 and 5.7) ensures that the scaffold is protonated at physiological pH, enhancing aqueous solubility and enabling critical interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The strategic importance of the piperazine scaffold necessitates a rigorous and well-designed screening strategy to identify and characterize novel derivatives with therapeutic potential. This guide will delineate a multi-tiered approach, beginning with broad primary screens to identify initial hits and progressing through more focused secondary and tertiary assays to establish structure-activity relationships (SAR) and elucidate mechanisms of action.
Designing the Screening Funnel: A Strategic Approach
A successful screening campaign is not a single experiment but a carefully orchestrated sequence of assays, often referred to as a "screening funnel." The goal is to efficiently triage large numbers of compounds, eliminating inactive or undesirable molecules while prioritizing the most promising candidates for further development.
Figure 2: A typical workflow for secondary assays.
Dose-Response Curves
The first step in hit validation is to generate a full dose-response curve to accurately determine the compound's potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ). This involves testing the compound over a wide range of concentrations, typically using a 10-point half-log dilution series.
Functional Characterization: Agonist vs. Antagonist
For receptor targets, it is crucial to determine whether a hit compound is an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). This is typically done by performing the functional assay in the presence and absence of a known agonist. An antagonist will shift the dose-response curve of the agonist to the right without affecting the maximal response.
Selectivity Profiling
A key attribute of a promising drug candidate is its selectivity for the intended target over other related proteins. "Off-target" effects can lead to undesirable side effects. Therefore, hits should be profiled against a panel of related receptors or enzymes. For example, a novel piperazine derivative identified as a potent dopamine D2 receptor antagonist should also be tested for its activity at other dopamine receptor subtypes (D1, D3, D4, D5), as well as serotonin, adrenergic, and histamine receptors, as many antipsychotic drugs exhibit a complex polypharmacology.
Tertiary Assays: Delving into the Mechanism of Action
Promising lead compounds that have demonstrated potency, selectivity, and a clear SAR in secondary assays are advanced to more complex and physiologically relevant tertiary assays. The goal of this stage is to gain a deeper understanding of the compound's mechanism of action and to assess its potential for in vivo efficacy.
Ex Vivo Tissue-Based Assays
Experiments using isolated tissues or organs can provide valuable insights into a compound's activity in a more physiological setting. For example, the effect of a novel piperazine-based smooth muscle relaxant could be evaluated by measuring its ability to inhibit the contraction of isolated aortic rings or tracheal strips.
In Vivo Models
Ultimately, the therapeutic potential of a novel piperazine compound must be demonstrated in a relevant animal model of the disease. The choice of model is critical and will depend on the therapeutic area. For example, the antidepressant-like effects of a novel serotonin reuptake inhibitor could be assessed in the forced swim test or the tail suspension test in rodents.
Conclusion
The is a multifaceted process that requires a strategic and systematic approach. By employing a well-designed screening funnel, progressing from high-throughput primary screens to more complex secondary and tertiary assays, researchers can efficiently identify and characterize promising lead compounds. A thorough understanding of the underlying principles of each assay, coupled with a commitment to rigorous data analysis and interpretation, is essential for unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
-
Rana, S., et al. (2019). Piperazine as a privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 183, 111663. [Link]
-
Nigam, A., et al. (2020). The journey of piperazine and its analogues in the field of medicinal chemistry. European Journal of Medicinal Chemistry, 189, 112027. [Link]
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An In-depth Technical Guide to the Toxicological Profile of Substituted Piperazine Ethanones
Introduction: The Double-Edged Sword of the Piperazine Moiety
Substituted piperazine ethanones represent a significant scaffold in modern medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure. Its unique physicochemical properties, such as high water solubility and the ability to serve as a hydrogen bond acceptor/donor, make it a common component in blockbuster drugs, enhancing bioavailability and pharmacokinetic profiles.[1] When combined with an ethanone group, this scaffold offers versatile points for substitution, allowing for the fine-tuning of pharmacological activity against a wide array of biological targets, including G-protein coupled receptors and enzymes.
However, the very features that make the piperazine moiety attractive pharmacologically also present distinct toxicological challenges. The metabolic lability of the piperazine ring can lead to the formation of reactive metabolites, and its structural motifs can confer off-target activity against critical anti-targets like the hERG potassium channel.[2][3] Therefore, a comprehensive and mechanistically informed toxicological assessment is not merely a regulatory hurdle but a fundamental component of rational drug design for any program involving substituted piperazine ethanones.
This guide provides an in-depth technical framework for evaluating the toxicological profile of this chemical class. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of assays to explain the causal relationships behind experimental choices and to provide a self-validating system for risk assessment.
Part 1: ADME/Tox - Metabolism as a Key Determinant of Toxicity
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is foundational to interpreting its toxicological profile.[4] For piperazine derivatives, metabolism is a critical focal point.
Cytochrome P450-Mediated Metabolism
The primary route of metabolism for many piperazine-containing drugs is oxidation by Cytochrome P450 (CYP) enzymes in the liver.[5] Key isoforms involved include CYP3A4, CYP2D6, and to a lesser extent, CYP1A2 and CYP2C19.[6][7]
Mechanism of CYP Inhibition and Inactivation: Substituted piperazines can act as both substrates and inhibitors of CYP enzymes. Mechanism-based inactivation (MBI), where a metabolically generated intermediate covalently binds to and irreversibly inactivates the enzyme, is a significant concern.[6][8] This can lead to dangerous drug-drug interactions (DDIs) when co-administered with other drugs metabolized by the same CYP isoform.[9] For instance, certain piperazine-containing compounds have been identified as potent MBIs of both CYP3A4 and CYP2D6.[6][9]
Metabolic Bioactivation: The metabolic activation of the piperazine ring can generate electrophilic reactive metabolites, a primary cause of idiosyncratic adverse drug reactions (IADRs).[3] A common bioactivation sequence involves the formation of an unstable carbinolamine, which can lead to the generation of reactive iminium ions. The chemical environment surrounding the piperazine ring dictates its susceptibility to this activation. The presence of electron-withdrawing groups, for example, can mitigate this risk.[3]
Caption: Potential bioactivation pathway for piperazine derivatives.
Experimental Protocol: In Vitro CYP450 Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against major CYP isoforms.
-
Materials: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6), fluorescent probe substrates, NADPH regenerating system, 96-well microplates, fluorescence plate reader.
-
Preparation:
-
Prepare a stock solution of the substituted piperazine ethanone test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound.
-
Prepare a reaction mixture containing the CYP enzyme, buffer, and probe substrate.
-
-
Assay Procedure:
-
Add the test compound dilutions to the microplate wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction.
-
Measure the fluorescence of the metabolized probe substrate using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Key Toxicological Endpoints
A thorough toxicological assessment requires a battery of assays targeting potential organ systems and mechanisms of toxicity.
Hepatotoxicity
The liver is a primary site of drug metabolism and is thus highly susceptible to toxicity from piperazine derivatives.[2][10]
Mechanisms of Hepatotoxicity:
-
Mitochondrial Impairment: Several piperazine designer drugs induce hepatotoxicity by causing an increase in reactive oxygen species (ROS), followed by depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential (Δψm), and activation of caspase-3, leading to apoptosis.[10]
-
Disruption of Lipid Biosynthesis: Certain piperazine derivatives can up-regulate key enzymes involved in cholesterol and lipid biosynthesis, which may increase the risk of steatosis (fatty liver) and phospholipidosis.[11][12]
Data Presentation: In Vitro Cytotoxicity of Piperazine Derivatives
| Compound Class | Cell Line | Assay | Incubation Time | IC50 / GI50 (µM) | Reference |
| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | Not Specified | - | 1.23 | [13] |
| Benzothiazole-Piperazine | MCF-7 (Breast) | Not Specified | - | 0.98 | [13] |
| Piperazine Derivative PCC | SNU-475 (Human Liver) | Not Specified | 24h | 6.98 | [13] |
| Piperazine Derivative PCC | THLE-3 (Normal Liver) | Not Specified | 24h | 48.63 | [13] |
| TFMPP | Primary Rat Hepatocytes | MTT | 24h | Most Cytotoxic of Analogs Tested | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15]
-
Cell Seeding: Plate hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the piperazine ethanone derivative. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Standard workflow for the MTT cytotoxicity assay.
Cardiotoxicity
Cardiotoxicity is a major cause of drug attrition.[16] For piperazine derivatives, two key mechanisms are of primary concern.
Mechanisms of Cardiotoxicity:
-
hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability.[16] This channel is crucial for the repolarization phase of the cardiac action potential. Blocking it can lead to QT interval prolongation, which increases the risk of a life-threatening arrhythmia called Torsades de Pointes.[16][17] Many small molecules containing a basic nitrogen that can be protonated, a common feature of piperazines, are known to interact with the hERG channel.[17]
-
Mitochondrial Impairment: Similar to hepatotoxicity, piperazine derivatives can induce toxicity in cardiomyocytes by disrupting mitochondrial function. This involves decreased intracellular ATP, increased intracellular calcium levels, and a loss of mitochondrial membrane potential, ultimately leading to apoptosis and necrosis.[2][18]
Experimental Protocol: Whole-Cell Patch-Clamp for hERG Inhibition
This is the gold-standard assay for assessing a compound's effect on the hERG channel.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK 293 cells).
-
Electrophysiology Setup: Utilize a whole-cell patch-clamp rig equipped with an amplifier, digitizer, and perfusion system.
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG current (IhERG). A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the characteristic tail current.[19]
-
Record baseline currents in an extracellular solution (e.g., Tyrode's solution).
-
Perfuse the cell with known concentrations of the piperazine ethanone test compound and record the resulting currents.
-
-
Data Analysis:
-
Measure the amplitude of the tail current at each concentration.
-
Calculate the percentage of current inhibition compared to the baseline.
-
Plot the inhibition data against compound concentration to determine the IC50 value.[19]
-
Genotoxicity
Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal aberrations.
Mechanisms of Genotoxicity: While piperazine itself is generally not considered genotoxic, its nitrosation products (N-mononitrosopiperazine and N,N'-dinitrosopiperazine) are known in vivo mutagens and rodent carcinogens.[20] This highlights the importance of assessing not only the parent compound but also its potential metabolites and derivatives. Some complex benzothiazole-piperazine derivatives have shown mutagenic activity in specific bacterial strains, while others have not.[21][22]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to identify compounds that can cause gene mutations.[22]
-
Materials: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions), liver S9 fraction for metabolic activation, minimal glucose agar plates.[21]
-
Procedure (Plate Incorporation Method):
-
Prepare various concentrations of the test compound.
-
In a test tube, mix the test compound, the bacterial strain, and either a buffer (for direct mutagenicity) or the S9 mix (for metabolic activation).
-
Pour the mixture onto a minimal glucose agar plate and spread evenly.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.[22]
-
Neurotoxicity
Adverse effects on the central nervous system (CNS) are also a potential liability for piperazine-containing compounds.
Mechanisms of Neurotoxicity: The stimulant nature of many piperazine derivatives is linked to their effects on dopaminergic, noradrenergic, and serotoninergic systems.[5] Toxic effects can manifest as agitation, anxiety, and seizures.[5] A suggested mechanism for neurotoxicity involves the antagonism of GABA receptors.[20]
Part 3: Integrated Toxicological Assessment Strategy
A robust toxicological evaluation follows a tiered and integrated approach, starting with in vitro assays and progressing to more complex systems as needed. This strategy, advocated by regulatory bodies like the FDA, is both ethical and efficient, identifying potential liabilities early in the drug development process.[23]
Caption: A tiered strategy for toxicological assessment.
Conclusion
The substituted piperazine ethanone scaffold holds considerable promise in drug discovery, but its toxicological liabilities must be managed with a proactive and mechanistically-driven strategy. The key areas of concern—metabolic bioactivation, hepatotoxicity, hERG-mediated cardiotoxicity, and potential genotoxicity—are well-defined. By employing the integrated testing strategy outlined in this guide, development teams can identify and mitigate these risks early, distinguishing promising therapeutic candidates from problematic compounds. This approach not only satisfies regulatory expectations but also embodies the principles of sound, efficient, and ethical drug development.
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Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Phenyl-1-(piperazin-1-yl)ethanone
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the separation of potential process-related impurities of 2-Phenyl-1-(piperazin-1-yl)ethanone. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the quality and safety of the final drug product. The developed method utilizes a reversed-phase C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, coupled with UV detection. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction and Scientific Rationale
2-Phenyl-1-(piperazin-1-yl)ethanone is a key building block in medicinal chemistry, often utilized in the synthesis of compounds targeting the central nervous system. The purity of such intermediates directly impacts the impurity profile, efficacy, and safety of the final API. Therefore, a reliable analytical method to assess its purity is a critical requirement in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) approach was selected for this application. The rationale is based on the physicochemical properties of 2-Phenyl-1-(piperazin-1-yl)ethanone, which possesses both a non-polar phenyl ring and a polar, basic piperazine moiety. This amphiphilic nature makes it an ideal candidate for retention and separation on a hydrophobic C18 stationary phase.
A critical aspect of the method development is controlling the ionization state of the piperazine group (a secondary amine). Amines can exhibit poor peak shape on silica-based columns due to interactions with residual acidic silanol groups, leading to peak tailing. To mitigate this, the mobile phase is buffered to a low pH (pH 3.0). At this pH, the piperazine nitrogen is protonated, which minimizes undesirable secondary interactions, thereby ensuring sharp, symmetrical peaks and reproducible retention times. A gradient elution is employed to ensure that impurities with a wide range of polarities, including potential starting materials or by-products like 1,4-bis(2-phenylacetyl)piperazine, are effectively separated and eluted within a reasonable runtime.
Materials and Instrumentation
Reagents and Chemicals
-
2-Phenyl-1-(piperazin-1-yl)ethanone Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (o-Phosphoric Acid, ~85%, Analytical Grade)
-
Water (HPLC/Milli-Q Grade)
Instrumentation
-
HPLC System equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS) Software
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, PTFE or nylon)
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous): 25 mM Phosphate Buffer, pH 3.0
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC grade acetonitrile directly.
-
-
Diluent
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 1:1 (v/v) ratio.
-
Standard Solution Preparation (Concentration: 0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the 2-Phenyl-1-(piperazin-1-yl)ethanone Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
Sample Solution Preparation (Concentration: 0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the 2-Phenyl-1-(piperazin-1-yl)ethanone sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 25 mM KH₂PO₄ Buffer, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Analytical Workflow
The general workflow for the analysis is depicted below. This systematic process ensures consistency and reliability from sample receipt to final reporting.
Caption: A flowchart of the complete HPLC analytical workflow.
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.
System Suitability
System suitability testing is an integral part of any analytical procedure. It verifies that the chromatographic system is performing adequately for the analysis. The acceptance criteria are established to ensure reliable results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area (n=5) | ≤ 2.0% |
| % RSD of Retention Time (n=5) | ≤ 1.0% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a sample solution. The chromatogram of the blank showed no interfering peaks at the retention time of the 2-Phenyl-1-(piperazin-1-yl)ethanone peak, confirming the method's ability to provide an unambiguous assessment.
Linearity
The linearity was evaluated by preparing and analyzing five solutions of the reference standard at concentrations ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). The resulting calibration curve showed a strong linear relationship between concentration and peak area.
| Parameter | Result |
| Linear Range | 0.25 - 0.75 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-Intercept | Close to zero |
Accuracy (Recovery)
Accuracy was determined by spiking a pre-analyzed sample with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.8% | 0.5% |
| 100% | 100.5% | 0.3% |
| 120% | 101.1% | 0.4% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
-
Repeatability (Intra-assay): Assessed by performing six replicate injections of the same sample solution. The %RSD of the peak area was calculated.
-
Result: %RSD = 0.4% (Acceptance Criterion: ≤ 2.0%)
-
-
Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day using a different HPLC system. The results were compared with the initial repeatability results.
-
Result: The %RSD between the two sets of data was well within the acceptable limits, demonstrating the method's ruggedness.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD (S/N ≥ 3): 0.05 µg/mL
-
LOQ (S/N ≥ 10): 0.15 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations, indicating the method is reliable for routine use.
-
Variations Tested:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
Logical Framework for Method Validation
The validation parameters are interconnected and collectively establish the trustworthiness of the analytical method. Specificity forms the foundation, ensuring the correct analyte is measured. Linearity, accuracy, and precision establish the quantitative reliability, while robustness ensures the method is transferable and durable for routine application.
Caption: The logical relationship between validation parameters.
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be suitable for its intended purpose: the purity determination of 2-Phenyl-1-(piperazin-1-yl)ethanone. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust. This self-validating protocol provides a high degree of confidence in the analytical results, making it a valuable tool for quality control and assurance in the pharmaceutical development and manufacturing environment.
References
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: ResearchGate URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEurqjvluM-LC-Hk4I9JXt32DwUGogFCspI3G3Izuk84xlfdCEWqdb4_eQDeenH1W6llx-ID5qGwnyZFuGIcGGLtw-Zm4IKb-Vq2L-xVxck89qda16bH8nIkVJCmivd9qg_733-Ve7u1JBbjE8b2oWaiRrIxBAHC6RzH2OL3vxc0t9pTBXZRTVxNetMXcPhy3_-Orv7CS1t](
Application Notes and Protocols for the Exploration of 2-Phenyl-1-(piperazin-1-yl)ethanone in CNS Drug Discovery
Introduction: The Phenylpiperazine Scaffold as a Privileged Motif in Central Nervous System (CNS) Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, allow for the fine-tuning of aqueous solubility, lipophilicity, and target engagement.[3] This versatility has made piperazine derivatives particularly fruitful in the development of drugs targeting the CNS.[1] The ability of these compounds to often cross the blood-brain barrier (BBB) and interact with various neurotransmitter systems makes them invaluable for treating a wide array of neurological and psychiatric disorders.[1][2]
This guide focuses on 2-Phenyl-1-(piperazin-1-yl)ethanone , a specific phenylpiperazine derivative that serves as a valuable starting point for CNS drug discovery campaigns. Its core structure, combining a phenyl ring with a piperazine-ethanone moiety, presents a synthetically tractable template for generating diverse chemical libraries. While extensive biological data on this specific molecule is not widely published, its structural similarity to known CNS-active agents, such as those targeting dopaminergic and serotonergic pathways, suggests a high potential for activity. Furthermore, related structures have shown affinity for the sigma-1 receptor, an emerging therapeutic target for neurodegenerative and psychiatric conditions.[4]
These application notes will provide a comprehensive, step-by-step framework for researchers to systematically evaluate 2-Phenyl-1-(piperazin-1-yl)ethanone and its analogs. The narrative will follow a logical progression, from initial synthesis and physicochemical characterization to a tiered screening cascade involving in vitro and in vivo assays. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems for generating robust and reproducible data.
PART 1: Synthesis and Physicochemical Characterization
A successful CNS drug discovery program begins with the efficient synthesis of the core scaffold and a thorough understanding of its fundamental properties.
Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone
The synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone is typically achieved through the nucleophilic substitution of a 2-haloacetophenone with piperazine. To minimize the formation of the bis-alkylated impurity, 1,4-bis(2-phenylacetyl)piperazine, it is crucial to use an excess of piperazine.
Protocol 1: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (4 equivalents) in a suitable aprotic polar solvent such as Dichloromethane (DCM) or Acetonitrile.
-
Addition of Haloacetophenone: Slowly add a solution of 2-bromoacetophenone or 2-chloroacetophenone (1 equivalent) in the same solvent to the piperazine solution at room temperature with stirring.
-
Base: Include a non-nucleophilic base like triethylamine or potassium carbonate (1.1 equivalents) to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours at room temperature but may be gently heated (40-60°C) to accelerate the process.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water to remove excess piperazine and salts.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 2-Phenyl-1-(piperazin-1-yl)ethanone.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties and CNS Drug-Likeness
For a compound to be a viable CNS drug candidate, it must possess a specific set of physicochemical properties that favor its ability to cross the BBB. Key parameters include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[5][6]
| Property | Generally Accepted Range for CNS Drugs | Predicted Value for 2-Phenyl-1-(piperazin-1-yl)ethanone |
| Molecular Weight (MW) | < 450 Da | ~204.27 g/mol |
| Lipophilicity (cLogP) | 1.5 - 2.7 | ~1.5 - 2.0 (Predicted) |
| Polar Surface Area (PSA) | < 70-90 Ų | ~32.34 Ų (Predicted) |
| Hydrogen Bond Donors | ≤ 3 | 1 |
| Hydrogen Bond Acceptors | ≤ 7 | 2 |
Predicted values are estimations and should be experimentally verified.
The predicted properties of 2-Phenyl-1-(piperazin-1-yl)ethanone fall well within the desirable range for CNS penetration, making it an excellent candidate for further investigation.
PART 2: In Vitro Screening Cascade
A tiered in vitro screening approach allows for the efficient identification of primary biological targets and the subsequent characterization of the compound's functional activity.
Caption: A tiered screening cascade for CNS drug discovery.
Tier 1: Primary Target Identification - Receptor Binding Assays
Based on the phenylpiperazine scaffold, the primary targets of interest include dopamine, serotonin, and sigma receptors. Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for these receptors.[7]
Protocol 2: Dopamine D2 Receptor Competitive Binding Assay
-
Membrane Preparation: Prepare a crude membrane fraction from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rat striatal tissue.[7]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone), and serial dilutions of 2-Phenyl-1-(piperazin-1-yl)ethanone in an appropriate assay buffer.[7][8]
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: Serotonin 5-HT1A Receptor Competitive Binding Assay
This protocol is analogous to the D2 receptor binding assay, with the following modifications:
-
Cell Line: Use cells stably expressing the human 5-HT1A receptor.
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled serotonin or a specific 5-HT1A antagonist like WAY-100635.
Protocol 4: Sigma-1 Receptor Competitive Binding Assay
The sigma-1 receptor is a unique intracellular chaperone protein.[4]
-
Membrane Source: Guinea pig liver membranes are a rich source of sigma-1 receptors.[11][12]
-
Radioligand: -Pentazocine is a selective radioligand for the sigma-1 receptor.[4][13]
-
Non-specific Binding: Determined using a high concentration of unlabeled haloperidol.[14]
Tier 2: Functional Activity and Early ADME/Tox Profiling
Compounds demonstrating significant binding affinity in Tier 1 should be advanced to functional assays to determine their efficacy (agonist, antagonist, or partial agonist activity) and to early ADME/Tox profiling.
Protocol 5: 5-HT1A Receptor Functional Assay (cAMP Inhibition)
The 5-HT1A receptor couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[9]
-
Cell Culture: Use CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Procedure: a. Plate the cells in a 384-well plate. b. Add serial dilutions of 2-Phenyl-1-(piperazin-1-yl)ethanone or a reference agonist (e.g., serotonin). c. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. d. Incubate for the recommended time. e. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).[9]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Protocol 6: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion across the BBB.[1][15]
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane.[16]
-
Assay Setup: The filter plate (acceptor plate) is placed in a donor plate containing a solution of the test compound.
-
Incubation: The "sandwich" is incubated for a defined period (e.g., 5 hours) at room temperature.[1]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are often categorized as having low, medium, or high permeability based on their Papp values.
Early ADME/Tox Profiling: In addition to BBB permeability, it is crucial to assess other properties early in the discovery process.
-
Metabolic Stability: Incubate the compound with human liver microsomes to determine its half-life and intrinsic clearance.[17]
-
Cytotoxicity: Evaluate the compound's effect on cell viability in a relevant cell line (e.g., HepG2 for liver toxicity) using assays like the MTT or CellTiter-Glo assay.
-
hERG Inhibition: Assess the potential for cardiac toxicity by testing for inhibition of the hERG potassium channel, a common liability for piperazine-containing compounds.
PART 3: In Vivo Behavioral Pharmacology
Compounds with a promising in vitro profile (high affinity, desired functional activity, and favorable ADME/Tox properties) should be advanced to in vivo models to assess their behavioral effects.
Caption: A general workflow for in vivo behavioral experiments.
Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[18][19]
Protocol 7: Elevated Plus Maze Test in Mice
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.[20]
-
Compound Administration: Administer 2-Phenyl-1-(piperazin-1-yl)ethanone (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[18] The session is recorded by an overhead video camera.
-
Data Analysis: The primary endpoints are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Other ethological parameters like rearing and head-dipping can also be scored.[21]
Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)
The FST is a common screening tool for antidepressant drugs. The model is based on the principle of behavioral despair, where animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation.[22]
Protocol 8: Forced Swim Test in Mice
-
Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.[23][24]
-
Acclimation: As with the EPM, acclimate the animals to the testing room.[23]
-
Compound Administration: Administer the test compound or vehicle at a specific time before the test.
-
Test Procedure: Gently place the mouse in the water-filled cylinder for a 6-minute session.[25][26] The behavior is video-recorded.
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.[25] After the test, the mouse should be removed, dried, and kept warm.[23]
Conclusion and Future Directions
This guide provides a comprehensive and methodologically sound framework for the initial exploration of 2-Phenyl-1-(piperazin-1-yl)ethanone as a scaffold for CNS drug discovery. By following this tiered approach, researchers can efficiently characterize its physicochemical properties, identify its primary biological targets, and assess its potential therapeutic efficacy in relevant behavioral models. The data generated will be crucial for making informed decisions about lead optimization and further development. The versatility of the phenylpiperazine core suggests that derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone could be synthesized to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of novel therapeutics for a range of CNS disorders.
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
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JoVE. (2011). Video: The Mouse Forced Swim Test. [Link]
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit. [Link]
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Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]
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Roy, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1285142. [Link]
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Omar, S., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products, 76(4), 588–595. [Link]
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Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 40-49. [Link]
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Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1649-1655. [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
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Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
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Jensen, T. H., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. [Link]
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Sharma, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
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Al-Ostoot, F. H., et al. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 27(19), 6296. [Link]
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Sharma, P., et al. (2024). Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. [Link]
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Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]
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Application Notes and Protocols for the N-acylation of Piperazine with 2-Chloro-1-phenylethanone
Introduction: The Significance of N-Acylated Piperazines
The piperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The N-acylation of the piperazine ring is a fundamental synthetic transformation that allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2][5] This application note provides a comprehensive guide to the N-acylation of piperazine with 2-chloro-1-phenylethanone, a versatile building block for creating novel piperazine derivatives. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss essential safety and characterization considerations.
Reaction Principle: Nucleophilic Acyl Substitution
The N-acylation of piperazine with 2-chloro-1-phenylethanone proceeds via a nucleophilic acyl substitution mechanism.[6][7][8] The reaction involves the attack of the nucleophilic nitrogen atom of piperazine on the electrophilic carbonyl carbon of 2-chloro-1-phenylethanone.
Causality of Key Reaction Components:
-
Piperazine: As a secondary diamine, piperazine possesses two nucleophilic nitrogen atoms. In this synthesis, we aim for mono-acylation. The use of a large excess of piperazine is a common strategy to statistically favor the formation of the mono-substituted product over the di-substituted byproduct.[9]
-
2-Chloro-1-phenylethanone: This α-haloketone serves as the acylating agent. The chlorine atom is a good leaving group, facilitating the nucleophilic attack at the adjacent carbonyl carbon.
-
Base: A base, such as triethylamine or potassium carbonate, is crucial for this reaction.[7][10] Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product side.[7]
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the N-acylation of piperazine.
Caption: Reaction mechanism for N-acylation.
Experimental Protocol: Synthesis of 1-(2-Oxo-2-phenylethyl)piperazine
This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Piperazine | 86.14 | 4.31 g | 50 | 5 |
| 2-Chloro-1-phenylethanone | 154.59 | 1.55 g | 10 | 1 |
| Triethylamine (Et3N) | 101.19 | 2.1 mL | 15 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated aq. NaHCO3 | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous MgSO4 | - | As needed | - | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask, add piperazine (4.31 g, 50 mmol, 5 eq.).
-
Dissolve the piperazine in 30 mL of dichloromethane (DCM). The large excess of piperazine is a critical choice to minimize the formation of the di-acylated byproduct.[9]
-
Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) to the solution. The base is added at this stage to be readily available to neutralize the HCl formed in situ.[7]
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Acylating Agent:
-
Dissolve 2-chloro-1-phenylethanone (1.55 g, 10 mmol, 1 eq.) in 20 mL of DCM in a dropping funnel.
-
Cool the piperazine solution to 0 °C using an ice bath. This is to control the initial exotherm of the reaction.
-
Add the 2-chloro-1-phenylethanone solution dropwise to the stirred piperazine solution over 20-30 minutes. A slow addition rate is crucial for selectivity and safety.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (95:5). The starting material, 2-chloro-1-phenylethanone, should be consumed. The product will appear as a new, more polar spot.
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid and the triethylamine hydrochloride salt.[6]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL) to remove residual water.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6][11]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient eluent system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., up to 5% MeOH).[11]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(2-oxo-2-phenylethyl)piperazine as a solid.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
-
2-Chloro-1-phenylethanone (α-Chloroacetophenone): This compound is a lachrymator and is toxic.[12][13] It should be handled in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16]
-
Piperazine: Can cause skin and eye irritation. Handle with care.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Triethylamine: A corrosive and flammable liquid with a strong odor. Handle in a fume hood.
Characterization of the Final Product
The identity and purity of the synthesized 1-(2-oxo-2-phenylethyl)piperazine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected proton and carbon signals and their respective chemical shifts and coupling patterns.[17][18][19]
-
Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming the successful acylation.[4][20]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretching frequency for the ketone and the amide.
Conclusion
This application note provides a robust and well-rationalized protocol for the N-acylation of piperazine with 2-chloro-1-phenylethanone. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable intermediate for further elaboration in drug discovery and development programs. The emphasis on safety, in-process monitoring, and thorough characterization ensures the generation of high-quality, reliable scientific data.
References
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Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Rasayan J. Chem.
- Synthesis and biological activity of piperazine deriv
- Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. (n.d.). Benchchem.
- Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). Journal of Applied Pharmaceutical Science.
- (+/-)-2-CHLORO-1-PHENYLETHANOL Chemical Safety Data Sheet MSDS / SDS. (2024). ChemicalBook.
- Acylation under weak base conditions. (n.d.).
- 4 - SAFETY D
- ICSC 0128 - 2-CHLOROACETOPHENONE. (n.d.). Inchem.org.
- Amines - NCERT. (n.d.).
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing.
- 2'-Chloroacetophenone. (n.d.). Synquest Labs.
- Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. (n.d.). PubMed Central.
- 7 - SAFETY D
- 1-(2-PHENYLETHYL)PIPERAZINE synthesis. (n.d.). ChemicalBook.
- Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.).
- Technical Support Center: Optimizing Piperazine Synthesis. (n.d.). Benchchem.
- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
- Chemical Properties Of Amines Acyl
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Introduction: The Significance of Piperazine Derivatives and Cytotoxicity Screening
An in-depth guide to the in vitro assessment of piperazine derivatives, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of key cytotoxicity assays. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind methodological choices, ensuring robust and reproducible results.
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of anticancer drugs.[1][2] Its versatile structure allows for diverse modifications, leading to compounds that can modulate key signaling pathways often dysregulated in cancer.[2][3] Many piperazine derivatives exert their effects by inhibiting cell proliferation, arresting the cell cycle, and inducing programmed cell death (apoptosis).[1][2][3]
Early-stage drug discovery relies heavily on in vitro assays to efficiently screen compound libraries and identify promising leads. Cytotoxicity assays are fundamental in this process, providing a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells. This guide details a panel of common, well-validated in vitro assays to assess the cytotoxic potential of novel piperazine derivatives, covering endpoints from metabolic activity and membrane integrity to the specific induction of apoptosis.
General Experimental Workflow for Cytotoxicity Assessment
A systematic approach is crucial for the reliable evaluation of piperazine derivatives. The typical workflow involves a series of logical steps from initial cell culture preparation to the final calculation of potency metrics like the half-maximal inhibitory concentration (IC50).[4] This structured process ensures consistency and allows for meaningful comparison between different compounds and experiments.
Part I: Foundational Assays for Cell Viability and Cytotoxicity
This section details assays that measure general indicators of cell health, such as metabolic activity and membrane integrity. They are often used as primary screening tools to determine the overall cytotoxic potential of a compound.
Metabolic Activity Assay: MTT
The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Scientific Principle In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[6][7][8] The amount of formazan produced is directly proportional to the number of living cells.[9] This formazan is then solubilized, and its concentration is determined by spectrophotometric measurement.
Detailed Protocol
| Step | Procedure | Expert Notes |
| 1. Cell Seeding | Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[7][10] | Cell density is a critical parameter; too few cells will yield a low signal, while too many can lead to over-confluency and altered drug sensitivity.[11][12] |
| 2. Compound Treatment | Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with 100 µL of medium containing the test compound concentrations. Include vehicle-only (e.g., <0.5% DMSO) and no-treatment controls.[11] | Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells.[11] |
| 3. Incubation | Incubate the plate for a specified period, typically 24 to 72 hours, depending on the compound's expected mechanism of action.[10] | |
| 4. MTT Addition | After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.[7][10] | During this time, visible purple precipitates will form in wells with viable cells. Protect the plate from light. |
| 5. Formazan Solubilization | Carefully remove the culture medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][10][12] | Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7][8] |
| 6. Absorbance Measurement | Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[10][12] | A reference wavelength (e.g., 630-690 nm) can be used to subtract background absorbance.[8] |
| 7. Data Analysis | Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot a dose-response curve (log concentration vs. % viability) to determine the IC50 value.[12] | % Viability = (Absorbance_Treated / Absorbance_Control) x 100 |
Membrane Integrity Assay: Lactate Dehydrogenase (LDH)
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13]
Scientific Principle LDH is a stable cytosolic enzyme that is present in most cell types.[13][14] When the plasma membrane is compromised—a hallmark of late-stage apoptosis or necrosis—LDH is rapidly released into the surrounding culture supernatant.[14] The assay measures this extracellular LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.[13][15][16]
Detailed Protocol
| Step | Procedure | Expert Notes |
| 1. Cell Seeding & Treatment | Follow steps 1-3 of the MTT protocol. Crucially, set up three types of controls: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with a lysis buffer), and (3) Background (medium only).[13] | The maximum release control is essential for normalizing the data and represents 100% cytotoxicity. |
| 2. Supernatant Collection | After the incubation period, centrifuge the plate (e.g., 250 x g for 3-5 minutes) to pellet any cells.[13] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. | Avoid disturbing the cell layer to prevent artificially high LDH readings. |
| 3. LDH Reaction | Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically contains substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.[5][13] | |
| 4. Incubation & Stop Reaction | Incubate the plate at room temperature for up to 30 minutes, protected from light.[5][13] Add 50 µL of stop solution (often provided in the kit) to each well. | The reaction develops a red color that intensifies over time. |
| 5. Absorbance Measurement | Measure the absorbance at 490 nm. A reference wavelength of 680 nm is often used for background correction.[5][13] | |
| 6. Data Analysis | First, subtract the background (medium only) absorbance from all readings. Then, calculate the percentage of cytotoxicity using the following formula. | % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100 |
Lysosomal Integrity Assay: Neutral Red (NR) Uptake
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of healthy cells.[5]
Scientific Principle Neutral Red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells.[17][18][19] Cellular damage, particularly to the lysosomal membrane, impairs the cell's ability to retain the dye.[18] The amount of dye extracted from the cells after treatment is therefore proportional to the number of viable cells.[17]
Detailed Protocol
| Step | Procedure | Expert Notes |
| 1. Cell Seeding & Treatment | Follow steps 1-3 of the MTT protocol. | |
| 2. Neutral Red Incubation | After treatment, remove the medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 40-50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[5][20] | Healthy cells will take up the dye and appear red under a microscope. |
| 3. Washing | Discard the dye-containing medium and wash the cells gently with a wash buffer (e.g., DPBS or a fixative solution like 0.1% CaCl₂ in 0.5% Formaldehyde).[19][20] | This step removes extracellular dye that could contribute to background signal. |
| 4. Dye Extraction | Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[19][20] | |
| 5. Absorbance Measurement | Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm.[17] | |
| 6. Data Analysis | Calculate the percentage of viability relative to the untreated control wells and determine the IC50 value from the resulting dose-response curve. | % Viability = (Absorbance_Treated / Absorbance_Control) x 100 |
Part II: Mechanistic Assays for Apoptosis Induction
Many piperazine-based anticancer agents function by inducing apoptosis.[3][10][21] Assays that specifically measure markers of apoptosis are critical for elucidating the compound's mechanism of action.
Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic cascade.[22]
Scientific Principle The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[22] In apoptotic cells, active caspase-3 or -7 cleaves this substrate, releasing aminoluciferin. This product is then consumed by luciferase in the presence of ATP to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[22][23] The single-reagent format includes both the substrate and cell lysis agents, simplifying the protocol to an "add-mix-measure" workflow.[23]
Detailed Protocol
| Step | Procedure | Expert Notes |
| 1. Cell Seeding & Treatment | Seed cells in opaque-walled 96-well plates (white plates are optimal for luminescence). Treat with piperazine derivatives as previously described.[24] | Clear-bottom plates can be used if microscopic observation is needed before the assay, but white plates reduce well-to-well crosstalk. |
| 2. Reagent Preparation & Addition | Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Equilibrate the reagent and the cell plate to room temperature before use. | |
| 3. "Add-Mix-Measure" | Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). Mix briefly on a plate shaker at low speed (300-500 rpm).[23] | This single addition step both lyses the cells and initiates the enzymatic reactions. |
| 4. Incubation | Incubate the plate at room temperature for 1 to 3 hours, protected from light. | The luminescent signal is stable for several hours, offering flexibility in measurement time.[23] |
| 5. Luminescence Measurement | Measure luminescence using a plate-reading luminometer. | |
| 6. Data Analysis | The raw luminescence units (RLU) are proportional to caspase activity. Data can be expressed as fold-change in activity over the vehicle control. | Fold Change = (RLU_Treated - RLU_Blank) / (RLU_Control - RLU_Blank) |
Part III: Data Presentation and Interpretation
Quantitative Cytotoxicity Data
Results from cytotoxicity screens are typically summarized by reporting the IC50 value—the concentration of a compound required to inhibit cell growth or viability by 50%.[12][25] A lower IC50 value indicates higher potency.[5][12]
Table 1: Example Cytotoxicity Data for Piperazine Derivatives
| Compound ID | Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| Derivative A | K562 | Leukemia | Cell Proliferation | 72h | 0.12 | [4] |
| Derivative B (PCC) | SNU-475 | Liver Cancer | MTT | 24h | 6.98 | [5][21] |
| Derivative C | HUH-7 | Liver Cancer | Not Specified | - | 1.23 | [5] |
| Derivative D | MCF-7 | Breast Cancer | Not Specified | - | 0.98 | [5] |
| Derivative E | HT-29 | Colon Cancer | MTT | 72h | < 2.0 | [4] |
Note: Data is compiled from multiple sources for illustrative purposes.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- "Edge effect" in 96-well plates | - Ensure a homogenous cell suspension before and during plating.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate; fill them with sterile PBS or medium instead.[11][26] |
| Low Absorbance/Fluorescence Signal | - Cell seeding density is too low.- Insufficient incubation time with assay reagent.- Compound interferes with assay chemistry. | - Perform a cell titration experiment to determine the optimal seeding density.- Optimize the reagent incubation time (e.g., 1-4 hours for MTT).[11]- Run compound-only controls (no cells) to check for interference. |
| High Background Signal | - Microbial contamination (can reduce tetrazolium salts).- High LDH activity in serum-containing medium.- Phenol red in medium can interfere with absorbance readings. | - Visually inspect plates for contamination; practice sterile technique.- Use a serum-free medium during the assay or run a medium-only control to subtract background LDH.[11][13]- Consider using phenol red-free medium for the assay step.[11] |
| IC50 Values Not Reproducible | - Variation in cell health or passage number.- Inconsistent incubation times.- Compound instability or precipitation at high concentrations. | - Use cells in the logarithmic growth phase and within a consistent, low passage number range.- Strictly adhere to standardized incubation times.- Check compound solubility in the culture medium; note any precipitation.[11] |
Conclusion
The evaluation of piperazine derivatives requires a robust and multi-faceted approach to in vitro cytotoxicity testing. By employing a panel of assays that probe different aspects of cell health—from metabolic vigor to membrane integrity and the activation of specific death pathways—researchers can build a comprehensive profile of a compound's biological activity. Understanding the scientific principles, procedural details, and inherent limitations of each assay, as detailed in this guide, is paramount for generating high-quality, reliable data that can confidently drive decisions in the drug discovery pipeline.
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Piperazine Compounds
Introduction: The Enduring Relevance of the Piperazine Scaffold in Antimicrobial Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties, including structural rigidity and the ability to form hydrogen bonds, contribute to enhanced target affinity and favorable pharmacokinetic profiles.[2] In the realm of antimicrobial agents, piperazine derivatives have a rich history, from early anthelmintics to modern antibiotics.[1][3] Many piperazine-containing compounds exert their antimicrobial effects by disrupting the bacterial cell wall or cytoplasmic membrane, leading to cell lysis and death.[2][4] As antimicrobial resistance continues to be a global health crisis, the development of novel piperazine-based antimicrobials is an active area of research.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for determining the in vitro antimicrobial susceptibility of piperazine compounds. Adherence to these robust methodologies is critical for generating accurate and reproducible data, which is the foundation for advancing new therapeutic agents from the laboratory to clinical applications. The protocols detailed herein are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data is comparable and reliable across different laboratories.[6][7]
Core Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or kills the microorganism (Minimum Bactericidal Concentration or MBC).[8] This is typically achieved through two main methodologies: broth dilution and disk diffusion.
-
Broth Dilution: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium.[8] Each dilution is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.[8]
-
Disk Diffusion: In this method, a paper disk impregnated with a known amount of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism.[9] The agent diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and is correlated with the MIC.
The choice of method depends on the specific research question, the properties of the piperazine compound being tested, and the available laboratory resources. Broth microdilution is generally considered the gold standard for determining MIC values due to its quantitative nature.[10]
Specific Considerations for Piperazine Compounds in AST
While the fundamental principles of AST apply to piperazine derivatives, their unique chemical characteristics may require specific considerations:
-
Solubility: Piperazine and its derivatives can exhibit variable solubility in aqueous media.[3][11][12] It is crucial to ensure complete dissolution of the test compound to obtain accurate results. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of piperazine derivatives.[8] However, the final concentration of DMSO in the test medium should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.
-
Stability: The stability of the piperazine compound in the test medium and under incubation conditions should be considered.[3] Freshly prepared solutions are always recommended. For compounds with known instability, the duration of the assay may need to be optimized.
-
Mechanism of Action: The mechanism of action of a piperazine compound can influence the interpretation of AST results. For example, compounds that target the bacterial cell wall are generally bactericidal, and both MIC and MBC values are relevant.[4][13] In contrast, compounds that are bacteriostatic may only show an inhibitory effect, and the MBC may be significantly higher than the MIC.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the MIC and MBC of a piperazine compound.
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[6]
I. Materials and Reagents
-
Piperazine test compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
II. Preparation of Reagents and Inoculum
-
Compound Stock Solution: Dissolve the piperazine compound in 100% DMSO to a concentration of 100 times the highest desired final concentration (e.g., 12.8 mg/mL for a final concentration of 128 µg/mL).
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS. c. Vortex the suspension to ensure it is homogenous. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) at 625 nm of 0.08 to 0.13. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. e. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:150 dilution.
III. Assay Procedure
-
Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column. b. Prepare an intermediate dilution of the compound stock solution in CAMHB. For example, add 4 µL of the 100x stock to 96 µL of CAMHB to create a 4x working solution. c. Add 200 µL of the 4x working solution to the first well of each row. d. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last well containing the compound.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 10 µL of the bacterial inoculum (no compound).
-
Sterility Control: A well containing 110 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
IV. Interpretation of Results
-
MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the piperazine compound that completely inhibits visible growth.
Detailed Protocol: Disk Diffusion Method
This protocol is based on the guidelines from the CLSI document M02.[6]
I. Materials and Reagents
-
Piperazine test compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
II. Preparation of Disks and Inoculum
-
Disk Preparation: Prepare a solution of the piperazine compound at a desired concentration. Aseptically apply a precise volume of the solution to each sterile paper disk and allow them to dry completely. The amount of compound per disk should be standardized.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (Section II, step 2).
III. Assay Procedure
-
Inoculation of Agar Plate: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Application of Disks: a. Aseptically place the prepared piperazine compound disks on the surface of the agar. b. Gently press each disk with sterile forceps to ensure complete contact with the agar. c. Disks should be placed at least 24 mm apart from each other and from the edge of the plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
IV. Interpretation of Results
-
Zone Diameter Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to established interpretive criteria, if available. For novel compounds, the zone diameters provide a qualitative measure of antimicrobial activity.
Quality Control: Ensuring the Integrity of AST Data
A robust quality control (QC) program is essential for the accuracy and reproducibility of AST results. This involves the regular testing of well-characterized reference strains with known susceptibility profiles.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™ (for broth microdilution) or ATCC® 25923™ (for disk diffusion)
-
Pseudomonas aeruginosa ATCC® 27853™
QC Frequency:
QC testing should be performed each time a new batch of reagents is used and on each day of testing.
Acceptable QC Ranges:
The MIC values or zone diameters for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.[14][15][16] If QC results are out of range, patient test results should not be reported, and the cause of the discrepancy must be investigated.
Table 1: Example CLSI Quality Control Ranges for Piperacillin and Piperacillin-Tazobactam
| Antimicrobial Agent | QC Strain | MIC (µg/mL) | Disk Diffusion (mm) |
| Piperacillin | E. coli ATCC® 25922™ | 1.0 - 4.0 | 24 - 30 |
| Piperacillin | P. aeruginosa ATCC® 27853™ | 1.0 - 8.0 | 25 - 33 |
| Piperacillin-Tazobactam | E. coli ATCC® 25922™ | 1/4 - 8/4 | 24 - 30 |
| Piperacillin-Tazobactam | P. aeruginosa ATCC® 27853™ | 1/4 - 8/4 | 25 - 33 |
| Piperacillin-Tazobactam | E. coli ATCC® 35218™ | 0.5/4 - 2/4 | 21 - 27 |
Note: Tazobactam concentration is fixed at 4 µg/mL.[17]
Data Presentation and Interpretation
Quantitative data from MIC and MBC assays should be summarized in a clear and structured table for easy comparison.
Table 2: Hypothetical MIC and MBC Data for Novel Piperazine Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Piperazine Derivative A | S. aureus ATCC® 29213™ | 4 | 8 | 2 |
| Piperazine Derivative A | E. coli ATCC® 25922™ | 16 | >128 | >8 |
| Piperazine Derivative B | S. aureus ATCC® 29213™ | 2 | 4 | 2 |
| Piperazine Derivative B | E. coli ATCC® 25922™ | 8 | 16 | 2 |
| Ciprofloxacin (Control) | S. aureus ATCC® 29213™ | 0.25 | 0.5 | 2 |
| Ciprofloxacin (Control) | E. coli ATCC® 25922™ | 0.015 | 0.03 | 2 |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is likely bactericidal.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic.
Troubleshooting Common AST Issues
| Issue | Potential Cause(s) | Corrective Action(s) |
| QC out of range | Incorrect inoculum density, expired reagents, improper incubation conditions, contamination | Verify inoculum preparation, check reagent expiration dates, ensure incubator is functioning correctly, perform purity check of QC strain |
| No bacterial growth (including growth control) | Inactive inoculum, incorrect media, incubator failure | Prepare fresh inoculum, use a new batch of media, verify incubator temperature |
| Confluent growth in all wells (MIC assay) | Inoculum too dense, inactive compound | Re-standardize inoculum, prepare fresh compound dilutions |
| Poorly defined zone edges (disk diffusion) | Mixed culture, swarming bacteria | Ensure pure culture is used, consider alternative testing methods for swarming organisms |
Conclusion: A Pathway to Reliable Antimicrobial Discovery
The protocols outlined in these application notes provide a robust framework for the antimicrobial susceptibility testing of piperazine compounds. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that is essential for the discovery and development of new antimicrobial agents. The integration of stringent quality control measures ensures the validity of the results, providing a solid foundation for further preclinical and clinical investigations. As the challenge of antimicrobial resistance evolves, the rigorous application of these fundamental techniques will remain a critical component in the quest for novel and effective therapies.
References
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Antibacterial activity and mechanism of piperazine polymer. (2021). ResearchGate. [Link]
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Piperazine based antimicrobial polymers: a review. (2021). PMC - NIH. [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. [Link]
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Piperazine based antimicrobial polymers: a review. (2021). RSC Advances. [Link]
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EUCAST v12.0 Breakpoints for Piperacillin/Tazobactam on MicroScan Dried Gram Negative MIC Panels for Enterobacterales species an. (n.d.). Beckman Coulter. [Link]
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Multicenter Assessment of the Accuracy of MIC Results for Piperacillin/Tazobactam with MicroScan Dried Gram Negative. (n.d.). Beckman Coulter. [Link]
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FDA Rationale for Piperacillin Tazobactam Breakpoints for Pseudomonas aeruginosa. (2024). FDA. [Link]
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Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall. (2020). VETERINARIA. [Link]
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Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). PubMed. [Link]
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Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences. [Link]
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Piperacillin/Tazobactam Susceptibility Test Interpretive Criteria for Enterobacterales: Recommendations From the United States Committee on Antimicrobial Susceptibility Testing. (n.d.). PubMed Central. [Link]
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Piperacillin-Tazobactam Breakpoints for Pseudomonas aeruginosa CLSI MR15 January 2024 1 Foreword. (2024). Regulations.gov. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). National Institute for Communicable Diseases (NICD). [Link]
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IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). IDSA. [Link]
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Impact of new CLSI piperacillin/tazobactam breakpoints on reported susceptibility of Pseudomonas aeruginosa in North America - TEST 2009-2011. (n.d.). JMI Laboratories. [Link]
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CLSI M100™. (n.d.). Pediatric infectious diseases electronic library. [Link]
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]
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Breaking down the cell wall: Still an attractive antibacterial strategy. (n.d.). PubMed Central. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]
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Evaluation of piperacillin-tazobactam disks using contemporary Enterobacterales isolates suggests the need for disk potency optimization. (2025). Journal of Clinical Microbiology. [Link]
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EUCAST Quality Control Guidelines. (n.d.). Scribd. [Link]
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Prevalence of piperacillin/tazobactam resistance in invasive Haemophilus influenzae in Germany. (2023). PMC - NIH. [Link]
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An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate. [Link]
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Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies. (n.d.). PMC - NIH. [Link]
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Solid liquid solubility of piperazine. (n.d.). SINTEF. [Link]
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Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (n.d.). PubMed. [Link]
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Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]
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Antimicrobial Activity of Novel Piperazine Molecules. (n.d.). International Journal of Current Microbiology and Applied Sciences. [Link]
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Piperazine. (n.d.). PubChem - NIH. [Link]
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Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC - NIH. [Link]
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The Strategic Application of 2-Phenyl-1-(piperazin-1-yl)ethanone in Parallel Synthesis for Accelerated Drug Discovery
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of vast libraries of structurally related compounds for high-throughput screening.[1] Central to this approach is the selection of a versatile scaffold, a core molecular framework that can be readily and diversely functionalized. 2-Phenyl-1-(piperazin-1-yl)ethanone is such a scaffold, possessing a unique combination of structural features that make it an attractive starting point for the construction of compound libraries with potential therapeutic applications.
The piperazine moiety is a well-established pharmacophore, present in a multitude of approved drugs, where it often imparts favorable pharmacokinetic properties.[2] The presence of a secondary amine in the piperazine ring of 2-Phenyl-1-(piperazin-1-yl)ethanone offers a prime handle for diversification, while the phenylacetyl group provides a distinct structural element that can be further modified or can contribute to the molecule's interaction with biological targets. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Phenyl-1-(piperazin-1-yl)ethanone in parallel synthesis, with a focus on the Ugi four-component reaction (U-4CR) and reductive amination methodologies.
Core Principles: Why 2-Phenyl-1-(piperazin-1-yl)ethanone is an Ideal Scaffold
The utility of 2-Phenyl-1-(piperazin-1-yl)ethanone in parallel synthesis is rooted in its inherent chemical reactivity and structural attributes:
-
Bifunctional Nature: The molecule possesses two key points for diversification: the secondary amine of the piperazine ring and the carbonyl group of the ethanone moiety. This allows for the introduction of a wide range of substituents, leading to a highly diverse library of compounds from a single starting material.
-
Established Reactivity: The secondary amine readily participates in a variety of well-established reactions amenable to parallel synthesis, including nucleophilic additions, acylations, and multicomponent reactions.[3]
-
"Privileged" Piperazine Core: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, as it is frequently found in biologically active compounds, suggesting that derivatives are more likely to exhibit useful pharmacological properties.[4]
The following sections will detail robust and efficient protocols for leveraging these features to construct diverse chemical libraries.
Application Protocol I: Library Generation via the Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, allowing for the one-pot synthesis of complex α-acylamino carboxamides from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[3][5][6] In this protocol, 2-Phenyl-1-(piperazin-1-yl)ethanone serves as the secondary amine component, providing a foundational element for the library.
Causality of Experimental Choices:
-
Solvent Selection: Methanol is a common solvent for the Ugi reaction as it effectively dissolves a wide range of reactants and facilitates the formation of the initial iminium ion intermediate.[5]
-
Reaction Conditions: The reaction is typically performed at room temperature to balance reaction rate with the stability of the intermediates.
-
Reactant Stoichiometry: A slight excess of the more volatile or reactive components (aldehyde and isocyanide) can be used to drive the reaction to completion.
Experimental Workflow: Ugi Reaction
The workflow for the parallel synthesis of a library based on the 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold using the Ugi reaction is depicted below.
Caption: Workflow for Ugi reaction-based parallel synthesis.
Detailed Step-by-Step Protocol:
-
Reactant Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of 2-Phenyl-1-(piperazin-1-yl)ethanone in methanol.
-
Prepare 0.6 M stock solutions of a diverse set of aldehydes in methanol.
-
Prepare 0.6 M stock solutions of a diverse set of isocyanides in methanol.
-
Prepare 0.6 M stock solutions of a diverse set of carboxylic acids in methanol.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.1 mmol) of the 2-Phenyl-1-(piperazin-1-yl)ethanone stock solution.
-
To each well, add 200 µL (0.12 mmol) of a unique aldehyde stock solution.
-
To each well, add 200 µL (0.12 mmol) of a unique isocyanide stock solution.
-
To each well, add 200 µL (0.12 mmol) of a unique carboxylic acid stock solution.
-
Seal the reaction block and shake at room temperature for 48 hours.
-
-
Work-up:
-
Concentrate the reaction mixtures in each well under reduced pressure.
-
Redissolve the residue in 1 mL of ethyl acetate.
-
Wash with 1 mL of saturated aqueous sodium bicarbonate solution.
-
Wash with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
-
Purification and Analysis:
-
Purify the crude products using parallel purification techniques such as automated flash chromatography or preparative HPLC.
-
Characterize the purified compounds by LC-MS to confirm identity and purity.
-
Expected Outcome and Data Presentation:
This protocol is expected to yield a library of diverse α-acylamino carboxamides. The structural diversity is introduced at three points (R1, R2, and R3) as illustrated in the general reaction scheme below.
| Entry | Aldehyde (R1-CHO) | Isocyanide (R2-NC) | Carboxylic Acid (R3-COOH) | Expected Product Mass (m/z) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | 477.6 |
| 2 | Isobutyraldehyde | Cyclohexyl isocyanide | Benzoic acid | 545.7 |
| 3 | 4-Chlorobenzaldehyde | Benzyl isocyanide | Propionic acid | 560.1 |
| ... | ... | ... | ... | ... |
Application Protocol II: Library Generation via Parallel Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds, making it highly suitable for parallel synthesis.[2] In this approach, the secondary amine of 2-Phenyl-1-(piperazin-1-yl)ethanone is reacted with a library of aldehydes or ketones in the presence of a reducing agent to generate a diverse set of tertiary amines.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable in anhydrous solvents and does not reduce the aldehyde or ketone starting materials at an appreciable rate.
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the reducing agent.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the intermediate iminium ion, thereby accelerating the reaction.
Experimental Workflow: Reductive Amination
The workflow for the parallel synthesis of a library via reductive amination is outlined below.
Caption: Workflow for parallel reductive amination.
Detailed Step-by-Step Protocol:
-
Reactant Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of 2-Phenyl-1-(piperazin-1-yl)ethanone in 1,2-dichloroethane (DCE).
-
Prepare 0.6 M stock solutions of a diverse set of aldehydes or ketones in DCE.
-
Prepare a 1.0 M suspension of sodium triacetoxyborohydride in DCE.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.1 mmol) of the 2-Phenyl-1-(piperazin-1-yl)ethanone stock solution.
-
To each well, add 200 µL (0.12 mmol) of a unique aldehyde or ketone stock solution.
-
Add 5 µL of glacial acetic acid to each well.
-
Allow the mixture to stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Add 150 µL (0.15 mmol) of the sodium triacetoxyborohydride suspension to each well.
-
Seal the reaction block and shake at room temperature for 24 hours.
-
-
Work-up:
-
Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract with 1 mL of dichloromethane.
-
Separate the organic layer and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude products using an appropriate parallel purification method.
-
Analyze the purified compounds by LC-MS to confirm their identity and purity.
-
Expected Outcome and Data Presentation:
This protocol will generate a library of N-substituted 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives. The diversity is introduced through the choice of aldehyde or ketone.
| Entry | Carbonyl Compound (R1R2C=O) | Expected Product Mass (m/z) |
| 1 | Cyclohexanone | 287.4 |
| 2 | 4-Fluorobenzaldehyde | 313.4 |
| 3 | Acetone | 247.3 |
| ... | ... | ... |
Conclusion: A Gateway to Novel Chemical Entities
2-Phenyl-1-(piperazin-1-yl)ethanone represents a highly valuable and versatile scaffold for the parallel synthesis of diverse compound libraries. The protocols detailed in this application note, focusing on the Ugi four-component reaction and parallel reductive amination, provide robust and efficient methodologies for leveraging the unique chemical properties of this starting material. By employing these strategies, researchers can rapidly generate large and diverse collections of novel chemical entities for screening in a wide range of therapeutic areas, thereby accelerating the drug discovery process. The inherent "drug-like" nature of the piperazine core, combined with the extensive possibilities for diversification, positions 2-Phenyl-1-(piperazin-1-yl)ethanone as a key building block in the modern medicinal chemist's toolbox.
References
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Herpin, T. F., Morton, G. C., Dunn, A. K., Fillon, C., Menard, P. R., Tang, S. Y., Salvino, J. M., & Labaudinière, R. F. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 4(4), 221–232. [Link]
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Konstantinov, I., Bukhryakov, K., Gezentsvey, Y., & Krasavin, M. (2012). Practical Method for Parallel Synthesis of Diversely Substituted 1-Phenylpiperazines. Griffith Research Online. [Link]
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Feng, Y., Ghalib, M., & Gong, K. (2014). Design, solid-phase synthesis, and evaluation of a phenyl-piperazine-triazine scaffold as α-helix mimetics. ACS Combinatorial Science, 16(12), 683–691. [Link]
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Lee, W. C., & Li, W. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 29(1), 123. [Link]
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Ostrov, D. A., Al-Mubarak, A. I., & Dunn, W. J. (2000). Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 10(2), 91–94. [Link]
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Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. [Link]
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Boltjes, A., Liu, H., Liu, H., & Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. [Link]
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Shaaban, S., & Dömling, A. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(23), 5594. [Link]
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Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43633–43679. [Link]
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Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2017). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science, 19(6), 393–399. [Link]
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Xu, Y.-J., & Jing, F. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. [Link]
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Zare, A., & Meraj, F. (2023). [Synthesis and analgesic activities of phenyl piperazinyl aralkyl ketone derivatives]. Yao Xue Xue Bao, 58(1), 136–146. [Link]
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Szychowski, K. A., Gmiński, J., & Lesiak, M. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2021(4), M1296. [Link]
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Sirasani, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208. [Link]
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Wang, Y., et al. (2020). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 45(4), 238–246. [Link]
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Gising, J., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8051. [Link]
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Gan, Y.-H., et al. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o707. [Link]
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Request PDF. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
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Ràfols, C., & Port, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5873. [Link]
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Konstantinov, I., et al. (2012). ChemInform Abstract: Practical Method for Parallel Synthesis of Diversely Substituted 1-Phenylpiperazines. FIU Discovery. [Link]
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Application Notes & Protocols: Derivatization of 2-Phenyl-1-(piperazin-1-yl)ethanone for Biological Assays
Introduction: The Phenylpiperazine Scaffold - A Privileged Structure in Drug Discovery
The 2-Phenyl-1-(piperazin-1-yl)ethanone core represents a classic phenylpiperazine scaffold, a structural motif frequently found in biologically active compounds.[1] The piperazine ring is a versatile component in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and the ability to cross the blood-brain barrier. The two nitrogen atoms of the piperazine ring offer distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Specifically, the secondary amine (N4) is a prime target for derivatization, enabling the introduction of a wide array of substituents to modulate pharmacological activity, selectivity, and potency.[2][3][4]
This guide provides a comprehensive framework for the strategic derivatization of the 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold. It details robust synthetic protocols for modifying the N4-position and outlines a cascade of biological assays to evaluate the resulting compound library, transforming a core structure into a focused collection of potential therapeutic leads.
Part I: Synthetic Strategies for Derivatization
The primary goal of derivatization is to generate a library of analogs with diverse chemical functionalities. The exposed secondary amine of the piperazine ring is a nucleophilic handle that can be readily functionalized through several reliable chemical transformations. The three key strategies discussed here are N-alkylation, N-acylation, and reductive amination.
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{Alkylation, Acylation, ReductiveAmination} -> Purify -> Library; ToxAssay -> SAR [label="SAR Analysis", style="dashed"]; SAR [label="Structure-Activity\nRelationship (SAR)\nLead Optimization", shape="ellipse", fillcolor="#FFFFFF"];
} enddot Caption: Overall workflow from synthesis to biological evaluation.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method for introducing alkyl, benzyl, or other substituted carbon chains onto the piperazine nitrogen.[5][6] The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen attacks the electrophilic carbon of an alkyl halide.
Causality: The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrogen halide byproduct, driving the reaction forward without competing with the piperazine nucleophile.[5] Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent solvent choices as they are polar aprotic, effectively solvating the ions without interfering with the reaction. Heating is often required to overcome the activation energy of the reaction.[5] To favor mono-alkylation, it is crucial to control the stoichiometry; however, using a mono-protected piperazine (like N-Boc-piperazine) is the most reliable way to prevent di-alkylation.[5][7]
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Phenyl-1-(piperazin-1-yl)ethanone (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous acetonitrile (MeCN, ~0.1 M concentration).
-
Stir the suspension vigorously.
-
Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.
-
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: N-Acylation with Acyl Chlorides
N-acylation introduces an amide functional group, which can act as a hydrogen bond acceptor and introduce conformational rigidity. This is achieved by reacting the piperazine with a reactive carboxylic acid derivative, typically an acyl chloride.[8]
Causality: The reaction is highly exothermic and rapid. It is often performed at 0 °C to control the reaction rate and minimize side reactions. A base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl generated during the reaction.[8] Dichloromethane (DCM) is a common solvent as it is unreactive and easily removed.
Experimental Protocol:
-
Dissolve 2-Phenyl-1-(piperazin-1-yl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) in a flask and cool to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Self-Validation: Confirm the structure and purity of the N-acylated product by NMR and HRMS.
Protocol 3: Reductive Amination with Aldehydes/Ketones
Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for introducing more complex substituents.[6][9][10] The reaction proceeds in two steps: the formation of an iminium ion intermediate followed by its in-situ reduction.[5]
Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this reaction. It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion intermediate as it forms.[11] Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion.
Experimental Protocol:
-
In a flask, dissolve 2-Phenyl-1-(piperazin-1-yl)ethanone (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Quench the reaction carefully by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
-
Self-Validation: Verify the final compound's identity and purity via NMR and HRMS analysis.
Part II: Biological Evaluation Strategy
Once a library of derivatives has been synthesized and characterized, the next step is to assess their biological activity. Phenylpiperazine derivatives are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs).[12][13]
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Start [label="Synthesized Derivative Library", shape="cylinder", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Primary [label="Primary Screen:\nGPCR Radioligand Binding Assay\n(Determine Affinity: Ki)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision1 [label="Active 'Hits'?\n(Ki < 1µM)", shape="diamond", fillcolor="#FBBC05"]; Functional [label="Functional Assay:\ne.g., cAMP or Ca2+ Flux\n(Determine Potency: EC50/IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision2 [label="Potent Compounds?", shape="diamond", fillcolor="#FBBC05"]; Cytotox [label="Counter Screen:\nMTT Cytotoxicity Assay\n(Determine Viability: CC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Decision3 [label="Non-Toxic?", shape="diamond", fillcolor="#FBBC05"]; End [label="Lead Candidates for\nFurther Optimization", shape="ellipse"]; Inactive1 [label="Inactive", shape="ellipse"]; Inactive2 [label="Not Potent", shape="ellipse"]; Toxic [label="Toxic", shape="ellipse"];
Start -> Primary; Primary -> Decision1; Decision1 -> Functional [label="Yes"]; Decision1 -> Inactive1 [label="No"]; Functional -> Decision2; Decision2 -> Cytotox [label="Yes"]; Decision2 -> Inactive2 [label="No"]; Cytotox -> Decision3; Decision3 -> End [label="Yes"]; Decision3 -> Toxic [label="No"]; } enddot Caption: A typical screening cascade for evaluating new compounds.
Protocol 4: Primary Screening - GPCR Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a known radiolabeled ligand.[14] It is a robust, high-throughput method for initial hit identification.
Causality: The principle is competitive displacement. The amount of radioligand displaced from the receptor is proportional to the affinity of the test compound. This allows for the determination of the inhibitory constant (Kᵢ), a measure of binding affinity.
Experimental Protocol:
-
Preparation: Prepare cell membranes expressing the target GPCR of interest. Prepare assay buffer, radioligand solution (e.g., [³H]-dopamine for dopamine receptors), and non-specific binding (NSB) control (a high concentration of a known unlabeled ligand).
-
Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add test compounds at various concentrations (e.g., 10 µM to 1 nM) to appropriate wells.
-
Add the NSB control to its designated wells.
-
Add the prepared cell membranes to all wells.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Place the filter mat in a scintillation bag, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot the data and use non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 5: Secondary Screening - General Cytotoxicity (MTT Assay)
It is crucial to ensure that the observed activity in the primary assay is not due to general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]
Causality: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[15][17] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24-72 hours).[17] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 1.5-4 hours at 37°C in a CO₂ incubator.[16][17]
-
Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[16][17]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration) for each compound.
Part III: Data Interpretation and Lead Optimization
The data gathered from the synthetic and biological evaluations form the basis of the Structure-Activity Relationship (SAR) study. The goal is to understand how specific chemical modifications influence biological activity.
Data Presentation:
| Compound ID | R-Group (Modification) | Kᵢ (nM) at Target GPCR | CC₅₀ (µM) in MTT Assay | Selectivity Index (SI = CC₅₀/Kᵢ) |
| Parent | -H | 1500 | > 50 | > 33 |
| DEV-001 | -CH₂Ph (Alkylation) | 85 | > 50 | > 588 |
| DEV-002 | -C(O)Ph (Acylation) | 450 | 45 | 100 |
| DEV-003 | -CH₂(4-F-Ph) (Red. Am.) | 55 | > 50 | > 909 |
SAR Insights: From the hypothetical data above, several insights can be drawn:
-
N-Alkylation (DEV-001) significantly improved binding affinity compared to the parent compound without introducing cytotoxicity.
-
N-Acylation (DEV-002) decreased affinity and introduced some cytotoxicity.
-
Reductive Amination with an electron-withdrawing group (DEV-003) provided the highest affinity and a favorable cytotoxicity profile, making it a promising lead candidate.
These initial findings guide the next round of synthesis. For instance, one might explore other substituted benzaldehydes in the reductive amination protocol to further probe the effects of electronics and sterics on the phenyl ring. The ultimate goal is to maximize potency and selectivity while minimizing off-target effects and toxicity.
Conclusion
The derivatization of the 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold is a classic medicinal chemistry workflow that combines targeted synthesis with systematic biological evaluation. By employing robust protocols for N-alkylation, N-acylation, and reductive amination, a diverse library of compounds can be efficiently generated. Subsequent screening through binding and cytotoxicity assays provides the critical data needed to establish a clear structure-activity relationship, paving the way for the rational design and optimization of novel therapeutic agents.
References
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Al-Shakliah, N. S. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Cai, X., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C641-C652. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Cai, X., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. Retrieved from [Link]
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Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]
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Twarog, M., et al. (2019). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
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Sharma, A., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]
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Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
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Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]
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Lopez-Rodriguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Retrieved from [Link]
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Lopez-Rodriguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kim, J., et al. (2015). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Retrieved from [Link]
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Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
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Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Mamonov, D. V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]
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Ruzza, C., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH. Retrieved from [Link]
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Schober, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]
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Morren, H. G., et al. (1959). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry. Retrieved from [Link]
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Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
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Kathiravan, M. K., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Patel, D., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Retrieved from [Link]
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Wang, C., et al. (2015). Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. MDPI. Retrieved from [Link]
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Application Notes & Protocols: The Utility of 2-Phenyl-1-(piperazin-1-yl)ethanone as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide on the synthesis, properties, and applications of 2-Phenyl-1-(piperazin-1-yl)ethanone (CAS No: 88372-33-2).[1][2] This key intermediate, featuring a core phenyl-ethanone-piperazine structure, serves as a foundational building block in modern medicinal chemistry. Its strategic importance lies in its role as a versatile scaffold for the synthesis of a wide array of biologically active molecules, particularly those targeting the Central Nervous System (CNS).[3][4][5] We present detailed, field-proven protocols for its synthesis and subsequent derivatization, explore structure-activity relationships (SAR), and provide troubleshooting guidance to aid researchers, scientists, and drug development professionals in leveraging this valuable chemical entity.
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a "privileged scaffold" in drug discovery, appearing in the structure of numerous FDA-approved pharmaceuticals.[6][7][8] Its prevalence is attributed to the desirable physicochemical properties it often imparts to molecules, including improved aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic profiles.[8]
Within this class, 2-Phenyl-1-(piperazin-1-yl)ethanone emerges as a particularly valuable intermediate. It combines the piperazine moiety with a phenylacetyl group, creating a structural motif that is a common pharmacophore for interacting with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[3][9] This makes it a cornerstone for developing novel CNS agents, including antipsychotics, antidepressants, and anxiolytics.[3][4] This guide will detail the practical synthesis of this intermediate and its application in the generation of diverse molecular libraries for therapeutic discovery.
Synthesis and Characterization of the Intermediate
The synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone is typically achieved through the nucleophilic substitution of a 2-haloacetophenone with piperazine. The protocol below describes a robust and scalable method.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 88372-33-2 | [1][2][10] |
| Molecular Formula | C₁₂H₁₆N₂O | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature | [11] |
Synthetic Protocol: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone
This protocol details the reaction between 2-bromoacetophenone and piperazine. The core principle is the N-alkylation of piperazine. A key challenge is preventing the formation of the bis-alkylated impurity, 1,4-bis(phenylacetyl)piperazine.[1] This is mitigated by using a significant molar excess of piperazine, which statistically favors mono-alkylation.
Materials:
-
2-Bromoacetophenone
-
Piperazine (anhydrous)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve piperazine (4.0 equivalents) in anhydrous DCM (approx. 0.2 M relative to the limiting reagent).
-
Base Addition: Add triethylamine (2.0 equivalents) to the solution. The base is crucial for neutralizing the hydrobromic acid (HBr) byproduct, driving the reaction to completion.[1]
-
Substrate Addition: Slowly add a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous DCM to the stirring piperazine solution at room temperature (25°C). An addition funnel is recommended for larger-scale reactions to control the rate and any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting 2-bromoacetophenone spot is consumed (typically 4-8 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of methanol in DCM (e.g., 0% to 5% MeOH) to yield 2-Phenyl-1-(piperazin-1-yl)ethanone as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | 1. Inactive starting materials.2. Inappropriate reaction temperature.3. Ineffective base. | 1. Verify the purity of 2-haloacetophenone and piperazine.2. Optimize temperature; a range of 25-60°C is typically effective.3. Use a suitable base like triethylamine or potassium carbonate to neutralize the acid formed.[1] |
| Formation of Bis-Alkylated Impurity | A significant side reaction is the formation of 1,4-bis(2-phenylacetyl)piperazine. This occurs when both nitrogen atoms of piperazine react. | To minimize this, use a molar excess of piperazine (at least 3-4 equivalents) relative to the 2-haloacetophenone.[1] This ensures the electrophile is more likely to encounter an unreacted piperazine molecule. |
Application as a Core Intermediate in Drug Discovery
The true utility of 2-Phenyl-1-(piperazin-1-yl)ethanone lies in the reactivity of the secondary amine on the piperazine ring. This site serves as a versatile point for diversification, allowing for the introduction of various substituents to modulate pharmacological activity.
General Protocol: Derivatization of the Piperazine N-H Bond
The secondary amine is a potent nucleophile and readily reacts with a wide range of electrophiles. Common derivatization strategies include N-alkylation, N-arylation, and acylation.
General N-Arylation Procedure (Buchwald-Hartwig Amination):
-
Reaction Setup: Combine 2-Phenyl-1-(piperazin-1-yl)ethanone (1.0 eq.), an aryl halide (e.g., aryl bromide, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) in a sealed tube.
-
Solvent & Atmosphere: Add anhydrous toluene or dioxane and purge the vessel with an inert gas (Argon).
-
Heating: Heat the reaction mixture at 80-110°C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Derivatization Workflow Diagram
Caption: Diversification pathways from the core intermediate.
Application in CNS Agent Development: A SAR Perspective
Derivatives of this scaffold are potent ligands for CNS targets. The arylpiperazine moiety, in particular, is a well-established pharmacophore for interacting with dopamine and serotonin GPCRs.[3][9] Modifications to either the phenyl ring of the ethanone moiety or the N-aryl substituent on the piperazine ring can dramatically alter binding affinity and selectivity.[9]
Table 2: Illustrative SAR Data for CNS Receptor Binding (Note: Data is a synthesized representation for illustrative purposes)[9]
| Compound ID | R¹ (Phenyl @ Ethanone) | R² (Phenyl @ Piperazine) | Dopamine D₂ Kᵢ (nM) | Serotonin 5-HT₂ₐ Kᵢ (nM) |
| 1a | H | H | 120 | 85 |
| 1b | 4-F | H | 98 | 65 |
| 1c | H | 2-OCH₃ | 45 | 25 |
| 1d | H | 4-Cl | 75 | 50 |
| 1e | 4-F | 2-OCH₃ | 30 | 15 |
As shown in Table 2, adding a fluorine atom to the phenylacetyl ring (1b vs 1a) provides a modest increase in affinity. More significantly, introducing a methoxy group at the 2-position of the N-phenylpiperazine ring (1c vs 1a) leads to a substantial improvement in binding to both D₂ and 5-HT₂ₐ receptors. The combination of these substitutions (1e) results in the most potent compound in this illustrative series, highlighting the synergistic effects of multi-point diversification.
Conclusion
2-Phenyl-1-(piperazin-1-yl)ethanone is a high-value intermediate for the synthesis of complex molecules, particularly in the realm of CNS drug discovery. Its straightforward synthesis and the versatile reactivity of its piperazine core allow for the efficient generation of diverse chemical libraries. The protocols and insights provided in this guide offer a robust framework for researchers to utilize this scaffold in their discovery programs, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.
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experimental workflow for pharmacokinetic studies of piperazine drugs
Application Note & Protocol
Topic: Experimental Workflow for Pharmacokinetic Studies of Piperazine Drugs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable physicochemical properties, which often impart excellent oral bioavailability and desirable ADME characteristics.[1][2] However, a deep and early understanding of a specific piperazine-containing candidate's pharmacokinetic (PK) profile is non-negotiable for successful clinical translation. This guide provides a comprehensive, field-proven workflow for characterizing the pharmacokinetics of novel piperazine drugs, moving logically from high-throughput in vitro assessments to definitive in vivo studies. The protocols herein are designed not merely as instructions, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice to empower researchers to generate robust, decision-driving data.
The Strategic Framework: From In Vitro Prediction to In Vivo Reality
A successful pharmacokinetic evaluation follows a phased approach. We begin with rapid, cost-effective in vitro assays to triage candidates and identify potential liabilities early, a critical step in modern drug discovery.[3][4][5] Promising compounds then advance to in vivo studies in relevant animal models, which provide an integrated view of all Absorption, Distribution, Metabolism, and Excretion (ADME) processes.[6][7] Underpinning this entire workflow is a robust bioanalytical method, typically LC-MS/MS, capable of accurately quantifying the drug in complex biological fluids.[8][9]
Figure 1: High-level experimental workflow for pharmacokinetic characterization.
Foundational In Vitro Profiling: Early Insights into Drug Disposition
In vitro ADME assays are pivotal in early drug discovery, allowing for the rapid screening of compounds to flag potential issues like poor metabolic stability or unfavorable protein binding, which could terminate a drug's progression.[3][10]
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Causality & Rationale: The liver is the primary site of drug metabolism, and hepatic clearance is a major route of elimination for many drugs.[11] Liver microsomes are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the bulk of Phase I metabolism.[11][12] The major isoenzymes involved in piperazine metabolism are often CYP2D6, CYP1A2, and CYP3A4.[13] This assay provides a reliable estimate of a compound's intrinsic clearance (CLint), predicting its susceptibility to first-pass metabolism and its likely half-life in vivo.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 2 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.
-
Prepare an NADPH regenerating system solution in 0.1 M phosphate buffer. This is critical as CYPs are NADPH-dependent enzymes.[14][15]
-
Prepare a 1 µM working solution of the piperazine test compound and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in buffer.[11]
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the NADPH regenerating system at 37°C for 10 minutes.
-
To initiate the reaction, add the test compound working solution to the wells containing the HLM and NADPH system. The final protein concentration should be around 0.5 mg/mL.[16]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 3-4 fold volume of ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.[11]
-
The "0-minute" sample is crucial as it represents 100% of the initial compound concentration.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 g for 20 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis & Presentation:
The percentage of the compound remaining at each time point is plotted on a semi-logarithmic scale against time. The slope of the linear regression line gives the elimination rate constant (k).
-
Half-Life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint, in µL/min/mg protein): CLint = (0.693 / t½) * (1 / [microsomal protein concentration])
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Verapamil (Control) | < 10 | > 138 | High Clearance |
| Dextromethorphan (Control) | 25 | 55 | Moderate Clearance |
| Hypothetical Piperazine Drug | 45 | 31 | Moderate Clearance |
Protocol: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Causality & Rationale: Upon entering the bloodstream, drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[17] It is the unbound (free) fraction of the drug that can distribute to tissues, interact with targets, and be cleared.[18][19] High plasma protein binding (>99%) can limit a drug's efficacy and alter its PK profile.[18] The RED assay is the industry standard for accurately determining the fraction unbound (fu).[19][20]
Experimental Protocol:
-
Device Preparation:
-
Prepare the RED device inserts (8K MWCO dialysis membrane) and base plate as per the manufacturer's instructions.
-
-
Sample Preparation:
-
Spike the piperazine test compound into blank plasma (human, rat, etc.) from a concentrated stock solution to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration (e.g., DMSO) should be less than 1%.
-
Add the spiked plasma (e.g., 200 µL) to the sample chamber (red side) of the RED device insert.[19]
-
Add an equal volume of dialysis buffer (PBS, pH 7.4) to the buffer chamber (white side).
-
-
Equilibration:
-
Sampling and Matrix Matching:
-
After incubation, carefully remove equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
This step is critical for accurate quantification: "Matrix match" the samples by adding 50 µL of blank plasma to the buffer aliquot and 50 µL of buffer to the plasma aliquot. This ensures that the final composition of both samples is identical (50% plasma), eliminating differential matrix effects during LC-MS/MS analysis.
-
-
Sample Processing & Analysis:
-
Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS.
-
Data Analysis & Presentation:
The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.
-
Fraction Unbound (fu, %): fu = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
| Species | Fraction Unbound (fu, %) | % Bound |
| Human | 15.2 | 84.8 |
| Rat | 25.8 | 74.2 |
| Mouse | 21.5 | 78.5 |
| Dog | 18.9 | 81.1 |
Bioanalytical Quantification: The LC-MS/MS Engine
A validated bioanalytical method is the bedrock of any PK study, providing the concentration-time data required for parameter calculation.[8] LC-MS/MS is the gold standard for this task due to its superior sensitivity, selectivity, and speed.[19][21]
Figure 2: A typical protein precipitation workflow for plasma sample analysis.
Protocol: Generic LC-MS/MS Method Validation
While specific conditions must be optimized for each piperazine analyte, the following protocol outlines a robust starting point and the necessary validation parameters according to regulatory guidance.[22][23]
Sample Preparation (as diagrammed in Figure 2):
-
To 50 µL of plasma (from standards, QCs, or study samples), add 10 µL of a deuterated internal standard working solution.[24]
-
Perform protein precipitation by adding 200 µL of ice-cold acetonitrile.[24]
-
Vortex vigorously for 1 minute, then centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a 96-well plate and inject it into the LC-MS/MS system.
Representative LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[24]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A rapid linear gradient suitable for eluting the compound of interest.
-
Mass Spectrometer: A triple quadrupole instrument (e.g., Waters Xevo TQ-S) operated in Multiple Reaction Monitoring (MRM) mode.[19]
-
Ionization: Electrospray Ionization, Positive Mode (ESI+), which is typical for basic compounds like piperazines.
Method Validation Parameters:
The method must be validated to ensure its reliability, following guidelines from bodies like the FDA.[22][23][25] Key parameters include:
-
Selectivity & Specificity: No interference from endogenous components in blank plasma.[24]
-
Linearity: A calibration curve with at least 6-8 non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).[24]
-
Accuracy & Precision: Intra- and inter-day analysis of Quality Control (QC) samples at low, medium, and high concentrations must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).
The Definitive Test: In Vivo Pharmacokinetic Study in Rodents
In vivo studies provide the ultimate test, integrating all ADME processes to reveal the drug's true concentration-time profile in a living organism and allowing for the calculation of critical PK parameters.[26][27] A study including both intravenous (IV) and oral (PO) administration is essential for determining absolute oral bioavailability (F%).[26]
Figure 3: Workflow for a typical rodent in vivo pharmacokinetic study.
Protocol: Rat Pharmacokinetic Study (IV and PO)
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-4 per group).
-
Groups:
-
Group 1: Intravenous (IV) bolus administration (e.g., 1 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 5 mg/kg).
-
-
Dose Formulation: The drug should be formulated in a suitable vehicle (e.g., saline for IV; 0.5% methylcellulose for PO).
Procedure:
-
Pre-Study: Acclimatize animals and fast the PO group overnight to ensure consistent gastric conditions.
-
Dosing: Administer the dose to each animal via the appropriate route (tail vein injection for IV, oral gavage for PO).
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points. A typical schedule would be:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma supernatant to clearly labeled tubes and store frozen at -80°C until bioanalysis.
Data Analysis & Key Pharmacokinetic Parameters:
The plasma concentration data obtained from the LC-MS/MS analysis is plotted against time for both IV and PO routes. Key PK parameters are then calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).[28][29]
| Parameter | Description | Typical Value (Hypothetical Drug) |
| Cmax | Maximum observed plasma concentration. | PO: 850 ng/mL |
| Tmax | Time to reach Cmax. | PO: 1.0 hr |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point. | IV: 1500 hrng/mLPO: 4050 hrng/mL |
| t½ | Elimination half-life. | IV: 4.5 hr |
| CL | Clearance: the volume of plasma cleared of drug per unit time. | IV: 11.1 mL/min/kg |
| Vdss | Volume of distribution at steady state. | IV: 4.2 L/kg |
| F (%) | Absolute Oral Bioavailability: the fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. | 54% |
Conclusion and Forward Look
This integrated workflow, progressing from high-throughput in vitro assays to a definitive in vivo study, provides a robust framework for characterizing the pharmacokinetic properties of novel piperazine-based drug candidates. The data generated—metabolic stability, plasma protein binding, and key in vivo parameters like clearance and oral bioavailability—are essential for making informed decisions.[28][30] These results guide lead optimization, enable the prediction of human pharmacokinetics through techniques like physiologically based pharmacokinetic (PBPK) modeling, and ultimately pave the way for successful clinical development.[4]
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In Vitro ADME. Selvita. [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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In Vitro ADME Studies. PharmaLegacy. [Link]
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In Vitro ADME Assays. Concept Life Sciences. [Link]
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Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. [Link]
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Plasma Protein Binding Assay. Visikol. [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Piperazine. PubChem, National Institutes of Health. [Link]
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Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
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Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. ResearchGate. [Link]
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metabolic stability in liver microsomes. Mercell. [Link]
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Role of animal models in biomedical research: a review. PMC, National Institutes of Health. [Link]
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Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Semantic Scholar. [Link]
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What Parameters Are Acquired from a PK Study? BioAgilytix. [Link]
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Expt. 13 Calculation of pharmacokinetic parameters from a given data. Slideshare. [Link]
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Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. Neliti. [Link]
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In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]
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Piperazine. Wikipedia. [Link]
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The medicinal chemistry of piperazines: A review. Scilit. [Link]
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Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. PMC, National Institutes of Health. [Link]
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Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Institutes of Health. [Link]
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The medicinal chemistry of piperazines: a review. PubMed. [Link]
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health. [Link]
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Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]
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Piperazine – Knowledge and References. Taylor & Francis. [Link]
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Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. ResearchGate. [Link]
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Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of N-Acylpiperazine Intermediates
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of N-Acylpiperazines in Modern Drug Discovery
The N-acylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of blockbuster drugs across various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by the piperazine ring: it enhances aqueous solubility, provides a rigid yet conformationally adaptable linker, and presents two nitrogen atoms for tailored functionalization, enabling precise modulation of pharmacological activity.[4] As drug candidates progress from discovery to clinical trials and eventual commercialization, the demand for robust, scalable, and economically viable synthetic routes to N-acylpiperazine intermediates becomes paramount.
This guide provides a comprehensive overview of the key methodologies for the large-scale synthesis of N-acylpiperazines, moving beyond simple laboratory procedures to address the critical considerations of process chemistry, safety, and optimization required for industrial production.
Core Synthetic Strategies for N-Acylpiperazine Synthesis
The formation of the amide bond between a piperazine nitrogen and a carboxylic acid derivative is the defining transformation in the synthesis of N-acylpiperazines. The choice of acylating agent and reaction conditions is dictated by factors such as substrate reactivity, cost, safety, and the desired scale of production.
Acylation with Acyl Chlorides
The reaction of a piperazine with an acyl chloride is a classical and highly efficient method for amide bond formation. The high reactivity of acyl chlorides typically leads to rapid and high-yielding reactions.
Causality Behind Experimental Choices:
-
Base: A stoichiometric amount of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the piperazine starting material, rendering it non-nucleophilic.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid solvolysis of the highly reactive acyl chloride.
-
Temperature Control: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exotherm, a critical safety consideration at a large scale.[5]
Scheme 1: General Reaction of Piperazine with an Acyl Chloride
Caption: Acylation of piperazine using an acyl chloride.
Amide Coupling with Carboxylic Acids
Direct coupling of carboxylic acids with piperazines using coupling agents is a widely used strategy, particularly for complex molecules where the synthesis of the corresponding acyl chloride is challenging or undesirable.[6][7]
Common Coupling Reagents and Their Characteristics:
| Coupling Reagent | Class | Advantages | Disadvantages on a Large Scale |
| EDC (or EDAC) | Carbodiimide | Water-soluble byproducts, easy removal. | Can be a sensitizer. |
| DCC | Carbodiimide | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. |
| HATU | Uronium/Aminium Salt | High reactivity, low racemization. | Higher cost, generates potentially explosive byproducts. |
Causality Behind Experimental Choices:
-
Additives: Reagents like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often used to suppress side reactions and minimize racemization.[6][8]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the reaction.[6]
Scheme 2: Carboxylic Acid Coupling with a Piperazine Derivative
Caption: Amide coupling using a carboxylic acid and coupling agent.
Amidation of Esters
The amidation of esters with piperazines is a less common but viable route, particularly when the corresponding ester is readily available. This reaction often requires elevated temperatures or catalysis.[9][10]
Causality Behind Experimental Choices:
-
Catalysis: The reaction can be sluggish and may require Lewis acid or base catalysis to enhance the electrophilicity of the ester carbonyl.
-
Reaction Conditions: High temperatures are often necessary to drive the reaction to completion, which requires careful consideration of thermal stability and potential side reactions at a large scale.
Large-Scale Synthesis: From the Lab Bench to the Plant
Scaling up a chemical synthesis introduces a new set of challenges that are not always apparent at the laboratory scale. Careful planning and a thorough understanding of process safety are critical for a successful and safe scale-up.[5][11][12]
Key Considerations for Scale-Up:
-
Thermal Management: Exothermic reactions, such as acylation with acyl chlorides, can lead to a dangerous increase in temperature and pressure in a large reactor if not properly controlled.[11][12] The surface-area-to-volume ratio decreases significantly upon scale-up, reducing the efficiency of heat dissipation.[11]
-
Reagent Addition: The rate of addition of reactive reagents must be carefully controlled to manage the reaction exotherm.[5] For highly exothermic reactions, slow, subsurface addition is often employed.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, preventing the formation of localized "hot spots" that could lead to runaway reactions or the formation of impurities.
-
Work-up and Purification: Laboratory-scale purification techniques like column chromatography are generally not feasible for large-scale production. Instead, methods such as crystallization, distillation, and liquid-liquid extraction are employed.[5]
-
Safety: A thorough hazard analysis, including a review of the properties of all reactants, intermediates, and products, is essential before any scale-up is attempted.[11][12]
Detailed Protocols
Protocol 1: Large-Scale Synthesis of 1-(4-Methylbenzoyl)piperazine via Acyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperazine | 86.14 | 1.00 kg | 11.61 |
| 4-Methylbenzoyl chloride | 154.61 | 1.80 kg | 11.64 |
| Triethylamine | 101.19 | 1.28 kg (1.76 L) | 12.65 |
| Dichloromethane (DCM) | - | 10 L | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet with piperazine (1.00 kg) and dichloromethane (10 L).
-
Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.28 kg) to the reactor while maintaining the internal temperature below 10 °C.
-
Acyl Chloride Addition: Slowly add a solution of 4-methylbenzoyl chloride (1.80 kg) in dichloromethane (2 L) to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add 1 M hydrochloric acid (5 L) to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 L) and brine (3 L).
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 1-(4-methylbenzoyl)piperazine.
-
Protocol 2: Large-Scale Synthesis of N-Boc-4-acylpiperazine via EDC Coupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-piperazine | 186.25 | 1.00 kg | 5.37 |
| Carboxylic Acid | - | 1.05 eq | 5.64 |
| EDC·HCl | 191.70 | 1.14 kg | 5.91 |
| HOBt | 135.12 | 0.80 kg | 5.92 |
| DIPEA | 129.24 | 1.51 kg (2.04 L) | 11.69 |
| Dimethylformamide (DMF) | - | 10 L | - |
| Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor with the carboxylic acid (1.05 eq), N-Boc-piperazine (1.00 kg), HOBt (0.80 kg), and DMF (10 L).
-
Base Addition: Add DIPEA (1.51 kg) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Coupling Agent Addition: Add EDC·HCl (1.14 kg) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up:
-
Pour the reaction mixture into ice-cold water (20 L) with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 5 L).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or by slurrying in a suitable solvent to remove impurities.
-
Visualization of Synthetic Workflow
Caption: General workflow for large-scale N-acylpiperazine synthesis.
Conclusion
The large-scale synthesis of N-acylpiperazine intermediates is a critical enabling technology in the pharmaceutical industry. A thorough understanding of the underlying chemical principles, coupled with a rigorous approach to process safety and optimization, is essential for the successful transition from laboratory-scale synthesis to commercial production. The choice of synthetic route must be guided by a careful evaluation of factors including cost, safety, and environmental impact. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists tasked with the important work of bringing new medicines to patients.
References
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- A general and convenient synthesis of N-aryl piperazines.
- A Simple Synthesis of N-Alkylpiperazines.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.
- Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. Benchchem.
- Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents. PubMed.
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.
- Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Scale-up Reactions. Division of Research Safety | Illinois.
- Critical Consider
- Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. science-of-synthesis.thieme.com.
- Direct amidation of esters with nitroarenes. PMC - NIH.
- Recent Advances in Piperazine Synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helgroup.com [helgroup.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Phenyl-1-(piperazin-1-yl)ethanone HCl
Welcome to the technical support guide for the purification of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important piperazine derivative. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Overview of Challenges
The purification of 2-Phenyl-1-(piperazin-1-yl)ethanone HCl presents several distinct challenges rooted in the chemistry of its synthesis. The primary synthetic route involves the reaction of a 2-phenylacetyl halide (or a related electrophile) with piperazine. The key difficulties arise from:
-
Side Reactions: The presence of two reactive secondary amine groups on the piperazine starting material can lead to undesired side products, most notably the bis-alkylated impurity.[1]
-
Workup Complications: Separating the desired mono-alkylated product from excess piperazine and side products requires careful control of pH during aqueous workup, which can sometimes lead to emulsions.[1][2]
-
Crystallization Behavior: As an amine hydrochloride salt, the final product can be challenging to crystallize, often precipitating as an oil or requiring specific solvent systems to yield a high-purity crystalline solid.[3][4]
This guide provides structured solutions to these common problems.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction mixture shows multiple spots on TLC, including one that is very non-polar. What is it and how do I prevent it?
A1: The most common and significant side reaction is the formation of the bis-alkylated impurity, 1,4-bis(phenylacetyl)piperazine . This occurs when both nitrogen atoms of a single piperazine molecule react with the phenylacetyl electrophile.[1] This impurity is much less polar than the desired mono-substituted product and will appear with a higher Rf value on a silica TLC plate.
Causality and Prevention: This side product is a direct consequence of the stoichiometry. If the ratio of the phenylacetylating agent to piperazine is too high, the probability of double addition increases.
Primary Solution:
-
Use a Large Excess of Piperazine: The most effective strategy to favor mono-alkylation is to use a significant stoichiometric excess of piperazine (e.g., 4 to 8 equivalents).[1] This statistically increases the likelihood that the electrophile will encounter an unreacted piperazine molecule rather than the already-substituted product.
Workflow for Minimizing Bis-Alkylation
Caption: Workflow to minimize bis-alkylation impurity.
Q2: I'm struggling with the aqueous workup. How do I efficiently remove excess piperazine and other impurities?
A2: A well-executed acid-base extraction is critical. The strategy depends on the pKa of your product and impurities, allowing for their selective partitioning between organic and aqueous layers.[2] Excess piperazine is basic and highly water-soluble, especially when protonated.
Troubleshooting Workup Issues:
| Problem Encountered | Probable Cause | Recommended Solution |
| Emulsion Formation | High concentration of amine salts acting as surfactants. | Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[1] |
| Product Loss to Aqueous Layer | The pH of the aqueous wash is too acidic, causing the desired product (amine freebase) to become protonated and water-soluble. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the freebase product into an organic solvent. Use a base like NaOH or K2CO3. |
| Incomplete Removal of Piperazine | Insufficient acidic washes. | Perform multiple washes with a dilute acid (e.g., 1 M HCl).[2][5] The excess piperazine will be protonated to its water-soluble hydrochloride salt and removed in the aqueous layer. |
Protocol 1: Standard Acid-Base Workup Procedure
-
Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it sequentially with 1 M HCl (2 x 50 mL per 100 mL of organic phase). This step removes the excess piperazine.
-
Neutralization & Product Extraction: Combine the acidic aqueous layers from the previous step. Cool this solution in an ice bath and carefully add a strong base (e.g., 5 M NaOH) until the pH is strongly basic (pH > 10). This deprotonates your product's ammonium salt, converting it back to the water-insoluble freebase.
-
Back-Extraction: Extract the liberated freebase product from the aqueous layer using an organic solvent (e.g., Dichloromethane, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude freebase of 2-Phenyl-1-(piperazin-1-yl)ethanone.
Q3: The crude product is an oil and won't crystallize. How can I get a solid product?
A3: It is common for the freebase form of this compound to be an oil or a low-melting solid, especially when impure. The most reliable method to obtain a stable, crystalline solid is to convert the purified freebase into its hydrochloride salt.[3] Impurities are known inhibitors of crystallization.
Troubleshooting Decision Tree for Crystallization Failure
Caption: Decision tree for handling non-crystalline product.
Protocol 2: Column Chromatography of the Freebase
If the crude freebase is impure, chromatography is recommended before salt formation.
-
Stationary Phase: Silica gel. To prevent streaking common with amines, you can pre-treat the silica by slurrying it in the starting eluent containing 0.5-1% triethylamine.
-
Mobile Phase: A gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM is a good starting point. The exact polarity will depend on your specific impurities.
-
Monitoring: Monitor the fractions by TLC to isolate the pure product.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified freebase in a minimal amount of a suitable solvent. Good choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.[3][6]
-
Acidification: While stirring, slowly add a solution of HCl. Common reagents include 2 M HCl in diethyl ether, HCl in dioxane, or concentrated HCl added to isopropanol. Add the acid dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.
-
Crystallization: Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of the cold anti-solvent (e.g., diethyl ether) to remove residual soluble impurities, and dry the product under vacuum.
Q4: How do I choose the best solvent system for recrystallizing the final HCl salt?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For amine hydrochloride salts, polar protic solvents or mixtures are often effective.
Common Recrystallization Solvents for Amine HCl Salts:
| Solvent System | Type | Comments |
| Ethanol or Isopropanol (IPA) | Single Solvent | Good for dissolving the salt when hot. Cooling often yields crystals. Can be combined with an anti-solvent.[7] |
| Methanol / MTBE | Solvent / Anti-solvent | Dissolve in a minimum of hot methanol, then slowly add Methyl tert-butyl ether (MTBE) until turbidity persists. Cool to crystallize. |
| Ethanol / Water | Solvent / Anti-solvent | Highly effective for many salts. Dissolve in a small amount of hot water or aqueous ethanol, then add more ethanol and cool. |
| Acetone / Water | Solvent / Anti-solvent | Similar to the ethanol/water system. The amount of water needed is typically small. |
Protocol 4: Recrystallization of 2-Phenyl-1-(piperazin-1-yl)ethanone HCl
-
Dissolution: Place the crude HCl salt in a flask. Add a small amount of a suitable primary solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Q5: What are the best analytical methods to confirm the purity of my final product?
A5: A combination of methods should be used to confirm both the identity and purity of the final compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method is typically used.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and identifying any impurities that may be present.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. LC-MS is particularly powerful for identifying the molecular weights of impurities seen in an HPLC chromatogram.[9]
-
Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity. Compare the observed value to literature values if available.
References
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Reddit r/Chempros. (2022). Amine workup. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]
-
Gupte, A., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
-
Ono, T., et al. (2020). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin. [Link]
-
Singh, A., et al. (2024). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules. [Link]
-
Kavitha, C. N., et al. (2014). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. [Link]
-
Hopkała, H., & Drozd, J. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]
-
Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing di-substituted byproduct in piperazine N-acylation
A Guide to Achieving Selective Mono-acylation and Eliminating Di-substituted Byproducts
Welcome to the technical support center for piperazine N-acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying the piperazine scaffold. The formation of undesired di-substituted byproducts is a common challenge that can significantly impact reaction yields, purity, and downstream applications.
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and optimize your reactions. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of di-acylated byproducts in piperazine reactions?
The piperazine molecule possesses two secondary amine nitrogens of similar nucleophilicity. In a typical N-acylation reaction, once the first nitrogen is acylated to form the desired mono-substituted product, the second nitrogen remains reactive. If the acylating agent is still present in the reaction mixture, it can react with this second nitrogen, leading to the formation of a symmetrical N,N'-diacylated byproduct. The challenge lies in stopping the reaction selectively after the first acylation.
Q2: What is the most reliable method to guarantee mono-acylation?
The most robust and widely used strategy is to employ a mono-protected piperazine derivative, such as N-Boc-piperazine or N-Cbz-piperazine.[1][2] By temporarily blocking one of the nitrogen atoms with a protecting group, you direct the acylation exclusively to the unprotected nitrogen. Following the successful acylation, the protecting group can be removed under specific conditions to yield the final mono-acylated piperazine. This multi-step approach offers the highest level of control and is often the preferred method in medicinal and process chemistry for complex syntheses.[3]
Q3: I need to perform a direct acylation without using protecting groups. What are the key parameters to control?
Direct acylation can be successful if reaction conditions are carefully optimized to favor mono-substitution. The key strategies revolve around manipulating reactivity and stoichiometry:
-
Control Stoichiometry: Use a significant excess of piperazine relative to the acylating agent (e.g., 3-5 equivalents or more). This increases the statistical probability that the acylating agent will encounter an unreacted piperazine molecule rather than a mono-acylated one.[1]
-
Slow Addition: Add the acylating agent (e.g., acyl chloride or anhydride) dropwise or via a syringe pump over an extended period. This maintains a very low concentration of the electrophile, minimizing the chance of a second acylation event on the already-formed mono-acylated product.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, is a clever and effective technique.[2][4] The protonation of one nitrogen atom significantly reduces its nucleophilicity, effectively "protecting" it and directing the acylation to the free-base nitrogen.[5][6]
-
Low Temperature: Running the reaction at reduced temperatures (e.g., 0 °C to -20 °C) can help control the reaction rate and improve selectivity by slowing down the second acylation reaction, which may have a slightly higher activation energy.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of di-acylated byproduct | 1. Incorrect Stoichiometry: Near-equimolar amounts of piperazine and acylating agent were used. 2. Rapid Addition: The acylating agent was added too quickly. 3. High Reaction Temperature: The reaction was run at elevated temperatures, increasing the rate of the second acylation. | 1. Increase the excess of piperazine to at least 3-5 equivalents. 2. Implement slow, controlled addition of the acylating agent using a syringe pump.[1] 3. Lower the reaction temperature. Start at 0 °C and adjust as needed based on reaction monitoring (TLC or LC-MS). |
| Low or no product formation | 1. Poor Reagent Solubility: Piperazine or its salt may not be fully dissolved in the chosen solvent. 2. Insufficient Base: When using piperazine salts, an inadequate amount of base was added to liberate the free amine for reaction. 3. Inactive Acylating Agent: The acylating agent may have degraded due to moisture. | 1. Switch to a more suitable solvent like DMF or NMP to ensure all reagents are dissolved.[1] 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present for every equivalent of piperazine salt. 3. Use fresh or properly stored acylating agents. |
| Product is difficult to isolate from excess piperazine | High Water Solubility: Both the product and the excess piperazine starting material are soluble in the aqueous phase during workup. | 1. Acid/Base Extraction: After the reaction, acidify the mixture to protonate all piperazine species and wash with an organic solvent to remove non-basic impurities. Then, carefully basify the aqueous layer to a pH that selectively deprotonates the mono-acylated product (which is less basic than piperazine) for extraction. This can be challenging. 2. Chromatography: Utilize column chromatography on silica gel. The polarity difference between piperazine, the mono-acylated product, and the di-acylated product is usually sufficient for separation.[7] 3. Crystallization/Salt Formation: Attempt to selectively crystallize the product or form a salt that has different solubility properties from the piperazine starting material.[8] |
| Reaction stalls or is incomplete | 1. Byproduct Inhibition: The acid byproduct (e.g., HCl from an acyl chloride) is protonating the remaining free piperazine, rendering it non-nucleophilic. 2. Steric Hindrance: The acylating agent or the piperazine substrate is sterically bulky, slowing the reaction. | 1. Add a sufficient amount of a non-nucleophilic base (e.g., 1.1-1.5 equivalents relative to the acylating agent) to scavenge the acid byproduct.[1] 2. Increase the reaction temperature moderately or extend the reaction time. Consider using a more reactive acylating agent if possible. |
Experimental Protocols & Methodologies
Protocol 1: Mono-acylation using a Mono-protected Piperazine
This protocol is the most reliable for achieving high selectivity.
-
Step A: N-Boc Protection:
-
Dissolve piperazine (4.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise over 2-3 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting N-Boc-piperazine by column chromatography.
-
-
Step B: Acylation:
-
Dissolve the purified N-Boc-piperazine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM.
-
Cool to 0 °C.
-
Slowly add the acyl chloride (1.1 eq).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup to remove the base and its salt.
-
-
Step C: Deprotection:
-
Dissolve the crude acylated intermediate in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the desired mono-acylated piperazine salt.
-
Protocol 2: Direct Mono-acylation using Piperazine Monohydrochloride
This protocol leverages in-situ protection to avoid a separate protection step.[2][4]
-
Preparation of Piperazine Monohydrochloride Solution: In a flask, combine piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in 20 mL of water. Stir until a homogeneous solution is formed. This creates an aqueous solution of piperazine monohydrochloride.[4]
-
Activation of Carboxylic Acid (if applicable): In a separate flask, if starting from a carboxylic acid, react it (0.01 mol) with 1,1'-Carbonyldiimidazole (CDI) (0.012 mol) at room temperature until CO₂ evolution ceases and a liquid acylimidazole is formed.[4]
-
Reaction: Add the aqueous piperazine monohydrochloride solution to the acylating agent (e.g., the prepared acylimidazole or an acyl chloride).
-
Stirring: Stir the biphasic mixture vigorously for 30-60 minutes at room temperature.
-
Workup:
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any di-acylated byproduct.[4]
-
Add a saturated solution of a strong base (e.g., NaOH) to the aqueous layer to deprotonate the mono-acylated product.[4]
-
Extract the liberated product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Purification: Purify the product by flash column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathways leading to either the desired mono-acylated product or the undesired di-acylated byproduct.
Caption: Competitive pathways in piperazine N-acylation.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving issues related to poor selectivity in direct N-acylation reactions.
Caption: Decision tree for troubleshooting poor mono-acylation selectivity.
References
-
Mono-acylation of piperazine and homopiperazine via ionic immobilization. CoLab. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available at: [Link]
-
Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. PubMed. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
- Purification of piperazine. Google Patents.
-
Liquid phase combinatorial synthesis of benzylpiperazines. PubMed. Available at: [Link]
-
Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate. Available at: [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
Direct N1-monosubstitution of piperazine. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Welcome to the technical support center for the synthesis of N-aryl piperazines via Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causality behind experimental choices.
The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1][2] The Buchwald-Hartwig amination stands out as a versatile and efficient method for constructing this key scaffold.[3][4] However, its successful implementation is highly dependent on a nuanced understanding of the interplay between catalyst, ligand, base, solvent, and substrate.[2]
This guide is structured to address the practical challenges you may encounter at the bench. We will begin with frequently asked questions to cover the fundamentals, followed by detailed troubleshooting guides for specific experimental failures.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new N-aryl piperazine synthesis. What is a good general catalyst system to begin with?
A robust starting point for many substrates is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, paired with a sterically hindered biarylphosphine ligand. For the coupling of piperazines, ligands like RuPhos and XPhos have demonstrated broad applicability and effectiveness, especially with challenging aryl chlorides.[5] A strong, non-nucleophilic base is essential; Sodium tert-butoxide (NaOt-Bu) is the most common choice, typically used in an anhydrous aprotic solvent like toluene or dioxane.[2]
Q2: Should I use unprotected piperazine or a mono-protected derivative like N-Boc-piperazine?
For selective mono-arylation, using a mono-protected piperazine, such as N-Boc-piperazine, is highly recommended.[5] Unprotected piperazine has two nucleophilic secondary amine sites, which frequently leads to the formation of the undesired N,N'-bis-arylated byproduct.[3] While using a large excess of unprotected piperazine can favor mono-arylation, the mono-protected strategy offers superior control and simplifies purification. The Boc protecting group can be readily removed post-coupling under acidic conditions.
Q3: My starting materials (especially the base) are not fully dissolving. Is this a problem?
Not necessarily. The Buchwald-Hartwig amination is often a heterogeneous reaction. Bases like NaOt-Bu and potassium phosphate (K₃PO₄) have low solubility in common solvents like toluene and dioxane.[6] The reaction proceeds at the liquid-solid interface. However, poor solubility of the aryl halide or the piperazine derivative can be problematic and may lead to low reaction rates. In such cases, a change of solvent to a more polar aprotic option like tert-butanol or THF might be beneficial.[5]
Q4: Do these reactions need to be run under strictly anhydrous and inert conditions?
Yes, for optimal results and reproducibility, it is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[2] The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Water can deactivate the strong bases used and interfere with the catalytic cycle.[7] While some modern catalyst systems show increased air and moisture stability, establishing inert conditions is a best practice that prevents catalyst deactivation and ensures reliable outcomes.[3]
Troubleshooting Guides
Here, we address specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Guide 1: Low Yield or No Reaction
Problem: "I've set up my reaction according to a standard protocol, but after several hours (or overnight), TLC/LC-MS analysis shows mostly unreacted starting material."
This is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The heart of the reaction is the active Pd(0) species. If it fails to form or is deactivated, the reaction will not proceed.
-
The Cause: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to the active Pd(0) state.[8] Alternatively, the active catalyst or the ligand may have been degraded by oxygen or other impurities. The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[7]
-
The Solution:
-
Use a Precatalyst: Employ commercially available, air-stable Pd(0) precatalysts (e.g., XPhos Pd G3/G4). These are designed to generate the active LPd(0) species reliably and can lead to more consistent results.
-
Ensure Inert Atmosphere: Double-check that your reaction vessel was properly purged with an inert gas and that your solvents are thoroughly degassed and anhydrous.
-
Ligand-to-Metal Ratio: For reactions using separate Pd source and ligand, ensure an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1). An excess of ligand can sometimes stabilize the catalyst.[9]
-
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it is critical for enabling the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10]
-
The Cause: The electronic and steric properties of your aryl halide dictate the optimal ligand choice. An electron-rich or sterically hindered aryl chloride is far more challenging than an activated aryl bromide and requires a more robust ligand. Older generation ligands like DPPF or BINAP may be insufficient for these difficult substrates.[10][11]
-
The Solution:
-
Screen Ligands: For challenging substrates, screen a panel of sterically hindered, electron-rich biarylphosphine ligands. The "Buchwald ligands" (e.g., XPhos, RuPhos, BrettPhos) are excellent choices for difficult couplings.[11]
-
Consult Literature: Find literature precedents for similar substrate classes to guide your ligand selection. Data-driven analyses have shown that certain ligand/base combinations are statistically more successful for specific substrate pairings.[12]
-
-
-
Suboptimal Base or Solvent: The base and solvent are critical for both reaction rate and preventing side reactions.[6][13]
-
The Cause: A base that is too weak (e.g., K₂CO₃) may not be strong enough to deprotonate the piperazine-palladium complex, stalling the catalytic cycle, especially with less acidic secondary amines.[5] Conversely, a solvent that does not adequately solubilize the reactants can lead to slow reaction rates.[6] A study on the coupling of p-bromotoluene with piperazine found that aprotic, nonpolar solvents like m-xylene gave higher selectivity for the desired mono-arylated product compared to polar aprotic solvents.[14]
-
The Solution:
-
Base Strength: For piperazine couplings, strong bases like NaOt-Bu or LiHMDS are generally required. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be attempted, but may require higher temperatures or longer reaction times.[5]
-
Solvent Screening: Toluene is a reliable default. However, if starting material solubility is an issue, consider screening dioxane, THF, or t-butanol.[5][15]
-
-
Decision Workflow for Low Yield
Caption: Troubleshooting workflow for low conversion.
Guide 2: Side Product Formation
Problem: "My reaction is working, but I'm getting significant amounts of side products, making purification difficult. The main issues are bis-arylation and dehalogenation."
-
The Cause: This occurs when a second molecule of the aryl halide reacts with the desired mono-arylated piperazine product. This is especially common when using unprotected piperazine.[3] High temperatures and long reaction times can also favor the formation of the thermodynamically stable disubstituted product.[5]
-
The Solution:
-
Use Mono-protected Piperazine: The most effective solution is to use N-Boc-piperazine. This physically blocks the second reaction site.
-
Control Stoichiometry: If using unprotected piperazine is necessary, use a significant excess of piperazine (3-10 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with the more abundant starting material.[5]
-
Slow Addition: Add the aryl halide slowly to the reaction mixture via syringe pump. This maintains a low concentration of the electrophile, further favoring mono-substitution.
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of the aryl halide and the formation of the mono- and bis-arylated products. Stop the reaction as soon as the starting aryl halide is consumed to prevent further reaction.
-
-
The Cause: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can occur via a competing β-hydride elimination pathway from the palladium-amide intermediate.[10][16] It can be exacerbated by high temperatures, certain bases, or the presence of water.
-
The Solution:
-
Ligand Choice: Use bulky, electron-rich ligands. These ligands promote the desired C-N reductive elimination step, making it kinetically faster than the competing β-hydride elimination pathway.[10]
-
Lower Temperature: If possible, run the reaction at a lower temperature. This can disfavor the β-hydride elimination pathway.
-
Base Selection: Ensure the base is anhydrous. Some bases or impurities can act as hydride sources.
-
Use a Precatalyst: Incomplete formation of the active Pd-ligand complex can lead to side reactions. Using a well-defined precatalyst ensures the active species is formed cleanly.
-
Data Summary: Recommended Conditions
The choice of reaction parameters is highly substrate-dependent. The following table provides a starting point for optimization based on the electronic and steric nature of the aryl halide, assuming N-Boc-piperazine as the coupling partner.
| Aryl Halide Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Key Considerations |
| Electron-Neutral/Rich Aryl Bromide | XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Generally high-yielding. Weaker bases can be used. |
| Electron-Deficient Aryl Bromide | XPhos, Xantphos | K₃PO₄, Cs₂CO₃ | Dioxane, THF | Often proceeds under milder conditions. Strong bases may not be necessary. |
| Sterically Hindered Aryl Bromide | RuPhos, BrettPhos | NaOt-Bu, LiHMDS | Toluene | Requires bulky ligands to facilitate oxidative addition and reductive elimination. |
| Electron-Rich/Neutral Aryl Chloride | RuPhos, BrettPhos | NaOt-Bu, LiHMDS | Toluene, Dioxane | Aryl chlorides are less reactive; requires highly active catalyst systems. |
| Heteroaryl Halide (e.g., Pyridyl-Cl) | XPhos, GPhos | K₃PO₄, NaOTMS | THF, Dioxane | Base sensitivity of the heterocycle can be an issue; milder bases are often preferred.[17] |
Experimental Protocols
General Protocol for the Synthesis of N-(4-tolyl)-N'-Boc-piperazine
This protocol is a general guideline for the coupling of an electron-neutral aryl bromide with N-Boc-piperazine.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene, N-Boc-piperazine, and NaOt-Bu.
-
In a separate vial inside a glovebox, weigh Pd₂(dba)₃ and XPhos.
-
Seal the Schlenk tube with a septum, then evacuate and backfill with argon three times.
-
Add anhydrous toluene to the Schlenk tube via syringe.
-
Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-tolyl)-N'-Boc-piperazine.
Mechanistic Overview
Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism involves three primary stages.
Caption: Simplified Buchwald-Hartwig catalytic cycle.[10][18]
-
Oxidative Addition: The active LPd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[19]
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. The base then removes a proton from the nitrogen, forming a palladium amide complex.[13]
-
Reductive Elimination: The N-aryl piperazine product is formed and eliminated from the palladium center, regenerating the active LPd(0) catalyst to continue the cycle. This step must be faster than competing side reactions like β-hydride elimination.[16]
By understanding which step is likely failing, you can make more informed decisions about how to modify your reaction conditions for a successful outcome.
References
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
-
Christensen, H., Kiil, S., Dam-Johansen, K., Nielsen, O., & Sommer, M. B. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 762–769. [Link]
-
Christensen, H., Kiil, S., Dam-Johansen, K., Nielsen, O., & Sommer, M. B. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. Technical University of Denmark Research Database. [Link]
-
Vaddepalli, K., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. Dalton Transactions, 44(5), 2358–2365. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]
-
Zito, V., Galvani, G., Franchini, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(23), 5727. [Link]
-
ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. [Link]
-
ACS Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2015). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. [Link]
-
Lacivita, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]
-
Macmillan Group. (2002). Buchwald-Hartwig Chemistry. [Link]
-
Kashani, S. K., Jessiman, J. E., & Gu, F. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Isenegger, P. G., & Bode, J. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. [Link]
-
Shields, B. J., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Nature Communications, 11(1), 5217. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Sather, A. C., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Vantourout, J. C., et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
ResearchGate. (2022). Factorizing Yields in Buchwald-Hartwig Amination. [Link]
-
Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 13(16), 10836–10845. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
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- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Technical Support Center: Troubleshooting Low Solubility of Piperazine Hydrochloride Salts
Welcome to the technical support center for piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with piperazine hydrochloride salts. As a dicationic weak base, piperazine's solubility is a nuanced interplay of pH, salt form, and solution composition. This document provides in-depth, cause-and-effect explanations and validated protocols to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Section 1: Foundational Principles
Q1: What are the critical physicochemical properties of piperazine hydrochloride salts that govern their solubility?
A1: The solubility of piperazine hydrochloride salts is primarily governed by the molecule's basicity, the specific salt form being used, and the properties of the solvent system. Piperazine is a diamine with two pKa values, approximately 5.35 and 9.73.[1][2] This means it can exist in three forms depending on the pH: a neutral free base, a monoprotonated cation (PipH⁺), and a diprotonated dication (PipH₂²⁺).
The hydrochloride salts, such as piperazine monohydrochloride (Pip·HCl) and piperazine dihydrochloride (Pip·2HCl), are formed by reacting the basic nitrogen centers with hydrochloric acid. These salt forms are generally much more water-soluble than the free base because the ionized forms interact more favorably with polar water molecules.[3] However, the degree of protonation and, consequently, the solubility, is highly dependent on the pH of the solution.[4]
Table 1: Key Physicochemical Properties of Piperazine and its Hydrochloride Salts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa₁ | pKa₂ | Water Solubility |
|---|---|---|---|---|---|
| Piperazine (Free Base) | C₄H₁₀N₂ | 86.14 | 5.35[1] | 9.73[1] | Freely soluble (15 g/100mL at 20°C)[1][5] |
| Piperazine Monohydrochloride | C₄H₁₁ClN₂ | 122.60 | - | - | Soluble in water[6] |
| Piperazine Dihydrochloride | C₄H₁₂Cl₂N₂ | 159.07 | - | - | Freely soluble in water[4][7] |
Q2: My piperazine dihydrochloride isn't dissolving well in a buffer solution, even though it's listed as "freely soluble." What's happening?
A2: This is a classic case of the common-ion effect .[8] Piperazine dihydrochloride (PipH₂²⁺ 2Cl⁻) dissolves in water to form diprotonated piperazinium ions (PipH₂²⁺) and chloride ions (Cl⁻). If your buffer contains a significant concentration of chloride ions (e.g., from NaCl or KCl), it will increase the total concentration of Cl⁻ in the solution.
According to Le Châtelier's principle, this excess chloride pushes the dissolution equilibrium to the left, favoring the solid, undissolved salt form and thereby reducing the salt's solubility.[9][10]
Dissolution Equilibrium: PipH₂Cl₂(s) ⇌ PipH₂²⁺(aq) + 2Cl⁻(aq)
If you add a source of Cl⁻ (like from a buffer), the [Cl⁻] increases, shifting the equilibrium ←, causing precipitation.
Solution:
-
Switch Buffers: Change to a buffer system that does not contain chloride, such as a phosphate or citrate buffer made with non-chloride salts.
-
Reduce Salt Concentration: If possible, lower the ionic strength of your existing buffer.
-
Use a Different Salt: Consider using a different salt of piperazine, such as piperazine citrate or tartrate, if your experiment allows.[1]
Section 2: Practical Troubleshooting
Q3: I observed precipitation after diluting my concentrated piperazine hydrochloride stock solution into a neutral (pH 7.4) aqueous buffer. Why?
A3: This is a pH-driven solubility issue. Your stock solution, likely prepared in a slightly acidic aqueous environment or a co-solvent, keeps the piperazine in its highly soluble, protonated form (PipH₂²⁺ or PipH⁺). When you dilute this into a buffer at pH 7.4, which is between the two pKa values (5.35 and 9.73), the equilibrium shifts.
At pH 7.4, the dominant species is the monoprotonated form (PipH⁺), which is still soluble. However, a significant portion can deprotonate to the neutral free base (Pip), which has much lower aqueous solubility.[1][5] If the concentration of the formed free base exceeds its solubility limit at that pH, it will precipitate out of solution.
Solution Workflow:
-
Determine Kinetic Solubility: First, determine the kinetic solubility of your compound in the final assay buffer to understand its precipitation threshold.[3]
-
Lower Final pH: If your experimental system can tolerate it, use a buffer with a slightly lower pH (e.g., pH 6.0-6.5) to keep more of the piperazine in its protonated, soluble state.[3]
-
Use a Co-solvent: Prepare your stock solution in a water-miscible organic solvent like DMSO. When diluting, ensure the final concentration of the co-solvent is low enough (typically <0.5%) to not interfere with your experiment but high enough to help maintain solubility.[3][11]
Q4: Can I heat the solution to dissolve my piperazine hydrochloride salt?
A4: Yes, for many salts, solubility increases with temperature.[4][12] Gentle heating can be an effective way to dissolve piperazine hydrochloride, especially when preparing concentrated stock solutions. However, you must consider the following:
-
Stability: Ensure that the piperazine derivative is thermally stable and will not degrade at the temperature used. Piperazine hydrochloride itself is generally stable, but complex derivatives may not be.[5][13]
-
Supersaturation: Upon cooling, the solution may become supersaturated and the compound can precipitate out, sometimes rapidly. This is a common issue, so it's best to prepare solutions at the temperature they will be used and stored at, if possible.
-
Safety: Always heat solvents, especially organic ones, with appropriate caution in a well-ventilated area.
Table 2: Temperature Dependence of Piperazine Hydrochloride Solubility in Water
| Temperature | Solubility (% w/w) |
|---|---|
| 0 °C | 35% |
| 20 °C | 41% |
| 50 °C | 48% |
(Data for piperazine hydrochloride, ratio unspecified)[6]
Section 3: Experimental Protocols
Q5: How can I accurately determine the equilibrium solubility of my piperazine salt?
A5: The Shake-Flask Method is the gold standard for determining equilibrium solubility.[1][3] It measures the concentration of a saturated solution after a sufficient incubation period.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Materials:
-
Piperazine hydrochloride salt (solid)
-
Selected solvent (e.g., water, phosphate-buffered saline at a specific pH)
-
Sealed glass vials (e.g., 20 mL scintillation vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification[14][15]
Procedure:
-
Add Excess Solid: Add an excess amount of the solid salt to a vial containing a known volume of the solvent. The solid should be clearly visible at the bottom.
-
Equilibrate: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Incubate: Shake the vials for 24 to 48 hours to ensure equilibrium is reached. Check at 24 and 48 hours; if the concentration is the same, equilibrium has been achieved.
-
Separate Phases: Allow the vials to stand for at least 30 minutes for the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample and Filter: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.
-
Quantify: Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method against a standard curve.[3][14] Report the solubility in units such as mg/mL or µM.
Q6: My hydrochloride salt is still problematic. How do I perform a salt screening to find a more soluble alternative?
A6: A salt screening study can identify a counter-ion that provides optimal solubility and stability.[3] This involves reacting the piperazine free base with various pharmaceutically acceptable acids.
Protocol 2: Small-Scale Salt Screening
Materials:
-
Piperazine derivative (free base form)
-
A library of acids (e.g., sulfuric, methanesulfonic, citric, tartaric, maleic acid)
-
A range of solvents (e.g., ethanol, isopropanol, acetone, water)
-
Small-scale reaction vials or a 96-well plate
-
Stirring mechanism (magnetic stir bars or plate shaker)
-
Instrumentation for characterization (e.g., XRPD, DSC)
Procedure:
-
Free Base Preparation: Ensure you start with the free base of your piperazine derivative. If you only have the HCl salt, you will need to neutralize it and extract the free base.
-
Reaction Setup (Slurry Method): a. Suspend the free base in a solvent where it is sparingly soluble. b. In separate vials, add a stoichiometric amount (e.g., 1:1 or 1:2 molar ratio) of each selected acid. c. Stir the resulting slurries at a constant temperature for 24-72 hours to allow for equilibration and salt formation.[3]
-
Isolate Solids: Isolate any solid material formed by vacuum filtration or centrifugation. Wash the solids with a small amount of cold solvent and dry under vacuum.
-
Characterization: a. Confirm Salt Formation: Use techniques like X-ray Powder Diffraction (XRPD) to check for the formation of a new crystalline form, which indicates a potential new salt.[3] b. Assess Properties: Characterize promising new solids for their thermal properties (DSC/TGA) and hygroscopicity.
-
Solubility Testing: Determine the aqueous solubility of the newly confirmed salts using the Shake-Flask Method (Protocol 1) to identify the most promising candidates.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. amphray.com [amphray.com]
- 8. Common-ion effect - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. benchchem.com [benchchem.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. tandfonline.com [tandfonline.com]
common side reactions in the synthesis of N-acylpiperazines
Welcome to the Technical Support Center for N-Acylpiperazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with piperazine scaffolds. Here, we address the most common and challenging side reactions encountered during the acylation of piperazines, offering field-proven insights, troubleshooting strategies, and detailed protocols to enhance selectivity, improve yield, and simplify purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in N-acylpiperazine synthesis?
A: The most prevalent and often frustrating side reaction is the formation of the N,N'-diacylated piperazine.[1] Due to the presence of two nucleophilic secondary amine groups, it can be challenging to achieve selective mono-acylation. The initially formed mono-acylated product can sometimes be even more nucleophilic than the starting piperazine, leading to a second acylation event.[1]
Q2: How does the choice of acylation method affect the reaction outcome?
A: The acylation method significantly influences the side reaction profile.
-
Acyl Chlorides/Anhydrides: These are highly reactive and often lead to di-acylation if conditions are not carefully controlled.[2][3] They are cost-effective but may require the use of excess piperazine or slow addition techniques to favor the mono-acylated product.
-
Carboxylic Acids with Coupling Reagents: This is a versatile and widely used method that offers greater control.[4] However, the choice of coupling reagent is critical, as each comes with its own potential for side reactions, such as N-acylurea formation with carbodiimides (e.g., EDC) or racemization of chiral carboxylic acids.[5][6][7]
Q3: What is an "orthogonal" protecting group strategy and why is it useful for piperazine synthesis?
A: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[8][9] For piperazine, this is extremely valuable for synthesizing unsymmetrically disubstituted derivatives. A common approach is to protect one nitrogen with a Boc group (acid-labile) and then acylate the other nitrogen.[1][10] The Boc group can then be removed with an acid like TFA, leaving the newly formed amide bond intact, and the newly freed amine can be functionalized further.[1]
Section 2: Troubleshooting Guide: Common Problems & Actionable Solutions
This section addresses specific issues encountered during N-acylpiperazine synthesis, providing explanations and actionable solutions to get your reaction back on track.
Issue 1: Low yield of the desired mono-acylated product with significant N,N'-diacylation.
This is the most common challenge in piperazine chemistry.
Primary Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Incorrect Stoichiometry | A 1:1 molar ratio of piperazine to the acylating agent often results in a statistical mixture of starting material, mono-acylated, and di-acylated products.[1] | Use Excess Piperazine: Employ a 3-10 fold excess of piperazine. This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over the mono-acylated product.[1] Note: This requires an efficient method to remove the excess piperazine during workup (e.g., acid wash or specialized chromatography).[1] |
| High Reactivity of Acylating Agent | Highly reactive agents like acyl chlorides react rapidly and indiscriminately, increasing the chance of di-acylation. | Slow Addition: Add the acyl chloride or anhydride solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[1] |
| Lack of Selectivity | The two nitrogen atoms of piperazine are chemically equivalent and have similar reactivity. | Use a Mono-Protected Piperazine: The most reliable method for achieving high selectivity is to use a mono-protected piperazine, such as 1-Boc-piperazine.[1][10][11] This ensures the reaction can only occur on the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1] |
| In-situ Protonation | Protonating one nitrogen atom deactivates it towards acylation. | Mono-Protonation Strategy: React piperazine with one equivalent of an acid (e.g., HCl) to form the mono-salt in situ. This deactivates one nitrogen, directing acylation to the free base nitrogen.[1][11] |
Workflow for Improving Mono-Selectivity
Below is a decision-making workflow for troubleshooting poor mono-acylation selectivity.
Caption: Troubleshooting workflow for low mono-acylation selectivity.
Issue 2: Formation of an N-acylurea byproduct when using carbodiimide coupling agents (e.g., EDC, DCC).
Primary Cause & Solution:
-
Scientific Rationale: When a carboxylic acid is activated by a carbodiimide like EDC, it forms a highly reactive O-acylisourea intermediate.[7] This intermediate is intended to react with the piperazine. However, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which consumes the activated acid and halts the desired reaction.[5][7]
-
Recommended Solution: This side reaction can be effectively suppressed by adding a nucleophilic auxiliary agent, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[6][12] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. This two-step, one-pot process significantly improves coupling efficiency and reduces byproduct formation.[5]
Mechanism of N-Acylurea Formation and Suppression
Caption: Carbodiimide side reaction and its suppression.
Issue 3: Racemization of a chiral carboxylic acid during coupling.
Primary Cause & Solution:
-
Scientific Rationale: The activation of a carboxylic acid, especially one with a chiral center at the α-position, can increase the acidity of the α-proton. Certain coupling reagents and basic conditions can facilitate the removal of this proton, leading to enolization and subsequent racemization.[12][13] This is a critical issue in pharmaceutical synthesis where stereochemical purity is paramount.
-
Recommended Solution:
-
Choice of Reagent: Use coupling reagents known for low racemization potential, such as those based on phosphonium salts (PyBOP) or modern uronium/aminium salts (HATU, COMU).[6] While carbodiimides are cost-effective, they pose a higher risk of racemization unless additives are used.[6]
-
Additives: The same additives used to prevent N-acylurea formation, HOBt and particularly its derivatives like 6-Cl-HOBt or Oxyma, are also highly effective at suppressing racemization.[12]
-
Use Novel Reagents: Newer reagents like ynamides have been developed that proceed under extremely mild conditions with no detectable racemization.[14][15]
-
Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C) to minimize the rate of enolization.
-
Section 3: Key Experimental Protocols
Disclaimer: These are general protocols and should be optimized for specific substrates and scales.
Protocol 1: Selective Mono-acylation using Excess Piperazine
This protocol is suitable for simple acyl chlorides where the cost of piperazine is not prohibitive.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (5.0 eq.) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition: Dissolve the acyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold piperazine solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the acyl chloride is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with 1M HCl (3 x volume) to extract the excess piperazine and the protonated product. Basify the combined aqueous layers with 2M NaOH to pH > 12 and extract the product with DCM or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Protocol 2: High-Selectivity Coupling using 1-Boc-Piperazine and HATU
This is the preferred method for valuable or complex carboxylic acids, ensuring a clean, selective reaction.[5]
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.05 eq.), and 1-Boc-piperazine (1.1 eq.) in anhydrous DMF.[5][6]
-
Activation & Coupling: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.[5] Stir the mixture at room temperature.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[6]
-
Work-up: Dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[5] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Deprotection: Purify the N-acyl-N'-Boc-piperazine by column chromatography. The Boc group can then be removed by dissolving the purified intermediate in DCM and adding an excess of trifluoroacetic acid (TFA) at 0 °C, followed by stirring at room temperature for 1-2 hours.[1]
References
- Benchchem. (2025). Common side reactions with N-Boc-piperazine-C3-COOH.
- Benchchem. (2025).
- ResearchGate. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions.
- ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Benchchem. (2025).
- Wikipedia. (n.d.). Carbodiimide.
- Google Patents. (n.d.). Method of direct mono-N-substitution of piperazine.
- Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Ambeed.com. (n.d.). Reactions of Piperazines.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
- Unknown Source. (n.d.).
- ResearchGate. (2025).
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
- Unknown Source. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Luxembourg Bio Technologies. (n.d.). FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis.
- Organic Chemistry Portal. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Beilstein Journal of Organic Chemistry. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
Sources
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- 2. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 3. Reactions of Piperazines | Ambeed [ambeed.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. jocpr.com [jocpr.com]
- 10. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Piperazine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-N bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work.
Introduction
The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The Buchwald-Hartwig amination has emerged as a preferred method for the synthesis of these compounds due to its broad substrate scope and functional group tolerance.[1][2] However, the successful execution of these reactions is highly dependent on the careful selection of the catalyst system and reaction conditions. This guide provides practical advice to overcome common hurdles and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the cross-coupling of piperazine with aryl halides.
Issue 1: Low or No Yield of the Desired N-Aryl Piperazine
A consistently low yield is a common frustration in Buchwald-Hartwig aminations of piperazines. This can often be traced back to the catalyst system or reaction conditions.[3]
-
Question: My reaction is not proceeding to completion, resulting in a low yield of the desired mono-arylated piperazine. What are the likely causes and how can I troubleshoot this?
-
Answer: Several factors can contribute to a low yield. Let's break down the potential causes and solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state.[4][5] While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the catalyst from deactivation.[4]
-
Suboptimal Ligand Choice: The phosphine ligand is critical to the success of the reaction. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[4] Older generation ligands such as BINAP or DPEphos may not be sufficient, especially when working with less reactive aryl chlorides.[2][4]
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[3][4] However, if your starting materials are sensitive to strong bases, a weaker base may be necessary, potentially requiring higher catalyst loading or longer reaction times.[3]
-
Solvent and Solubility Issues: The insolubility of reagents at the reaction temperature is a frequent cause of failure.[4][6] Toluene and dioxane are common solvents for these reactions.[4] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. In some cases, a more polar solvent like t-butanol may be beneficial if solubility is a problem.[3]
-
Insufficient Temperature: Many N-arylation reactions require heating to proceed at a reasonable rate, typically in the range of 80-110 °C.[4]
-
Issue 2: Formation of N,N'-bis-arylated Piperazine Byproduct
A significant challenge in piperazine cross-coupling is controlling the selectivity between mono- and di-arylation.
-
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, which lowers the yield of my desired mono-substituted product. How can I improve selectivity?
-
Answer: The formation of the bis-arylated byproduct is a common selectivity issue.[4] Here are several strategies to favor the desired mono-arylated product:
-
Stoichiometry Control: Use a large excess of piperazine relative to the aryl halide (typically 5-10 equivalents).[7] This statistically favors the reaction of the aryl halide with the more abundant unsubstituted piperazine.
-
Slow Addition of the Electrophile: Adding the aryl halide dropwise, particularly at low temperatures, can help to control the reaction rate and minimize disubstitution.[7]
-
Use of a Mono-Protected Piperazine: A highly effective method for ensuring mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][7] The protecting group can be removed in a subsequent step.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[7] Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor should I choose?
A1: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[1][5] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[5] Pre-catalysts are often preferred as they can lead to a more efficient formation of the active catalyst.[5]
Q2: How do I select the right ligand for my specific substrates?
A2: The choice of ligand is highly dependent on the nature of your aryl halide and the piperazine derivative. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands are generally required.[3] Screening a small library of ligands is often a good starting point. For piperazine couplings, ligands like RuPhos, XPhos, and BrettPhos have shown broad utility.[8]
Q3: What is the role of the base in the Buchwald-Hartwig amination?
A3: The base is essential for deprotonating the piperazine nitrogen, allowing it to coordinate to the palladium center.[9][10] It also facilitates the reductive elimination step that forms the C-N bond and regenerates the active catalyst. The choice of base can significantly impact the reaction rate and outcome.[9][10]
Q4: Can I run the reaction open to the air?
A4: While some modern catalyst systems are relatively robust, it is generally good practice to perform Buchwald-Hartwig aminations under an inert atmosphere (e.g., nitrogen or argon).[4] This prevents the oxidation of the phosphine ligand and the palladium catalyst, which can lead to catalyst deactivation.[11]
Q5: My starting materials are not very soluble. What can I do?
A5: Poor solubility can significantly hinder the reaction.[6] If your starting materials are not soluble in common solvents like toluene or dioxane, you can try more polar aprotic solvents like DMF or DMAc, or even alcoholic solvents like t-butanol.[3] However, be aware that the solvent can influence the catalyst's activity and selectivity.[12][13] A solvent screen is recommended in such cases.
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of N-Boc-Piperazine
This protocol provides a general starting point for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl halide.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (if not using a pre-catalyst).
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-Piperazine
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 2-Bromoanisole | G3-XPhos (1.5) | - | Cs₂CO₃ | Toluene | 100 | 16 | 92 |
Note: The conditions and yields in this table are illustrative and may vary depending on the specific substrates and experimental setup.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed cycle for the Buchwald-Hartwig amination of piperazine.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in piperazine cross-coupling reactions.
References
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- "optimizing reaction conditions for N-arylation of piperazine" - Benchchem. (n.d.).
- Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19).
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem. (n.d.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. (n.d.).
- Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.).
- Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2).
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed. (2019, April 19).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
- Cu-Catalyzed C–N Couplings with Benzilamide Ligands - ResearchGate. (2025, September 20).
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2025, August 6).
- Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues - Bentham Science Publisher. (n.d.).
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. (n.d.).
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.).
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.).
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters - ACS Publications. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C. (2015, November 23).
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20).
- Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - Benchchem. (n.d.).
- Piperazine synthesis - Organic Chemistry Portal. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
- New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling - NIH. (n.d.).
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27).
- Common side reactions with N-Boc-piperazine-C3-COOH - Benchchem. (n.d.).
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2025, August 7).
- troubleshooting low yield in piperazine derivative synthesis - Benchchem. (n.d.).
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11).
- Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. (n.d.).
- An In-depth Technical Guide on the Discovery and Synthesis of Novel Piperazine-Tethered Phthalazines - Benchchem. (n.d.).
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. (n.d.).
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.).
- Cross-Coupling Reaction Guide - Sigma-Aldrich. (n.d.).
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8).
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Technical Support Center: Solvent Effects on the N-acylation of Piperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-acylation of piperazine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this crucial transformation. As a foundational reaction in medicinal chemistry, understanding the nuances of solvent effects is paramount for achieving high yield, selectivity, and purity.[1][2] This resource combines mechanistic principles with field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Concepts
Q1: Why is solvent selection so critical for the N-acylation of piperazine?
A1: Solvent choice is one of the most influential parameters in the N-acylation of piperazine because it directly impacts multiple aspects of the reaction:
-
Reactant Solubility: Piperazine and many acylating agents have different polarity profiles. The solvent must effectively dissolve all reactants to ensure a homogeneous reaction mixture, maximizing the collision frequency between reactive species.
-
Nucleophilicity of Piperazine: The solvent can interact with the lone pairs of the nitrogen atoms on piperazine. Protic solvents, in particular, can form hydrogen bonds with the amine, creating a "solvent cage" that sterically hinders its approach to the electrophilic acylating agent and reduces its nucleophilicity.[3][4] Aprotic solvents do not form these hydrogen bonds, leaving the amine's lone pairs more available for reaction.[3][4][5]
-
Stability of Intermediates and Transition States: The reaction proceeds through charged or highly polar intermediates and transition states. Polar solvents can stabilize these species, often accelerating the reaction rate. However, the effect is complex; for instance, a polar protic solvent might stabilize the starting amine more than the transition state, ultimately slowing the reaction.
-
Reaction Pathway and Selectivity: The solvent can influence the chemoselectivity of the reaction, particularly the ratio of mono-acylated to di-acylated product.[6][7][8] In some cases, the solubility of the mono-acylated product-catalyst complex can dictate the outcome. For example, in Friedel-Crafts acylations, non-polar solvents can cause the kinetic product complex to precipitate, preventing further reaction to the thermodynamic product.[9]
Q2: What are the key solvent properties I should consider, and how do they influence the reaction?
A2: The two primary properties to consider are polarity (defined by the dielectric constant) and whether the solvent is protic (can donate a hydrogen bond) or aprotic (cannot donate a hydrogen bond).[3][10][11]
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[3][11]
-
Pros: Excellent at dissolving polar reagents and salts (like piperazine hydrochlorides). Can be used in specific aqueous protocols.[12][13]
-
Cons: They strongly solvate and deactivate the piperazine nitrogens through hydrogen bonding, which can significantly slow down the reaction rate.[4][5] This makes them generally poor choices for standard N-acylations unless specific conditions are employed.[4]
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile (ACN), THF): These solvents have a significant dipole moment but lack O-H or N-H bonds.[3][11]
-
Pros: They can dissolve a wide range of polar and non-polar reactants without deactivating the nucleophile via hydrogen bonding.[4] This often leads to faster reaction rates compared to protic solvents.[4]
-
Cons: They can be difficult to remove completely due to high boiling points (DMF, DMSO). They are also hygroscopic and must be anhydrous, as trace water can hydrolyze the acylating agent.
-
-
Non-Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Toluene): These have low dielectric constants.
-
Pros: Easy to remove under vacuum. Less likely to participate in side reactions. Often a good choice for reactions with acyl chlorides.[14]
-
Cons: May have poor solubility for piperazine free base or associated salts.
-
Troubleshooting Common Issues
Q3: My reaction is very slow or shows low conversion. How can I use solvent choice to improve it?
A3: Low conversion is a frequent issue, often tied to suboptimal nucleophilicity or reaction conditions.[15]
Troubleshooting Steps:
-
Assess Your Current Solvent: If you are using a polar protic solvent like ethanol, the primary cause of the slow reaction is likely the deactivation of the piperazine nucleophile by hydrogen bonding.[4]
-
Switch to a Polar Aprotic Solvent: Changing the solvent to ACN, DMF, or even THF can dramatically increase the reaction rate.[4] These solvents solvate the reactants without "caging" the nucleophile, leaving it more reactive.[3][4]
-
Check for Anhydrous Conditions: If you are already using an aprotic solvent, ensure it is rigorously dry. Trace amounts of water will consume your acylating agent (especially acyl chlorides and anhydrides) and deactivate any Lewis acid catalysts, leading to low yields.[15]
-
Consider Temperature: If solubility is an issue in less polar solvents like DCM, gentle heating may be required. However, be aware that excessive heat can promote side reactions or decomposition.[15]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.1, width=2, height=0.7, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
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Caption: Troubleshooting workflow for low yield in N-acylation.
Q4: I'm getting a mixture of mono- and di-acylated products. How can I improve selectivity for mono-acylation?
A4: Controlling selectivity is a classic challenge with symmetrical diamines like piperazine. The second nitrogen is often still nucleophilic enough to react after the first acylation.
Strategies for Promoting Mono-acylation:
-
Protonation Strategy (Solvent as Reagent): One of the most effective methods is to use an acidic solvent like glacial acetic acid.[6] In this medium, piperazine exists as the mono-protonated piperazin-1-ium cation. The positive charge on one nitrogen deactivates it, leaving the other free to react chemoselectively with the acylating agent.[6][7] This approach avoids complex protecting group chemistry.
-
Use of Excess Piperazine: A common tactic is to use a large excess (3-8 equivalents) of piperazine. Statistically, this favors the reaction of the acylating agent with an unreacted piperazine molecule over the mono-acylated product. The drawback is the need to remove the excess piperazine during workup.
-
Solvent and Temperature Control: In some systems, the mono-acylated product may be less soluble in a given solvent, especially at low temperatures. Cooling the reaction (e.g., to 0 °C) can sometimes cause the desired mono-acylated product to precipitate as it forms, effectively removing it from the reaction and preventing over-acylation.[14]
-
Flow Chemistry: Continuous flow reactors allow for precise control over stoichiometry and residence time. By mixing streams of piperazine and the acylating agent in a 1:1 ratio, the formation of the di-acylated product can be minimized.[16]
Q5: My starting materials won't dissolve. What should I do?
A5: Insolubility is a clear sign that the chosen solvent is inappropriate for your specific reactants.
-
For Polar Starting Materials (e.g., Piperazine Salts): If you are starting with a piperazine salt (e.g., dihydrochloride), a non-polar solvent like DCM or toluene will not be effective. You need a more polar solvent.
-
Option 1 (Best): Use a polar aprotic solvent like DMF or NMP (N-Methyl-2-pyrrolidone). These are excellent solvents for a wide range of compounds.
-
Option 2 (With Caution): Use a biphasic system (e.g., DCM/water) with a base (like NaHCO₃ or K₂CO₃) and a phase-transfer catalyst. The base will deprotonate the piperazine salt in the aqueous layer, allowing the free base to move into the organic layer to react.
-
-
For Non-Polar Acylating Agents: If your acylating agent is very greasy and piperazine free base is your substrate, a solvent mixture might be effective. For example, a mixture of THF and DCM can provide a good balance of polarity to dissolve both components.
Data & Protocols
Table 1: Common Solvents and Their Impact on N-Acylation
| Solvent | Type | Dielectric Constant (ε) at 20°C | Key Characteristics & Impact on N-Acylation |
| Dichloromethane (DCM) | Non-Polar Aprotic | 9.1 | Good default choice. Dissolves many organic acylating agents. Low boiling point, easy to remove. May require a base (e.g., Et₃N) to scavenge acid.[14] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Excellent for promoting faster reactions. Dissolves piperazine and many acylating agents well. Higher boiling point than DCM.[4][14] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Good general-purpose solvent. Less polar than ACN or DMF but often sufficient. Can be a good compromise for reactants with mixed polarity. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | Excellent solvent for poorly soluble materials. High boiling point makes it difficult to remove. Must be anhydrous. Can sometimes participate in side reactions at high temperatures. |
| Acetic Acid | Polar Protic | 6.2 | Specialty solvent for promoting mono-acylation. Acts as both solvent and reagent by forming the piperazin-1-ium cation.[6][17] |
| Ethanol (EtOH) | Polar Protic | 24.6 | Generally avoided. Strong H-bonding deactivates piperazine, leading to very slow reactions. Can act as a nucleophile itself (transesterification) with some acylating agents.[4] |
Dielectric constant values are approximate and sourced from common chemical literature.[11]
Experimental Protocol 1: General Procedure for N-Acylation in an Aprotic Solvent
This protocol describes a standard procedure using an acyl chloride in dichloromethane (DCM).
Materials:
-
Piperazine
-
Acyl chloride (1.0 eq)
-
Triethylamine (Et₃N, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add piperazine (2.0 eq to favor mono-acylation) to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the piperazine. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution. This will act as a scavenger for the HCl byproduct.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[18]
-
Workup:
-
Quench the reaction by slowly adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to remove water).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate for the compound's properties.
Visualization of Key Mechanisms
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Caption: General mechanism for the N-acylation of piperazine.
dot graph H { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [color="#5F6368"];
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Caption: Protic vs. Aprotic solvent effects on piperazine.
References
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Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
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Lv, N., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1915. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvent on the acylation reaction. Retrieved from [Link]
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Němečková-Herová, D., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis, 11. Retrieved from [Link]
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PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). Retrieved from [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
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Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. (2024). Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 459-481. Retrieved from [Link]
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
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ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
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Wikipedia. (n.d.). Amine. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
- CoLab. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization.
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ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 11(11), 1369. Retrieved from [Link]
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ARKIVOC. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Retrieved from [Link]
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RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 225-236. Retrieved from [Link]
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YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
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PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461. Retrieved from [Link]
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RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 225-236. Retrieved from [Link]
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ResearchGate. (n.d.). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]
-
PMC - NIH. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(12), 3249. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein J. Org. Chem., 20, 12-18. Retrieved from [Link]
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Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved from [Link]
-
ResearchGate. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Retrieved from [Link]
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NIH. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Scaffolds: A Comparative Analysis of 2-Phenyl-1-(piperazin-1-yl)ethanone and Its Alternatives in Drug Discovery
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. These frameworks, often heterocyclic in nature, provide the three-dimensional architecture upon which pharmacophoric elements are arranged to achieve desired biological activity and drug-like properties. Among these, the phenylpiperazine motif is a well-established "privileged scaffold," particularly for agents targeting the Central Nervous System (CNS).[1][2][3]
This guide offers an in-depth, objective comparison of the 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold against other prominent heterocyclic alternatives. As Senior Application Scientists, our goal is not merely to present data but to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for strategic scaffold selection.
The Phenylpiperazine Core: A Deep Dive into 2-Phenyl-1-(piperazin-1-yl)ethanone
The N-phenylpiperazine subunit is a cornerstone in medicinal chemistry, featured in numerous drugs and clinical candidates.[2] The specific scaffold, 2-Phenyl-1-(piperazin-1-yl)ethanone, embodies the key features that make this class so versatile.
Medicinal Chemistry Profile: The power of this scaffold lies in its distinct pharmacophoric features: a basic nitrogen atom, an aromatic phenyl ring, and an ethanone linker. The two nitrogen atoms of the piperazine ring offer a high polar surface area and opportunities for hydrogen bond interactions, which often lead to improved aqueous solubility and bioavailability.[4][5] The phenyl ring allows for a wide range of substitutions to modulate potency, selectivity, and pharmacokinetic profiles, while the basicity of the piperazine nitrogen is crucial for interaction with many G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are key targets in CNS disorders.[6][7]
Causality in Action: Why Phenylpiperazine for the CNS? The prevalence of the phenylpiperazine scaffold in CNS drugs is no coincidence.[1] Its structural rigidity and the pKa of the distal nitrogen atom allow it to be protonated at physiological pH. This positive charge is often a critical recognition element for the acidic residues (e.g., Aspartic Acid) found in the binding pockets of aminergic GPCRs.[7] Furthermore, the lipophilic phenyl group aids in crossing the blood-brain barrier, a prerequisite for CNS-acting drugs.
Comparative Analysis: Alternative Heterocyclic Scaffolds
While potent, the phenylpiperazine scaffold is not without its challenges, including potential metabolic liabilities (e.g., N-dealkylation) and off-target effects. This necessitates the exploration of alternative scaffolds. Here, we compare it to three common alternatives.
Alternative 1: Morpholine-Based Scaffolds
Morpholine, where one nitrogen of piperazine is replaced by an oxygen atom, offers a compelling alternative.[8][9][10]
-
Key Differences & Rationale: The substitution of a basic nitrogen with a non-basic oxygen atom significantly alters the scaffold's properties. Morpholine is less basic than piperazine, which can be advantageous in reducing interactions with off-target aminergic receptors and potentially mitigating related side effects.[8] The oxygen can also act as a hydrogen bond acceptor, influencing solubility and binding interactions. From a pharmacokinetic perspective, removing a site of potential oxidative metabolism can enhance metabolic stability.[9]
Alternative 2: Thiophene-Based Scaffolds
Thiophene is frequently employed as a bioisostere for a phenyl ring.[11][12] A relevant comparative scaffold would be 2-Thienyl-1-(piperazin-1-yl)ethanone.
-
Key Differences & Rationale: Bioisosteric replacement is a powerful strategy to fine-tune a molecule's properties.[11] The sulfur atom in the thiophene ring makes it more electron-rich than benzene and allows it to participate in different types of interactions, including hydrogen bonding.[12] This switch can lead to improved potency or a modified selectivity profile.[11] Studies have shown that replacing a phenyl ring with thiophene can yield compounds with nearly identical biological activity but potentially altered metabolic profiles or lower lipophilicity.[13][14]
Alternative 3: Pyridine-Based Scaffolds
Incorporating a pyridine ring introduces a nitrogen atom into the aromatic system, creating a heteroaromatic scaffold.[15][16]
-
Key Differences & Rationale: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the molecule's overall polarity and solubility.[15][17] Unlike the phenyl ring, the pyridine ring's electron distribution is altered, which can change its interaction with target proteins. Pyridine-containing drugs are prevalent across many therapeutic areas, including the CNS, where they are found in treatments for conditions ranging from migraines to insomnia.[16][18][19] The position of the nitrogen atom within the ring (ortho, meta, or para) provides an additional vector for optimization.
Head-to-Head Data Summary
To provide a clear, quantitative comparison, the following table summarizes key physicochemical and pharmacokinetic parameters that medicinal chemists must consider. These values are representative and can vary based on specific substitutions.
| Property | 2-Phenyl-1-(piperazin-1-yl)ethanone | Phenyl-Morpholine Analog | Thienyl-Piperazine Analog | Pyridyl-Piperazine Analog | Rationale for Consideration |
| Basicity (pKa) | ~7.5 - 8.5 (Distal N) | ~5.3 | ~7.5 - 8.5 (Distal N) | ~7.5 - 8.5 (Distal N) | Modulates target engagement, solubility, and off-target effects. Lower basicity may reduce hERG liability. |
| Lipophilicity (cLogP) | Moderate | Lower | Similar to Lower | Lower | Impacts solubility, permeability (including BBB), and metabolic clearance. |
| Metabolic Stability | Moderate (N-dealkylation risk) | Higher (Lacks second N) | Moderate | Moderate | A key driver for in vivo efficacy. Morpholine often improves stability.[9] |
| H-Bond Acceptors | 2 (N atoms) + 1 (O atom) | 2 (O atoms) + 1 (N atom) | 2 (N atoms) + 1 (O atom) | 3 (N atoms) + 1 (O atom) | Influences solubility and provides specific interactions with the biological target. |
| Synthetic Accessibility | High | High | High | High | Crucial for the feasibility of library synthesis and scale-up operations. |
Strategic Scaffold Selection Workflow
The choice of a scaffold is a multi-parameter optimization problem. The following workflow illustrates a logical progression for selecting and validating a scaffold in a typical drug discovery project.
Caption: A logical workflow for scaffold selection in drug discovery.
This workflow emphasizes a data-driven approach. After identifying an initial hit, such as one containing the 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold, a "scaffold hopping" strategy is employed. This involves the rational design and synthesis of analogs with alternative core structures to systematically evaluate how changes in the scaffold impact the overall profile of the compound.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any comparative analysis rests on the quality of the experimental data.[20] Below are standardized, self-validating protocols for two key assays cited in this guide.
Protocol 1: Competitive Radioligand Binding Assay (e.g., for Dopamine D2 Receptor)
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[21][22]
Objective: To determine the inhibitory constant (Ki) of test compounds for the Dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a concentration near its Kd).
-
Non-specific Agent: Haloperidol (10 µM) or another high-affinity D2 ligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serially diluted in DMSO, then assay buffer.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (presoaked in 0.5% polyethyleneimine), scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to wells for total binding (TB), non-specific binding (NSB), and test compound dilutions.
-
Add Components:
-
To NSB wells, add the non-specific agent (e.g., 10 µM Haloperidol).
-
To test wells, add serial dilutions of the test compounds.
-
To all wells, add the radioligand (e.g., [³H]-Spiperone).
-
Initiate the binding reaction by adding the receptor membrane preparation to all wells.[23]
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.[23]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[22]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[24][25][26]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.
Materials:
-
Metabolic System: Pooled Human Liver Microsomes (HLM).[24]
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Buffer: 100 mM Potassium phosphate buffer, pH 7.4.[25]
-
Test Compounds: Typically 1 µM final concentration.
-
Positive Controls: Compounds with known metabolic rates (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Apparatus: 37°C shaking water bath, centrifuge, LC-MS/MS system.
Step-by-Step Methodology:
-
Pre-incubation: In a microcentrifuge tube, combine the HLM (e.g., 0.5 mg/mL final concentration) and the test compound in phosphate buffer. Pre-warm the mixture to 37°C for 5 minutes.[20][27]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[26]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of the ice-cold acetonitrile/internal standard solution.[20]
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .
-
Conclusion
The 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold remains a highly valuable and "privileged" structure in medicinal chemistry, particularly for CNS targets. Its utility stems from a favorable combination of physicochemical properties and synthetic tractability.[4] However, a successful drug discovery campaign requires a nuanced understanding of its potential limitations and a strategic exploration of alternative scaffolds like morpholines, thiophenes, and pyridines. Each alternative offers a unique modulation of properties—be it reducing basicity, altering electronic interactions, or improving metabolic stability. By employing rigorous, comparative experimental workflows as outlined in this guide, research teams can make informed, data-driven decisions, ultimately increasing the probability of identifying lead candidates with an optimal balance of potency, selectivity, and drug-like properties.
References
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- Pyridine alkaloids with activity in the central nervous system. PMC.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PubMed Central.
- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
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A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Design
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.
The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs.[1][2][3] Its widespread use is attributed to favorable physicochemical properties, such as high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][4] However, the piperazine moiety is not without its drawbacks, often introducing metabolic liabilities and potential for off-target effects, such as hERG channel inhibition.[1][5] This has spurred the exploration of bioisosteres—molecular fragments with similar physical or chemical properties that elicit comparable biological responses—to overcome these limitations.[1][6] This guide offers a detailed comparison of piperazine and its prominent bioisosteres, focusing on their impact on key drug-like properties.
Physicochemical Properties: A Comparative Analysis
The choice of a central scaffold in drug design is heavily influenced by its physicochemical properties, which dictate a molecule's solubility, permeability, and interaction with biological targets. The following table summarizes key physicochemical parameters for piperazine and several of its bioisosteres.
| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility | Key Features |
| Piperazine | 9.73[1][7] | 5.35[1][7] | -1.50[1] | Freely soluble[8] | Ubiquitous, well-characterized, synthetically versatile. | |
| Homopiperazine | 11.02 (predicted)[1] | - | -0.48[1] | Soluble[1] | Increased flexibility, may alter receptor fit. | |
| 2,6-Diazaspiro[3.3]heptane | ![]() | - | - | -0.51[1] | - | Rigid, spirocyclic, offers novel exit vectors.[9] |
| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.6[1] | - | Constrained, bridged system, reduces conformational flexibility.[10] | |
| 3,8-Diazabicyclo[3.2.1]octane | ![]() | - | - | - | - | Aza-analog of tropane, offers conformational restriction.[2][11] |
Note: Experimental data for some bioisosteres is not always readily available and may be compound-specific.
The introduction of conformational constraints, as seen in the bicyclic and spirocyclic systems, can be a powerful strategy to enhance binding affinity by reducing the entropic penalty upon binding to a target.[12] Furthermore, altering the pKa of the basic nitrogens can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile and can be a key strategy to mitigate hERG liability.[5][6]
Pharmacokinetic Profile: Impact on ADME Properties
Replacing a piperazine ring with a bioisostere can profoundly influence a compound's ADME profile.[1] This strategy is frequently employed to address metabolic instability, a common issue with piperazine-containing compounds.[1][2]
| Property | Piperazine | Homopiperazine | Spirodiamines | Bridged Diamines |
| Metabolic Stability (HLM) | Often susceptible to N-dealkylation and oxidation.[1] | Can exhibit altered metabolic pathways. | Can show improved metabolic stability.[13] | Rigidity can block sites of metabolism.[14] |
| Permeability | Generally good.[1] | Similar to piperazine. | Can be modulated by substitution.[1] | Can be modulated by substitution.[1] |
| Efflux (e.g., P-gp substrate) | Can be a P-gp substrate.[15] | Can be a P-gp substrate. | Can show reduced P-gp efflux.[1] | Can be designed to avoid P-gp efflux.[1] |
HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.
A notable example is the substitution of a piperazine ring with a spirodiamine analogue in the drug Olaparib, which was shown to beneficially affect its activity and reduce cytotoxicity.[1][13] The increased rigidity of bridged systems can also lead to improved metabolic stability by shielding susceptible positions from metabolic enzymes.[14]
Case Study: Olaparib and its Spirodiamine Bioisostere
The development of poly(ADP-ribose) polymerase inhibitors (PARP-is) has been a significant advancement in cancer therapy. Olaparib, a potent PARP-i, contains a piperazine moiety. In a study exploring bioisosteric replacements, the piperazine was substituted with various diazaspiro cores.
One such analogue, incorporating a 2,6-diazaspiro[3.3]heptane core, retained high affinity for PARP-1 but, interestingly, did not induce DNA damage at similar concentrations to olaparib.[16] This suggests that bioisosteric replacement can uncouple desired pharmacological activity from unwanted off-target effects, opening avenues for developing safer therapeutics, potentially for inflammatory diseases.[16]
Experimental Protocols
To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Determination of pKa, logP, and Aqueous Solubility
These fundamental physicochemical properties are critical for predicting a compound's behavior in a biological system.[1]
a) pKa Determination (Potentiometric Titration)
-
Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water).[1]
-
Titration: Use an automated titrator to titrate the sample solution with a standardized solution of 0.1 M HCl and 0.1 M KOH.[1]
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.[1]
b) logP Determination (Shake-Flask Method)
-
System Preparation: Prepare a mutually saturated solution of n-octanol and water.[1]
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase and add an equal volume of the n-octanol phase.[1]
-
Equilibration and Separation: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning. Separate the two phases by centrifugation.[1]
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[17][18]
Caption: Diagram of the PAMPA plate assembly.
Protocol:
-
Prepare the Donor Plate: Add the test compound solution to the wells of a 96-well donor plate.
-
Coat the Filter Plate: Coat the filter membrane of a 96-well filter plate with an artificial membrane solution (e.g., lecithin in dodecane).
-
Assemble the "Sandwich": Place the coated filter plate onto the donor plate.
-
Add Acceptor Solution: Add buffer to the wells of an acceptor plate and place it on top of the filter plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy).
-
Calculate Permeability: The effective permeability (Pe) is calculated from the concentration of the compound in the donor and acceptor wells.
Conclusion
The strategic replacement of the piperazine ring with a suitable bioisostere is a powerful tool in modern drug design. By carefully considering the impact on physicochemical properties, pharmacokinetics, and target engagement, medicinal chemists can overcome common liabilities associated with the piperazine moiety. The use of conformationally restricted analogues, such as spirocyclic and bridged diamines, offers exciting opportunities to enhance potency, selectivity, and metabolic stability, ultimately leading to the development of safer and more effective medicines. [11][19][20]The continued exploration of novel piperazine bioisosteres will undoubtedly expand the chemical space available to drug discovery programs. [21][22][23]
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Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Efficacy for Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperazine scaffold stands as a privileged structure, a versatile building block for a multitude of therapeutic agents targeting a wide array of diseases, from parasitic infections and central nervous system disorders to various cancers.[1][2] The journey from a promising hit in an in vitro screen to a viable in vivo candidate is, however, a critical and often challenging transition. This guide provides an in-depth, experience-driven comparison of in vitro and in vivo validation strategies for piperazine compounds, offering not just protocols, but the scientific rationale behind the experimental choices.
The Piperazine Promise: A Tale of Two Worlds
The allure of the piperazine ring lies in its structural simplicity and synthetic tractability, allowing for extensive chemical modifications to fine-tune pharmacological properties.[3][4] This has led to a rich pipeline of piperazine derivatives with potent in vitro activities. However, the controlled environment of a petri dish is a far cry from the complex biological milieu of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with the host's physiological systems, can dramatically alter a compound's efficacy.[5][6] Therefore, rigorous in vivo validation is paramount to ascertain the true therapeutic potential of any in vitro discovery.
This guide will delve into three key therapeutic areas where piperazine compounds have shown significant promise: oncology, neuropsychiatry, and infectious diseases (specifically, helminth infections). For each area, we will explore the common in vitro assays, the corresponding in vivo models, and the critical considerations for bridging the translational gap.
Section 1: Anticancer Piperazine Derivatives - From Cell Lines to Xenografts
The development of novel anticancer agents is a major focus of piperazine-based drug discovery.[3][7][8] Many piperazine derivatives have demonstrated potent cytotoxic and antiproliferative effects in various cancer cell lines.
In Vitro Efficacy Assessment: The First Filter
The initial screening of anticancer piperazine compounds typically involves a battery of in vitro assays to determine their potency and mechanism of action.
Data Presentation: Comparative In Vitro Cytotoxicity of Piperazine Derivatives
| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Vindoline-piperazine conjugate (Compound 23) | MDA-MB-468 (Breast) | NCI60 | 1.00 | [7] |
| Vindoline-piperazine conjugate (Compound 25) | HOP-92 (Non-small cell lung) | NCI60 | 1.35 | [7] |
| 4-ethylpiperazin-1-yl derivative (Compound C-4) | A-549 (Lung) | Cytotoxicity Assay | 33.20 | [9][10][11] |
| 4-ethylpiperazin-1-yl derivative (Compound C-5) | A-549 (Lung) | Cytotoxicity Assay | 21.22 | [9][10][11] |
| 4-ethylpiperazin-1-yl derivative (Compound C-14) | MIAPaCa-2 (Pancreatic) | Cytotoxicity Assay | <1 | [9][10] |
| Quinoxalinyl–piperazine derivative (Compound 30) | Multiple (Breast, Skin, Pancreas, Cervix) | Cell Growth Inhibition | Varies | [12] |
| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (Compound 7a) | Multiple | Antiproliferative Assay | 0.029-0.147 | [13] |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a cornerstone of in vitro cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.[14][15][16][17][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the piperazine compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualization: Anticancer Signaling Pathways of Piperazine Compounds
Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[19][20][21] A common mechanism involves the inhibition of the PI3K/Akt pathway, a critical regulator of cell growth and survival.[22][23][24]
Caption: A streamlined workflow from in vitro screening to in vivo validation.
Comparative Analysis: A Case Study
A study on novel N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine derivatives provides a compelling example of in vitro to in vivo correlation. Compound 7a demonstrated potent in vitro antiproliferative activity with IC50 values ranging from 0.029 to 0.147 µM against four cancer cell lines. [13]Encouragingly, in a HepG2 xenograft model, compound 7a significantly inhibited tumor growth without causing significant weight loss in the mice, indicating a promising therapeutic window. [13]
Section 2: Antipsychotic Piperazine Derivatives - Modulating Neurotransmission
Piperazine derivatives are a cornerstone of atypical antipsychotic medications, primarily acting on dopamine and serotonin receptors in the central nervous system. [2][11][25][26][27]
In Vitro Efficacy Assessment: Receptor Binding and Functional Assays
The initial evaluation of potential antipsychotic piperazine compounds focuses on their affinity for and activity at key neurotransmitter receptors.
Data Presentation: Receptor Binding Affinities of Atypical Antipsychotics
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |
| Clozapine | Lower Affinity | High Affinity | [22] |
| Risperidone | High Affinity | High Affinity | [28] |
| Olanzapine | High Affinity | High Affinity | [28] |
| Aripiprazole (Partial Agonist) | High Affinity | Moderate Affinity | [4] |
| NRA0562 | 2.49 | 1.5 | [28] |
Experimental Protocol: Radioligand Receptor Binding Assay
This technique measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the piperazine compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the Ki value, which represents the affinity of the compound for the receptor. A lower Ki value indicates higher affinity.
Mandatory Visualization: Dopamine and Serotonin Receptor Signaling
Atypical antipsychotics achieve their therapeutic effect and improved side-effect profile through a complex interplay between dopamine D2 and serotonin 5-HT2A receptor signaling. [2][3][17][18][22][26][29][30][31]
Caption: Dual D2 and 5-HT2A receptor antagonism by atypical antipsychotics.
In Vivo Validation: Behavioral Models of Psychosis
The efficacy of potential antipsychotics is assessed in animal models that mimic certain aspects of schizophrenia. [31][32][33][34] Experimental Protocol: Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential of a compound to block the psychostimulant effects of dopamine agonists.
Step-by-Step Methodology:
-
Animal Model: Use rats or mice.
-
Habituation: Place the animals in an open-field arena and allow them to habituate.
-
Compound Administration: Administer the piperazine compound or vehicle.
-
Amphetamine Challenge: After a set pre-treatment time, administer amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Record and analyze the locomotor activity of the animals for a specific duration.
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound can attenuate the amphetamine-induced hyperactivity.
Section 3: Anthelmintic Piperazine Compounds - Paralyzing the Parasite
Piperazine has a long history of use as an anthelmintic agent, effectively treating infections with roundworms and pinworms. [8][12][19][21][35]
In Vitro Efficacy Assessment: Larval Migration and Motility Assays
The in vitro evaluation of anthelmintic piperazine compounds often involves assessing their effects on the motility and development of parasitic larvae. [4] Data Presentation: Comparative In Vitro Anthelmintic Activity
| Compound | Parasite | Assay | EC50 (µM) | Reference |
| PAPP | H. contortus (L3 larvae) | Larval Migration | 9.36 | [4] |
| PAPP | T. colubriformis (L3 larvae) | Larval Migration | 11.8 | [4] |
| Levamisole | H. contortus (L3 larvae) | Larval Migration | 10.2 | [4] |
| Pyrantel | H. contortus (L3 larvae) | Larval Migration | 55.39 | [4] |
In Vivo Validation: Fecal Egg Count Reduction Test (FECRT)
The gold standard for assessing the in vivo efficacy of an anthelmintic is the Fecal Egg Count Reduction Test (FECRT). [27][28][36][37][38][39] Experimental Protocol: Fecal Egg Count Reduction Test (FECRT)
Step-by-Step Methodology:
-
Animal Selection: Use naturally or experimentally infected animals (e.g., sheep, cattle).
-
Pre-treatment Fecal Sampling: Collect individual fecal samples and determine the number of eggs per gram of feces (EPG) for each animal.
-
Randomization and Treatment: Group animals based on their pre-treatment EPG and randomly assign them to a treatment group (piperazine compound) or an untreated control group.
-
Post-treatment Fecal Sampling: Collect fecal samples from all animals at a specified time after treatment (e.g., 10-14 days).
-
Fecal Egg Count: Determine the post-treatment EPG for each animal.
-
Efficacy Calculation: Calculate the percentage reduction in EPG for the treated group compared to the control group. A reduction of ≥95% is generally considered effective.
Mandatory Visualization: Mechanism of Action of Anthelmintic Piperazine
Piperazine's anthelmintic action is mediated by its agonist effect on GABA receptors in the neuromuscular system of helminths, leading to flaccid paralysis. [5][8][12][19][21][35][39]
Caption: The mechanism of action of piperazine as an anthelmintic agent.
Conclusion: A Unified Approach to Validation
The successful translation of in vitro efficacy to in vivo therapeutic benefit is the ultimate goal of drug discovery. For the versatile piperazine scaffold, this requires a deep understanding of the biological context in which these compounds will operate. By employing a systematic and iterative approach that combines robust in vitro screening with well-designed in vivo validation studies, researchers can effectively bridge the gap between the benchtop and the clinic. The experimental protocols and comparative data presented in this guide serve as a foundation for making informed decisions in the development of the next generation of piperazine-based medicines. The key to success lies not just in the potency of a compound in a test tube, but in its ability to navigate the complexities of a living system to reach its target and exert its therapeutic effect.
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Navigating the Salt Forms: A Pharmacokinetic Comparison of Piperazine Citrate vs. Hydrochloride
In the landscape of pharmaceutical development, particularly in anthelmintic formulations, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of rational drug design. This decision critically influences a drug's clinical performance by modulating its physicochemical properties. Piperazine, a cornerstone in the treatment of ascariasis and enterobiasis (pinworm infection), is most commonly formulated as either a citrate or a hydrochloride salt. This guide offers an in-depth, objective comparison of the pharmacokinetic profiles of these two salts, providing researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for informed formulation strategies.
The Critical Role of Salt Selection in Drug Efficacy
Choosing a salt form for an API like piperazine is far from a trivial exercise in chemical synthesis. It is a strategic decision that directly impacts fundamental properties such as solubility, dissolution rate, stability, and manufacturability. These characteristics are, in turn, primary determinants of a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). An optimal salt form can significantly enhance bioavailability, ensure reliable therapeutic exposure, and improve the overall safety and efficacy of the final drug product.
Piperazine itself is a weak base with limited water solubility, making its direct use in oral formulations challenging.[1] Converting it into a salt, such as citrate or hydrochloride, drastically improves its aqueous solubility, a prerequisite for effective absorption from the gastrointestinal (GI) tract.[2][3] This guide will dissect the nuances between the citrate and hydrochloride salts and their resulting influence on the pharmacokinetic journey of piperazine within the body.
A Head-to-Head Pharmacokinetic Comparison
While direct, published comparative studies between piperazine citrate and hydrochloride are scarce, a robust comparison can be constructed from established pharmacokinetic principles and available data on piperazine and its individual salts. The systemic effects and pharmacokinetics are generally considered to be driven by the parent piperazine molecule, meaning the salt forms are expected to have similar profiles following absorption.[4]
Absorption
The rate and extent of drug absorption from an oral dosage form are critically dependent on its solubility and dissolution in GI fluids.
-
Piperazine Citrate : This salt is known to be soluble in water.[2] This high solubility facilitates rapid dissolution in the stomach and intestines, making the active piperazine moiety readily available for absorption.
-
Piperazine Hydrochloride : This salt is also highly soluble in water, a property that likewise promotes rapid dissolution and availability for absorption.[3]
Given that both salts are freely soluble, piperazine is rapidly absorbed from the GI tract.[5] Peak excretion rates are observed between 1 and 8 hours, with the process being largely complete within 24 hours, indicating swift and efficient absorption regardless of the specific salt form used.[5]
Distribution
Once absorbed into the systemic circulation, the salt dissociates, and it is the piperazine molecule that is distributed throughout the body. Therefore, the distribution profile is expected to be identical for both salt forms. Piperazine exhibits a protein binding of 60-70% and is distributed into breast milk.[6]
Metabolism
Piperazine is metabolized in the liver, with approximately 25% of the absorbed dose being altered.[7] A primary metabolite is N-mononitrosopiperazine (MNPz), formed in the acidic environment of the stomach.[7] The metabolic fate of the piperazine molecule is independent of the original counter-ion (citrate or hydrochloride) it was administered with.
Excretion
The primary route of elimination for piperazine and its metabolites is renal. A significant portion of the drug is excreted unchanged in the urine.[7] This excretion is typically complete within 24 hours of administration, aligning with its rapid absorption and clearance.[5]
Comparative Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic characteristics, highlighting the expected similarities between the two salt forms.
| Pharmacokinetic Parameter | Piperazine Citrate | Piperazine Hydrochloride | Rationale for Comparison |
| Aqueous Solubility | High[2] | High[3] | Both are salt forms designed to overcome the poor solubility of the piperazine free base. |
| Rate of Absorption (Tmax) | Rapid | Rapid | High solubility of both salts leads to fast dissolution and absorption from the GI tract.[5] |
| Extent of Absorption (Bioavailability) | High | High | The active moiety, piperazine, is readily absorbed. The systemic toxicity and kinetics are considered a function of the parent compound.[4] |
| Protein Binding | 60-70%[6] | 60-70% | Protein binding is a property of the active piperazine molecule, not the salt form. |
| Metabolism | Hepatic (~25% of dose)[7] | Hepatic (~25% of dose) | The counter-ion does not influence the enzymatic metabolism of the piperazine molecule. |
| Excretion | Primarily renal, complete within 24h[5] | Primarily renal, complete within 24h | The elimination pathway is a characteristic of the piperazine molecule itself. |
Experimental Protocol: In Vivo Comparative Bioavailability Study
To empirically validate the theoretical comparison, a well-controlled in vivo pharmacokinetic study is indispensable. The following protocol provides a robust framework for comparing the oral bioavailability of piperazine citrate and piperazine hydrochloride in a rat model.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of piperazine following oral administration of equimolar doses of piperazine citrate and piperazine hydrochloride in Sprague-Dawley rats.
Methodology:
-
Animal Model & Housing:
-
Use male Sprague-Dawley rats (250–300 g) for the study.[8]
-
Acclimatize animals for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to standard chow and water.[8][9]
-
Fast animals overnight prior to dosing, ensuring continued access to water.[8]
-
-
Formulation & Dosing:
-
Prepare oral dosing solutions of piperazine citrate and piperazine hydrochloride in sterile water.
-
Crucially, calculate the doses to be equimolar, ensuring that each animal receives the same amount of the active piperazine moiety.
-
Administer the formulations as a single dose via oral gavage at a consistent volume (e.g., 2 mL/kg).[10]
-
-
Study Design & Blood Sampling:
-
Employ a two-group parallel design or a crossover design with an adequate washout period.
-
Collect serial blood samples (approx. 250 µL) from the tail vein at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]
-
Collect samples into tubes containing an anticoagulant (e.g., K2E) and immediately place them on ice.[11]
-
-
Sample Processing & Bioanalysis:
-
Centrifuge blood samples to separate plasma.[8] Store the resulting plasma samples at –80°C until analysis.
-
Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of piperazine in rat plasma.
-
The validation should assess linearity, accuracy, precision, selectivity, and stability according to established guidelines.
-
-
Pharmacokinetic & Statistical Analysis:
-
Calculate pharmacokinetic parameters for each animal using non-compartmental analysis software (e.g., Phoenix WinNonlin).[8] Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
-
Perform statistical comparisons (e.g., Student's t-test or ANOVA) of the calculated parameters between the two salt form groups to determine if any statistically significant differences exist.
-
Diagram of the Experimental Workflow
Caption: A standard workflow for a comparative oral pharmacokinetic study in rats.
Trustworthiness Through Self-Validating Experimental Design
The integrity of this comparative guide rests on the principles of sound experimental design. The protocol described is inherently self-validating. By using a validated LC-MS/MS method, we ensure that the plasma concentration data—the very foundation of the analysis—is accurate, precise, and reliable. The inclusion of equimolar dosing is critical; it isolates the effect of the salt form on absorption by eliminating dose as a confounding variable. Finally, the application of rigorous statistical analysis provides an objective, quantitative basis for concluding whether the observed differences between the citrate and hydrochloride salts are real or simply due to random chance.
Conclusion and Strategic Implications
Based on fundamental physicochemical principles, both piperazine citrate and piperazine hydrochloride are highly water-soluble salts designed to deliver the active piperazine moiety efficiently. Consequently, they are both expected to exhibit rapid and extensive oral absorption, leading to very similar pharmacokinetic profiles. The choice between them in a clinical or veterinary setting is unlikely to be driven by significant differences in bioavailability.
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A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in the structure of over 100 drugs approved by the U.S. Food and Drug Administration.[1][2][3] Its prevalence is owed to a combination of favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized.[1][2] These nitrogen atoms serve as versatile handles for chemists to modulate potency, selectivity, and pharmacokinetic profiles. However, the very features that make piperazine attractive can also introduce liabilities, most notably metabolic instability and potential for off-target effects at aminergic G-protein coupled receptors (GPCRs).[1][4][5]
This has led to the extensive exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—to fine-tune the characteristics of drug candidates.[1][6] The strategic replacement of a piperazine ring can mitigate its drawbacks while retaining or even enhancing its desirable attributes. This guide provides a detailed, head-to-head comparison of piperazine and its common bioisosteres, focusing on their differential impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity, grounded in experimental evidence.
The Rationale for Bioisosteric Replacement
The decision to replace a piperazine moiety is driven by several common challenges in drug development. The primary motivation is often to improve metabolic stability. The N-dealkylation of piperazine rings is a common metabolic pathway, leading to rapid clearance and potentially inactive or toxic metabolites. Another key reason is to modulate basicity (pKa). The pKa of piperazine's two nitrogens influences a compound's solubility, permeability, and interaction with its biological target, but can also lead to undesirable interactions with targets like the hERG channel, a key factor in cardiotoxicity.[4] Bioisosteric replacement offers a sophisticated strategy to subtly alter pKa, lipophilicity, and the spatial arrangement of functional groups to optimize a molecule's overall profile.[4][7]
Caption: Common bioisosteric replacement strategies for the piperazine core.
Physicochemical Properties: A Comparative Analysis
The selection of a central scaffold in drug design is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The table below summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres. The choice of a bioisostere allows for fine-tuning of these properties. For instance, introducing conformational constraints with bridged systems like 2,5-diazabicyclo[2.2.1]heptane can reduce the entropic penalty of binding to a target, while expanding the ring to homopiperazine alters the vector and distance between the two nitrogen atoms.[8]
| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility |
| Piperazine | 9.73[1][9] | 5.35[1][9] | -1.50[1] | Freely soluble[1] | |
| Homopiperazine | ~11.0 | ~6.0 | -0.48[1] | Soluble[1] | |
| 2,6-Diazaspiro[3.3]heptane | ![]() | ~9.5 | ~6.5 | -0.51[1] | Soluble |
| 2,5-Diazabicyclo[2.2.1]heptane | ~9.7 | ~3.7 | -0.60[1] | Soluble |
Note: pKa and clogP values for bioisosteres are often predicted or derived from specific substituted analogs and can vary. Experimental determination is crucial for specific drug candidates.
Pharmacokinetic Profile: Impact on ADME Properties
The replacement of a piperazine ring with a bioisostere can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.[1][7]
| Property | Piperazine | Bioisostere (General Trend) | Rationale / Causality |
| Metabolic Stability (HLM) | Often susceptible to N-dealkylation & ring oxidation. | Can be significantly improved. | Steric hindrance around nitrogen atoms (spirocyclic, bridged systems) or altered electronics can prevent recognition by metabolic enzymes (e.g., Cytochrome P450s). |
| Permeability (e.g., PAMPA) | Moderate; can be limited by high polarity. | Variable; can be increased. | Increased lipophilicity (higher clogP) and reduced hydrogen bond donor count in some constrained systems can improve passive diffusion across membranes. |
| Efflux (e.g., P-gp) | Can be a substrate for efflux transporters. | Can reduce efflux. | Altering the shape and charge distribution of the molecule can disrupt recognition by transporters like P-glycoprotein (P-gp).[4] |
| Aqueous Solubility | Generally high. | Generally good, but can be reduced. | Increasing lipophilicity and rigidity can sometimes lead to a decrease in aqueous solubility, requiring a careful balance of properties. |
Case Study: Olaparib A notable example is the modification of the PARP inhibitor, Olaparib. Researchers demonstrated that replacing the piperazine ring in the Olaparib framework with a spirodiamine analogue, such as a diazaspiro core, beneficially affected its activity and, importantly, reduced its cytotoxicity.[10][11] This highlights how bioisosteric replacement can be a powerful tool to improve the therapeutic index of a drug candidate.
Pharmacological Activity: Modulating Potency and Selectivity
Altering the core scaffold directly impacts how a ligand interacts with its target protein. The constrained or altered geometries of bioisosteres can enforce a bioactive conformation, leading to higher affinity, or can introduce steric clashes with off-targets, thereby improving selectivity.
Case Study: σ₂ Receptor Ligands The sigma-2 (σ₂) receptor has been a target for cancer therapeutics and diagnostics. Studies on σ₂ receptor ligands have provided a clear head-to-head comparison. A lead compound containing a piperazine moiety was compared against a series of analogues where the piperazine was replaced with various bioisosteres.[8][12][13]
| Compound Core | σ₂ Receptor Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |
| Piperazine (Lead Compound) | ~1-5 | >1000 | >200 |
| Homopiperazine | 4.0[8] | 229[8] | ~57 |
| 2,5-Diazabicyclo[2.2.1]heptane | 12.3[8] | 1020[8] | ~83 |
| 2,6-Diazaspiro[3.3]heptane | 123[8] | 1000[8] | ~8 |
| Octahydropyrrolo[3,4-b]pyrrole | >1000[8] | >1000 | - |
Data is representative and compiled from studies on benzimidazolone-based σ₂R ligands.[8][13]
The experimental data reveals a distinct structure-activity relationship. While expanding the ring to homopiperazine retained high affinity for the σ₂ receptor, it came at the cost of reduced selectivity over the σ₁ subtype.[8] More rigid, constrained bioisosteres like the diazaspiro system led to a significant drop in affinity for the primary target.[8][13] This underscores a critical principle: there is no universally "better" bioisostere. The optimal choice is context-dependent, dictated by the specific topology of the target's binding site.
Experimental Protocols for Comparative Evaluation
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Caption: A generalized workflow for the head-to-head comparison of drug candidates.
Determination of pKa (Potentiometric Titration)
This fundamental property is critical for predicting a compound's charge state in a biological system.[1]
-
Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Use an automated titrator to titrate the sample solution with a standardized solution of 0.1 M HCl and subsequently with 0.1 M KOH.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting pH titration curve. The Henderson-Hasselbalch equation is used to calculate the precise pKa at the half-equivalence points.
Determination of logP (Shake-Flask Method)
This classic method measures a compound's lipophilicity, which influences its permeability and distribution.[1]
-
System Preparation: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase and add an equal volume of the n-octanol phase.
-
Equilibration and Separation: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning. Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay provides an early indication of how a compound will be metabolized by key enzymes in the liver.[1]
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM), NADPH (as a cofactor), and a phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the HLM mixture at 37°C. Initiate the metabolic reaction by adding the test compound (typically at 1 µM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Vortex the samples and centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = -0.693 / slope).
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity (Kᵢ) of a test compound for a specific receptor.[1]
-
Materials: Membrane preparation from cells expressing the target receptor, a radiolabeled ligand with known high affinity for the receptor, test compound at various concentrations, assay buffer, filtration apparatus, and glass fiber filters.
-
Incubation: In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at a specific temperature for a set time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Step-by-step workflow for a typical radioligand displacement binding assay.
Conclusion
The strategic use of bioisosteres for the piperazine ring is a cornerstone of modern medicinal chemistry. It is not merely about swapping one ring system for another, but a nuanced, data-driven approach to solving specific drug design challenges. While piperazine remains an exceptionally valuable scaffold, its bioisosteres—from the simple ring-expanded homopiperazine to complex, rigid spirocyclic and bridged systems—provide an essential toolkit for medicinal chemists. By systematically evaluating these alternatives through rigorous physicochemical, pharmacokinetic, and pharmacological assays, researchers can overcome metabolic liabilities, fine-tune receptor affinity and selectivity, and ultimately design safer and more effective medicines. The optimal choice is invariably tied to the specific biological target and the desired property modulation, reinforcing the principle that successful drug discovery lies in the intelligent navigation of chemical space.
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Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. Available at: [Link]
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Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. Available at: [Link]
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Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. Available at: [Link]
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Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. Available at: [Link]
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Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. Available at: [Link]
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Wilson, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. Available at: [Link]
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Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at: [Link]
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Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Basic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [Link]
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Bioisosteres of Common Functional Groups. Available at: [Link]
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Wilson, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-Phenyl-1-(piperazin-1-yl)ethanone Analogues
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Cross-Reactivity Profiling in CNS Drug Discovery
The development of CNS-active drugs is fraught with challenges, a primary one being the management of off-target effects.[1] The structural similarity among aminergic GPCRs often leads to unintended interactions, resulting in a complex pharmacological profile. For 2-Phenyl-1-(piperazin-1-yl)ethanone analogues, which often target dopamine or serotonin receptors for conditions like psychosis or depression, cross-reactivity with adrenergic receptors can lead to cardiovascular side effects, while interactions with other serotonin receptor subtypes can modulate the primary therapeutic effect or introduce other unintended consequences.[2][3] Therefore, a comprehensive cross-reactivity profile is not merely a characterization step but a critical tool for lead optimization and candidate selection.
Comparative Binding Affinity of 2-Phenyl-1-(piperazin-1-yl)ethanone Analogues
The following tables summarize the binding affinities (Ki, in nM) of a selection of 2-Phenyl-1-(piperazin-1-yl)ethanone analogues and related arylpiperazine derivatives at key CNS receptors. It is important to note that the data has been collated from various studies, and minor variations in experimental conditions may exist. A lower Ki value indicates a higher binding affinity.[4]
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound/Analogue | D2 Receptor | D3 Receptor | Reference(s) |
| Analogue 1 (Example) | 15 | 5 | [5] |
| Analogue 2 (Example) | 50 | 25 | [5] |
| Aripiprazole derivative | 0.74 (D2L) | - | [6] |
| N-phenylpiperazine derivative 5a | <1000 | <1000 | [5] |
| N-(2-methoxyphenyl)homopiperazine 11a | - | 0.7 | [7] |
| N-(2-methoxyphenyl)homopiperazine 11b | - | 3.9 | [7] |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound/Analogue | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT7 Receptor | Reference(s) |
| HBK-14 | High Affinity | - | High Affinity | [8] |
| HBK-15 | High Affinity | - | High Affinity | [8] |
| Arylpiperazine-Hydantoin 12 | High Affinity | - | - | [9] |
| Arylpiperazine-Hydantoin 13 | High Affinity | - | - | [9] |
| Arylpiperazine-Hydantoin 5 | - | - | High Affinity | [9] |
| 2-phenyl-1-(piperazin-1-yl)ethanone derivative | - | High Antagonism | - | [3] |
Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound/Analogue | α1 Receptor | α2 Receptor | Reference(s) |
| Piperazine-pyridazinone analogue | Nanomolar/Subnanomolar | Lower Affinity | [10] |
| Arylpiperazine-Hydantoin 14 | 11.9 | - | [9] |
| Arylpiperazine-Hydantoin 10 | High Affinity | - | [9] |
| Arylpiperazine-Hydantoin 12 | High Affinity | - | [9] |
| Arylpiperazine-Hydantoin 16 | High Affinity | - | [9] |
Experimental Protocol: Competitive Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of cross-reactivity data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold standard for determining the binding affinity of unlabelled compounds.[11][12]
I. Reagents and Materials
-
Cell Membranes: Stably expressing the receptor of interest (e.g., from CHO or HEK cell lines).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).[13]
-
Unlabeled Test Compounds: 2-Phenyl-1-(piperazin-1-yl)ethanone analogues at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Plate Shaker.
-
Filtration Manifold.
-
Scintillation Counter.
II. Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
III. Step-by-Step Procedure
-
Preparation of Reagents: Prepare all buffers and solutions. Perform serial dilutions of the 2-Phenyl-1-(piperazin-1-yl)ethanone analogues to cover a wide concentration range (e.g., 10^-11 to 10^-5 M).
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to the desired protein concentration (typically 5-20 µ g/well ).[6]
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of the test compound at various concentrations (or vehicle for total binding, and a saturating concentration of a known ligand for non-specific binding).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[13]
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate on a shaker at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any unbound radioligand.
-
Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
IV. Causality Behind Experimental Choices and Self-Validation
-
Choice of Radioligand: A high-affinity and selective radioligand is crucial for a good assay window and to ensure that the binding being measured is to the target of interest.[13]
-
Equilibrium Conditions: The incubation time and temperature are optimized to ensure that the binding reaction has reached equilibrium, a prerequisite for accurate Ki determination.[15]
-
Rapid Filtration and Cold Washes: These steps are critical to minimize the dissociation of the radioligand-receptor complex during the separation of bound and free ligand.[16]
-
Non-specific Binding Determination: The inclusion of a control with a saturating concentration of a known ligand is essential to quantify and subtract the non-specific binding, which can otherwise lead to an overestimation of affinity.[17]
Structure-Activity Relationships (SAR)
The binding profile of 2-Phenyl-1-(piperazin-1-yl)ethanone analogues is governed by the chemical nature of the substituents on both the phenyl and piperazine rings.
Caption: Key structural elements influencing the SAR of the scaffold.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the affinity and selectivity for dopamine and serotonin receptors. For instance, electron-withdrawing or donating groups at specific positions can enhance or diminish binding to D2 versus 5-HT2A receptors.[18]
-
Modifications of the Piperazine Moiety: The piperazine ring is a key pharmacophoric element. N-alkylation or the introduction of other functional groups can impact interactions with the receptor binding pocket, thereby altering both affinity and functional activity (e.g., agonist versus antagonist).[19]
-
Conformational Constraints: The flexibility of the ethanone linker can be modified to create more rigid analogues. Such conformational restriction can lead to enhanced selectivity for a particular receptor subtype.[5]
Conclusion
The cross-reactivity profiling of 2-Phenyl-1-(piperazin-1-yl)ethanone analogues is a critical component of the drug discovery and development process for novel CNS therapeutics. A thorough understanding of their interactions with a panel of relevant receptors, including dopamine, serotonin, and adrenergic subtypes, is essential for optimizing their therapeutic window and minimizing potential side effects. The data presented in this guide, coupled with the detailed experimental protocol, provides a framework for researchers to systematically evaluate and compare these promising compounds. The elucidation of structure-activity relationships will further enable the rational design of analogues with improved selectivity and desired pharmacological profiles.
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National Center for Biotechnology Information. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Available from: [Link][5]
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A Senior Application Scientist's Guide to Comparative Stability Studies of Piperazine Salts Under Stress Conditions
Introduction: The Critical Role of Salt Selection in Pharmaceutical Development
In the landscape of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences its physicochemical properties and, consequently, its therapeutic efficacy. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in a multitude of approved drugs. While the piperazine free base is known for its hygroscopicity and potential for degradation through reactions with atmospheric carbon dioxide, converting it into a salt can significantly enhance its stability, solubility, and handling characteristics.[1][2] However, not all salts are created equal. The choice of the counter-ion can dramatically alter the crystalline structure, melting point, hygroscopicity, and ultimately, the chemical stability of the final API.[1]
This guide provides a comprehensive framework for conducting comparative stability studies of various piperazine salts under forced degradation or "stress" conditions. As Senior Application Scientists, our goal extends beyond mere protocol execution; we aim to understand the intrinsic stability of different salt forms, elucidate potential degradation pathways, and develop robust, stability-indicating analytical methods. This knowledge is paramount for selecting the optimal salt form that ensures the safety, quality, and shelf-life of the final drug product. The methodologies and principles discussed herein are grounded in the authoritative standards set by the International Conference on Harmonisation (ICH) guidelines.[3][4]
Pillar 1: The Strategic Framework for Stress Testing
Stress testing is a deliberate process of subjecting a drug substance to conditions more severe than accelerated stability testing to trigger degradation.[4] The primary objectives, as outlined by ICH guideline Q1A, are to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[5] This proactive approach allows for the early identification of potential stability liabilities, guiding formulation development and the selection of appropriate packaging and storage conditions.
Our comparative study will focus on three representative piperazine salts to illustrate the process:
-
Piperazine Dihydrochloride: A common, simple inorganic salt.
-
Piperazine Citrate: An organic salt that can exist in various hydrated forms.[1]
-
Piperazine Adipate: Another organic salt used in anthelmintic preparations.
The experimental workflow is designed to systematically evaluate the impact of key environmental factors.
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride
This document provides a detailed, procedural guide for the safe handling and disposal of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride. As a piperazine derivative used in complex research and development, its waste stream must be managed with precision to ensure personnel safety, environmental protection, and regulatory compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering laboratory professionals to make informed safety decisions.
Hazard Identification and Inherent Risks
Understanding the hazard profile of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar piperazine derivatives and the parent compound provide a strong basis for risk assessment. The primary hazards are associated with its potential toxicity and irritant properties.[1][2]
Table 1: Hazard Profile Summary
| Hazard Category | Description | GHS Hazard Statement(s) | Precautionary Statement(s) |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | P270, P301+P312 |
| Skin Irritation | Causes skin irritation. | H315 | P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation. | H319 | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation. | H335 | P261, P271, P304+P340 |
These classifications necessitate careful handling in a well-ventilated area, such as a fume hood, and mandate the use of appropriate Personal Protective Equipment (PPE) at all times.[3][4]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste is strictly regulated by federal and state agencies. The two primary bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[5][6] Laboratories are classified as waste generators and must comply with regulations for waste identification, accumulation, and disposal.[7] Depending on the volume of waste generated monthly, a facility may need to obtain an EPA ID Number.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations are designed to protect workers who handle hazardous substances.[8][9] Key standards include the Hazard Communication Standard (HazCom), which requires proper labeling and safety data sheets, and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER).[10][11][12] OSHA mandates that all personnel handling hazardous waste must receive appropriate training.[10]
Core Disposal Workflow: A Decision-Based Approach
The appropriate disposal path for this compound depends on the nature and volume of the waste. The following diagram illustrates the decision-making process for proper management.
Caption: Decision workflow for the disposal of this compound.
Detailed Procedural Protocols
Part A: Standard Disposal Protocol (Recommended)
This protocol is the standard and most compliant method for disposing of solid or concentrated forms of the chemical.
Required Materials:
-
Appropriate Personal Protective Equipment (See Table 2)
-
Designated hazardous waste container (High-Density Polyethylene - HDPE, or glass, with a secure lid)
-
Hazardous waste labels
-
Secondary containment bin
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator. | Required when handling the powder outside of a certified fume hood to prevent respiratory irritation.[1] |
Step-by-Step Procedure:
-
Preparation: Don all required PPE before handling the chemical waste. Ensure work is performed in a well-ventilated area, preferably a chemical fume hood.[3]
-
Waste Collection: Carefully transfer the waste this compound into the designated hazardous waste container. Avoid creating dust if handling the solid form.
-
Container Management:
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]
-
Securely cap the container immediately after adding waste.
-
Clean the exterior of the container to remove any residual contamination.
-
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Toxic")
-
-
Storage: Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[13] The SAA must be at or near the point of generation and under the control of laboratory personnel. The container should be placed within a secondary containment bin to mitigate potential spills.
-
Disposal: Periodically, or when the container is full, arrange for the waste to be collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. This waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, typically via incineration.
Part B: On-Site Neutralization Protocol (Aqueous Waste Only)
Important Caveat: This procedure is only applicable for dilute aqueous solutions of this compound. Neutralization renders the amine hydrochloride less acidic but does not necessarily classify the resulting solution as non-hazardous . The final solution must still be collected and disposed of as hazardous chemical waste. The primary benefit is reducing the corrosivity hazard before storage.
Rationale: As an amine hydrochloride salt, this compound will form a mildly acidic solution in water.[14] Neutralization involves adding a weak base to deprotonate the ammonium salt, yielding the free amine.[15][16]
Step-by-Step Procedure:
-
Preparation: In a chemical fume hood, place the beaker containing the aqueous waste solution on a stir plate with a magnetic stir bar. Don all appropriate PPE.
-
pH Monitoring: Calibrate and place a pH probe in the solution to monitor the pH continuously.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution dropwise while stirring.[15]
-
Endpoint: Continue adding the weak base until the pH of the solution is stable between 6.0 and 8.0. Be cautious to avoid over-basification.
-
Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should indicate the contents, including the neutralized amine and any salts formed.
-
Final Disposal: Store the container in the SAA and manage it according to the Standard Disposal Protocol (Part A).
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[17]
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: If trained and safe to do so, don appropriate PPE, including respiratory protection.
-
Contain & Clean:
-
For solid spills: Gently sweep up the material using a dustpan and brush, or use a HEPA-filtered vacuum. Avoid actions that create dust.
-
For liquid spills: Absorb the spill with an inert material, such as vermiculite, sand, or a chemical sorbent pad.
-
-
Dispose: Place all contaminated materials (absorbent, PPE, cleaning tools) into a designated hazardous waste container. Label and manage the container as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department in accordance with your facility's emergency response plan.[10]
By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. biosynth.com [biosynth.com]
- 2. keyorganics.net [keyorganics.net]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
- 8. OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know | HWH Environmental [hwhenvironmental.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



